molecular formula C7H6ClNO2 B1292638 2-(2-Chloropyridin-4-YL)acetic acid CAS No. 887580-55-4

2-(2-Chloropyridin-4-YL)acetic acid

Cat. No.: B1292638
CAS No.: 887580-55-4
M. Wt: 171.58 g/mol
InChI Key: TWVCSTSAZFQBPJ-UHFFFAOYSA-N
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Description

2-(2-Chloropyridin-4-YL)acetic acid is a useful research compound. Its molecular formula is C7H6ClNO2 and its molecular weight is 171.58 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloropyridin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVCSTSAZFQBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646842
Record name (2-Chloropyridin-4-yl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887580-55-4
Record name (2-Chloropyridin-4-yl)acetic acid
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Record name 887580-55-4
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Foundational & Exploratory

In-Depth Technical Guide: 2-(2-Chloropyridin-4-YL)acetic acid (CAS No. 887580-55-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloropyridin-4-YL)acetic acid, with the Chemical Abstracts Service (CAS) number 887580-55-4, is a heterocyclic carboxylic acid derivative.[1][2] Its structure, featuring a chlorinated pyridine ring linked to an acetic acid moiety, makes it a valuable building block in medicinal chemistry and drug discovery. The presence of the reactive chlorine atom and the carboxylic acid group allows for a variety of chemical modifications, enabling the synthesis of a diverse range of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential, though currently underexplored, applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 887580-55-4[1][2]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Appearance White to off-white solid
Melting Point 140-145 °C
Boiling Point (Predicted) 338.8 ± 27.0 °C
Density (Predicted) 1.405 ± 0.06 g/cm³
pKa (Predicted) 3.66 ± 0.10
SMILES O=C(O)CC1=CC=NC(Cl)=C1
InChI Key Not Available

Synthesis

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: the conversion of 2-chloro-4-methylpyridine to 2-(2-chloropyridin-4-yl)acetonitrile, followed by the hydrolysis of the nitrile to the desired carboxylic acid.

Synthesis_Pathway Start 2-Chloro-4-methylpyridine Intermediate 2-(2-Chloropyridin-4-yl)acetonitrile Start->Intermediate 1. Radical Bromination 2. Cyanation Product This compound Intermediate->Product Acid or Base Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on analogous reactions and should be considered a starting point for experimental work. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of 2-(2-chloropyridin-4-yl)acetonitrile

  • Radical Bromination: To a solution of 2-chloro-4-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), add a radical initiator such as N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(bromomethyl)-2-chloropyridine. This intermediate is often used directly in the next step without further purification.

  • Cyanation: Dissolve the crude 4-(bromomethyl)-2-chloropyridine in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Add a cyanide source, such as sodium cyanide or potassium cyanide, to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

  • Quench the reaction by pouring it into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(2-chloropyridin-4-yl)acetonitrile.

Step 2: Hydrolysis of 2-(2-chloropyridin-4-yl)acetonitrile to this compound

  • Acid Hydrolysis: Dissolve the 2-(2-chloropyridin-4-yl)acetonitrile in a mixture of a strong mineral acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.

  • Heat the reaction mixture to reflux for several hours until the nitrile is fully hydrolyzed, which can be monitored by the disappearance of the starting material on TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product remains in solution, neutralize the excess acid carefully with a base (e.g., sodium hydroxide solution) until the isoelectric point of the amino acid is reached, causing it to precipitate.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Experimental_Workflow cluster_step1 Step 1: Synthesis of Acetonitrile Intermediate cluster_step2 Step 2: Hydrolysis to Carboxylic Acid A1 Dissolve 2-chloro-4-methylpyridine A2 Add NBS and Benzoyl Peroxide A1->A2 A3 Reflux with UV irradiation A2->A3 A4 Work-up and Isolation of Bromide A3->A4 A5 Dissolve Bromide in Solvent A4->A5 A6 Add Cyanide Source A5->A6 A7 Reaction and Monitoring A6->A7 A8 Aqueous Work-up and Extraction A7->A8 A9 Purification by Chromatography A8->A9 B1 Dissolve Acetonitrile in Acid A9->B1 Proceed to Hydrolysis B2 Reflux B1->B2 B3 Cool and Precipitate B2->B3 B4 Filter and Dry Product B3->B4

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development

While specific biological activities or drug development applications for this compound have not been detailed in the available literature, its structural motifs are present in a variety of biologically active molecules. Pyridine derivatives are a well-established class of compounds in medicinal chemistry, with applications as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[4] The chloropyridine moiety can serve as a key pharmacophore or as a reactive handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

The acetic acid side chain provides a carboxylic acid functional group, which is a common feature in many drugs, often involved in binding to biological targets through hydrogen bonding or ionic interactions. It also serves as a convenient point for derivatization to form esters, amides, and other functional groups, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Given the prevalence of the chloropyridine scaffold in medicinal chemistry, it is plausible that derivatives of this compound could be investigated as potential inhibitors of various enzymes or as ligands for receptors implicated in disease. For instance, some chloropyridine derivatives have been explored as potential kinase inhibitors.[5]

Signaling Pathways and Mechanism of Action

Currently, there is no published information directly linking this compound to the modulation of any specific signaling pathways or detailing its mechanism of action. Research in this area would be a novel and potentially fruitful avenue for future investigation.

Hypothetically, derivatives of this compound could be designed to target specific components of signaling pathways known to be dysregulated in various diseases. For example, by modifying the core structure, it might be possible to develop inhibitors of protein kinases, which are key regulators of cellular signaling and are often implicated in cancer and inflammatory diseases.

Signaling_Pathway_Hypothesis cluster_drug_development Drug Development Logic Compound This compound Derivatization Chemical Derivatization Compound->Derivatization Library Library of Analogs Derivatization->Library Screening Biological Screening Library->Screening Lead Lead Compound Screening->Lead Target Molecular Target (e.g., Kinase, Receptor) Lead->Target Inhibition/ Activation Pathway Signaling Pathway Modulation Target->Pathway

Caption: Logical relationship for potential drug discovery using the title compound.

Conclusion

This compound (CAS No. 887580-55-4) is a chemical compound with significant potential as a building block in the synthesis of novel therapeutic agents. While its direct biological activities and applications are yet to be thoroughly explored, its structural features suggest that its derivatives could be of interest in various areas of drug discovery. This technical guide has provided the available physicochemical data, a detailed hypothetical synthetic protocol, and a perspective on its potential utility. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives and to explore their potential as modulators of key signaling pathways involved in human diseases.

References

An In-depth Technical Guide to the Molecular Structure of 2-(2-Chloropyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and plausible synthetic route of 2-(2-Chloropyridin-4-YL)acetic acid. Due to the limited availability of direct experimental data in peer-reviewed literature for this specific isomer, this document leverages available data from chemical suppliers, along with predicted spectroscopic characteristics and established synthetic methodologies for structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar pyridine derivatives in fields such as medicinal chemistry and materials science.

Molecular Structure and Properties

This compound is a pyridine derivative characterized by a chlorine atom at the 2-position and an acetic acid group at the 4-position of the pyridine ring. The presence of the electronegative chlorine atom and the carboxylic acid functional group makes it a potentially valuable building block in organic synthesis.

Table 1: Physicochemical and Identification Properties of this compound

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2-Chloro-4-pyridineacetic acid
CAS Number 887580-55-4[1]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Appearance Solid
Melting Point 140-145 °C
SMILES OC(=O)Cc1ccnc(Cl)c1
InChI Key TWVCSTSAZFQBPJ-UHFFFAOYSA-N

Spectroscopic Data (Predicted)

While specific experimental spectra for this compound are not widely published, the following tables summarize the predicted spectroscopic data. These predictions are based on the analysis of structurally similar compounds, such as 2-(2,6-dichloropyridin-4-yl)acetic acid, and general principles of spectroscopy.[2]

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.4d1HPyridine H-6
~7.3d1HPyridine H-5
~7.2s1HPyridine H-3
~3.7s2H-CH₂-
~11.0 (broad)s1H-COOH

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~175C=O (acid)
~151Pyridine C-2
~150Pyridine C-6
~148Pyridine C-4
~122Pyridine C-5
~121Pyridine C-3
~40-CH₂-

Table 4: Predicted Key IR Absorptions (KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid dimer)
~1590, ~1550Medium-StrongC=C/C=N stretch (pyridine ring)
~800StrongC-Cl stretch

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
171/173[M]⁺ molecular ion peak with characteristic isotopic pattern for one chlorine atom
126/128[M-COOH]⁺ fragment resulting from the loss of the carboxylic acid group

Experimental Protocols

The following are general protocols for the synthesis and spectroscopic analysis of this compound. The synthesis protocol is a plausible route adapted from methodologies for similar compounds.

Plausible Synthesis Protocol

A plausible synthetic route to this compound can be envisioned starting from 2-chloro-4-methylpyridine. This multi-step synthesis would involve the introduction of a precursor to the acetic acid moiety, followed by hydrolysis.

Step 1: Radical Bromination of 2-chloro-4-methylpyridine

  • To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator like benzoyl peroxide (0.05 eq).

  • Reflux the mixture under inert atmosphere for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-(bromomethyl)pyridine.

Step 2: Cyanation of 2-chloro-4-(bromomethyl)pyridine

  • Dissolve the crude 2-chloro-4-(bromomethyl)pyridine (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Add sodium cyanide (1.2 eq) portion-wise, ensuring the temperature does not exceed 30 °C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into ice water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-(2-chloropyridin-4-yl)acetonitrile.

Step 3: Hydrolysis of 2-(2-chloropyridin-4-yl)acetonitrile

  • To the crude 2-(2-chloropyridin-4-yl)acetonitrile, add a mixture of concentrated hydrochloric acid and water (e.g., 6M HCl).

  • Heat the mixture to reflux and stir for 6-8 hours, monitoring the disappearance of the nitrile by IR spectroscopy or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to be slightly acidic (pH 3-4) with a base like sodium hydroxide solution to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

  • Report chemical shifts in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[2]

Infrared (IR) Spectroscopy

  • Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

  • Record the spectrum over the range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

  • Acquire mass spectral data on a mass spectrometer using Electron Ionization (EI).

  • Introduce the sample into the ion source.

  • Analyze the resulting fragments and record the mass-to-charge ratio (m/z) to determine the molecular weight and fragmentation pattern.[2]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

G Logical Workflow for the Plausible Synthesis of this compound cluster_start Starting Material cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation cluster_step3 Step 3: Hydrolysis 2-chloro-4-methylpyridine 2-chloro-4-methylpyridine 2-chloro-4-(bromomethyl)pyridine 2-chloro-4-(bromomethyl)pyridine 2-chloro-4-methylpyridine->2-chloro-4-(bromomethyl)pyridine NBS, BPO 2-(2-chloropyridin-4-yl)acetonitrile 2-(2-chloropyridin-4-yl)acetonitrile 2-chloro-4-(bromomethyl)pyridine->2-(2-chloropyridin-4-yl)acetonitrile NaCN This compound This compound 2-(2-chloropyridin-4-yl)acetonitrile->this compound H3O+

Caption: Plausible synthetic pathway for this compound.

G General Experimental Workflow for Spectroscopic Analysis Synthesized Compound Synthesized Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesized Compound->Purification Structural Analysis Structural Analysis Purification->Structural Analysis NMR Spectroscopy NMR Spectroscopy Structural Analysis->NMR Spectroscopy ¹H & ¹³C IR Spectroscopy IR Spectroscopy Structural Analysis->IR Spectroscopy Functional Groups Mass Spectrometry Mass Spectrometry Structural Analysis->Mass Spectrometry Molecular Weight Data Interpretation Data Interpretation NMR Spectroscopy->Data Interpretation IR Spectroscopy->Data Interpretation Mass Spectrometry->Data Interpretation Structure Confirmation Structure Confirmation Data Interpretation->Structure Confirmation

Caption: Workflow for the spectroscopic characterization of a synthesized compound.

G Hypothetical Signaling Pathway Inhibition Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Cell Proliferation and Survival Cell Proliferation and Survival Akt->Cell Proliferation and Survival Inhibitor 2-(2-Chloropyridin-4-YL) acetic acid derivative Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

References

An In-depth Technical Guide to 2-(2-Chloropyridin-4-YL)acetic acid: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(2-Chloropyridin-4-YL)acetic acid (CAS No: 887580-55-4). Due to the limited availability of detailed experimental data for this specific compound in peer-reviewed literature, this document also includes extrapolated data from its close structural analog, 2-(2,6-dichloropyridin-4-yl)acetic acid, to provide a more complete profile for research and development purposes. This guide covers key physicochemical parameters, proposed experimental protocols for synthesis and analysis, and predicted spectral data. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.

Introduction

This compound is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Its structure, featuring a carboxylic acid moiety and a chlorinated pyridine ring, presents multiple opportunities for chemical modification, making it a potentially valuable building block for the synthesis of more complex molecules and active pharmaceutical ingredients (APIs). This guide aims to consolidate the available data on its properties and provide practical, albeit sometimes inferred, experimental guidance.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the tables below. Where experimental data for the target compound is unavailable, predicted values or data from the analog 2-(2,6-dichloropyridin-4-yl)acetic acid are provided for reference and are clearly noted.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 887580-55-4[1][2]
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1]
Appearance Solid[1]
Melting Point 140-145 °C[1]
Boiling Point Not available
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) (Predicted)[3]
pKa Estimated to be in the acidic range due to the carboxylic acid moiety (Predicted)[3]

Table 2: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound
SMILES OC(=O)Cc1ccnc(Cl)c1[1]
InChI 1S/C7H6ClNO2/c8-6-3-5(1-2-9-6)4-7(10)11/h1-3H,4H2,(H,10,11)[1]
InChIKey TWVCSTSAZFQBPJ-UHFFFAOYSA-N[1]

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route to this compound could involve a multi-step process starting from a suitable pyridine precursor. The general workflow is outlined below.

G Start 2-Chloro-4-methylpyridine Step1 Oxidation Start->Step1  KMnO4 or other oxidizing agent   Intermediate1 2-Chloropyridine-4-carboxylic acid Step1->Intermediate1 Step2 Homologation (e.g., Arndt-Eistert) Intermediate1->Step2 Product This compound Step2->Product

Caption: Proposed synthetic workflow for this compound.

3.1.1. Step 1: Oxidation of 2-Chloro-4-methylpyridine

  • Materials: 2-chloro-4-methylpyridine, potassium permanganate (KMnO₄), water, sulfuric acid, sodium bisulfite, diethyl ether.

  • Procedure: Dissolve 2-chloro-4-methylpyridine in water. Slowly add a solution of potassium permanganate in water while maintaining the temperature. The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled, and the excess KMnO₄ is quenched with sodium bisulfite. The mixture is then acidified with sulfuric acid, and the precipitated product, 2-chloropyridine-4-carboxylic acid, is filtered, washed with cold water, and dried.

3.1.2. Step 2: Homologation to this compound

  • Materials: 2-chloropyridine-4-carboxylic acid, thionyl chloride (SOCl₂), diazomethane (CH₂N₂) or trimethylsilyldiazomethane, silver benzoate, water, diethyl ether.

  • Procedure (Arndt-Eistert homologation): Convert the carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride. The crude acid chloride is then reacted with diazomethane to form a diazoketone intermediate. The diazoketone is subsequently treated with a catalyst, such as silver benzoate, in the presence of water to yield this compound. The final product can be purified by recrystallization.

Spectroscopic Analysis Workflow

The structural confirmation of the synthesized compound would follow a standard analytical workflow.

G Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data Spectroscopic Data (Chemical Shifts, Vibrational Frequencies, m/z) NMR->Data IR->Data MS->Data Structure Structural Confirmation Data->Structure

Caption: Standard workflow for spectroscopic analysis of a synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • A sample of the compound (5-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 or 500 MHz spectrometer. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

3.2.2. Infrared (IR) Spectroscopy

  • The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry (MS)

  • Mass spectral data would be acquired on a mass spectrometer, likely using Electrospray Ionization (ESI) due to the carboxylic acid functionality. The sample would be introduced into the ion source, and the mass-to-charge ratio (m/z) of the molecular ion and any fragments would be recorded to confirm the molecular weight.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on computational models and comparison with its dichlorinated analog.[4] These predictions are intended to aid in the identification and characterization of the compound.

Table 3: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3d1HPyridine H-6
~7.3d1HPyridine H-5
~7.2s1HPyridine H-3
~3.7s2H-CH₂-
~11.0 (broad)s1H-COOH

Table 4: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~175C=O (acid)
~152Pyridine C-2
~150Pyridine C-6
~148Pyridine C-4
~124Pyridine C-5
~122Pyridine C-3
~40-CH₂-

Table 5: Predicted Key IR Absorptions (KBr pellet)

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid dimer)
~1600, ~1550Medium-StrongC=C/C=N stretch (pyridine ring)
~1420MediumC-O-H bend
~1250MediumC-O stretch
~800StrongC-Cl stretch

Table 6: Predicted Mass Spectrometry Data (ESI)

m/zAssignment
172.0160[M+H]⁺ (for C₇H₇ClNO₂⁺)
170.0014[M-H]⁻ (for C₇H₅ClNO₂⁻)

Biological Activity

There is currently no publicly available information on the specific biological activities or signaling pathway interactions of this compound. However, the structural motifs present in the molecule, namely the chloropyridine and carboxylic acid groups, are found in various biologically active compounds. For instance, some chloropyridine derivatives exhibit antimicrobial and anticancer properties. Further research is required to elucidate any potential biological effects of the title compound.

Conclusion

This compound is a chemical entity with potential for further exploration in synthetic and medicinal chemistry. This guide has compiled the available physicochemical data and provided a framework for its synthesis and characterization based on established chemical principles and data from analogous compounds. It is important to note that much of the detailed experimental data for this specific molecule is lacking in the public domain, and therefore, the information provided, particularly regarding experimental protocols and spectral predictions, should be used as a guideline for further laboratory investigation. Researchers are encouraged to perform their own experimental validation.

References

Synthesis Pathways for 2-(2-Chloropyridin-4-yl)acetic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of plausible synthetic pathways for 2-(2-chloropyridin-4-yl)acetic acid, a key intermediate in pharmaceutical and agrochemical research. While direct, well-documented methods for this specific molecule are limited in published literature, this guide outlines the most effective strategies based on established chemical principles and analogous transformations for related pyridine derivatives.[1] Each pathway is presented with a detailed experimental protocol, a summary of quantitative data, and a workflow diagram.

Pathway 1: Cyanomethylation and Hydrolysis of 2-Chloro-4-methylpyridine

This is a robust and commonly employed multi-step pathway that builds the acetic acid side chain onto a readily available pyridine precursor. The synthesis proceeds via the halogenation of the methyl group, followed by nucleophilic substitution with a cyanide salt, and subsequent hydrolysis of the resulting nitrile.

Experimental Protocol

Step 1: Radical Chlorination of 2-Chloro-4-methylpyridine

  • To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichlorobenzene, add N-chlorosuccinimide (NCS) (1.0-1.2 eq).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux and stir for 4-8 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and filter to remove succinimide.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-4-(chloromethyl)pyridine, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(2-Chloropyridin-4-yl)acetonitrile

  • Dissolve the crude 2-chloro-4-(chloromethyl)pyridine (1.0 eq) in a polar aprotic solvent like DMSO or DMF.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.1-1.5 eq) portion-wise, ensuring the temperature does not exceed 30°C.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into ice water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(2-chloropyridin-4-yl)acetonitrile.

Step 3: Acid-Catalyzed Hydrolysis to this compound

  • Dissolve 2-(2-chloropyridin-4-yl)acetonitrile (1.0 eq) in a mixture of a mineral acid (e.g., concentrated hydrochloric acid or sulfuric acid) and water.[2]

  • Heat the solution to reflux (typically 100-110°C) and stir for several hours until the reaction is complete, as monitored by the disappearance of the nitrile peak in the IR spectrum or by LC-MS.[2]

  • Cool the reaction mixture to room temperature.

  • Adjust the pH to be neutral or slightly acidic with a base (e.g., sodium hydroxide solution) to remove any unreacted starting material by extraction with an organic solvent.[2]

  • Carefully acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the carboxylic acid product.[2]

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.[2]

Data Presentation
StepKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
1. Chlorination 2-Chloro-4-methylpyridine, NCS, BPOCCl₄77 (Reflux)4 - 870 - 85
2. Cyanation 2-Chloro-4-(chloromethyl)pyridine, NaCNDMSO20 - 2512 - 2480 - 95
3. Hydrolysis 2-(2-Chloropyridin-4-yl)acetonitrile, HClWater100 (Reflux)4 - 1285 - 98

Workflow Diagram

G cluster_0 Pathway 1: From 2-Chloro-4-methylpyridine A 2-Chloro-4-methylpyridine B 2-Chloro-4-(chloromethyl)pyridine A->B NCS, BPO Reflux C 2-(2-Chloropyridin-4-yl)acetonitrile B->C NaCN, DMSO Room Temp D This compound C->D Conc. HCl, H₂O Reflux

Caption: Workflow for the synthesis via cyanomethylation and hydrolysis.

Pathway 2: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a classic method for the one-carbon homologation of a carboxylic acid.[3][4] This pathway converts 2-chloropyridine-4-carboxylic acid into the target acetic acid derivative through a diazoketone intermediate and subsequent Wolff rearrangement.[5][6]

Experimental Protocol

Step 1: Formation of 2-Chloropyridine-4-carbonyl chloride

  • To a flask containing 2-chloropyridine-4-carboxylic acid (1.0 eq), add thionyl chloride (SOCl₂) (2.0-3.0 eq) or oxalyl chloride (1.5 eq) with a catalytic amount of DMF.[5]

  • Heat the mixture to reflux (approx. 75°C for SOCl₂) for 1-2 hours.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting acid chloride is typically used immediately in the next step.

Step 2: Synthesis of the α-Diazoketone

  • Caution: Diazomethane is toxic and highly explosive. This procedure should only be performed by trained personnel in a specialized fume hood with a blast shield. Safer alternatives like (trimethylsilyl)diazomethane are recommended.[4][7]

  • Dissolve the crude 2-chloropyridine-4-carbonyl chloride from the previous step in a dry, inert solvent like diethyl ether or THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an ethereal solution of diazomethane (CH₂N₂) (approx. 2.2 eq) with gentle stirring until the yellow color of diazomethane persists.[4]

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for an additional 2-3 hours.

  • Carefully quench any excess diazomethane by adding a few drops of acetic acid.

  • The solvent can be removed under reduced pressure to yield the crude α-diazoketone, which is often carried forward without purification.

Step 3: Wolff Rearrangement and Hydrolysis

  • Dissolve the crude α-diazoketone in a suitable solvent mixture, such as 1,4-dioxane and water.

  • Add a catalyst, typically silver(I) oxide (Ag₂O) or silver benzoate (0.05-0.1 eq), to the solution.[4][5]

  • Heat the mixture gently (50-70°C) with stirring. Vigorous evolution of nitrogen gas will be observed.

  • Continue heating for 1-3 hours after gas evolution ceases to ensure the complete rearrangement of the ketene intermediate and its reaction with water.

  • Cool the reaction mixture and filter through a pad of celite to remove the silver catalyst.

  • Acidify the filtrate and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the residue by recrystallization or column chromatography to yield this compound.

Data Presentation
StepKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
1. Acid Chloride 2-Chloropyridine-4-carboxylic acid, SOCl₂Neat75 (Reflux)1 - 2>95 (crude)
2. Diazoketone Acid chloride, DiazomethaneDiethyl Ether0 to 253 - 480 - 90
3. Rearrangement α-Diazoketone, Ag₂O, H₂O1,4-Dioxane50 - 702 - 470 - 85

Workflow Diagram

G cluster_1 Pathway 2: Arndt-Eistert Homologation A 2-Chloropyridine-4-carboxylic acid B 2-Chloropyridine-4-carbonyl chloride A->B SOCl₂ Reflux C α-Diazoketone Intermediate B->C CH₂N₂, Ether 0°C D Ketene Intermediate C->D Wolff Rearrangement Ag₂O, Heat E This compound D->E H₂O (Nucleophile)

Caption: Workflow for the Arndt-Eistert synthesis pathway.

Pathway 3: Willgerodt-Kindler Reaction

This pathway is an effective method for converting an aryl alkyl ketone into a carboxylic acid with the same number of carbon atoms.[8] It begins with 2-chloro-4-acetylpyridine and proceeds through a thioamide intermediate, which is subsequently hydrolyzed. The Kindler modification, using an amine and elemental sulfur, is generally more convenient than the original Willgerodt conditions.[9][10]

Experimental Protocol

Step 1: Synthesis of the Thioamide Intermediate

  • In a reaction vessel, combine 2-chloro-4-acetylpyridine (1.0 eq), elemental sulfur (S₈) (2.0-3.0 eq), and an amine, typically morpholine (3.0-5.0 eq).[10]

  • Heat the mixture to reflux (approx. 130-140°C) for several hours (6-18 hours). The reaction can also be performed efficiently using microwave-assisted heating, which can significantly reduce reaction times.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, dissolve the mixture in an organic solvent and wash with dilute acid to remove excess morpholine, followed by water and brine.

  • Dry the organic layer and concentrate under reduced pressure. The crude thioamide can be purified by recrystallization or used directly in the next step.

Step 2: Hydrolysis of the Thioamide

  • Suspend or dissolve the crude thioamide in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide) or a strong acid (e.g., sulfuric acid).

  • Heat the mixture to reflux for 8-24 hours. The hydrolysis of thioamides can be slow and should be monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure.

  • Dilute the residue with water and wash with an organic solvent to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated HCl to precipitate the final product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Data Presentation
StepKey ReagentsSolventTemperature (°C)Typical Time (h)Typical Yield (%)
1. Thioamidation 2-Chloro-4-acetylpyridine, S₈, MorpholineMorpholine (neat)130 (Reflux)6 - 1875 - 90
2. Hydrolysis Thioamide Intermediate, NaOH (aq)Ethanol/Water80 (Reflux)8 - 2470 - 85

Workflow Diagram

G cluster_2 Pathway 3: Willgerodt-Kindler Reaction A 2-Chloro-4-acetylpyridine B Thioamide Intermediate A->B S₈, Morpholine Reflux C This compound B->C NaOH (aq), EtOH Reflux (Hydrolysis)

Caption: Workflow for the Willgerodt-Kindler synthesis pathway.

References

The Multifaceted Biological Activities of 2-Chloropyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-chloropyridine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth overview of the core biological activities of 2-chloropyridine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development endeavors.

Anticancer Activity

Derivatives of 2-chloropyridine have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and modulation of critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action

The anticancer effects of 2-chloropyridine derivatives are frequently attributed to their ability to inhibit enzymes crucial for cancer cell function, such as telomerase and various kinases. Furthermore, they have been shown to induce apoptosis and cell cycle arrest by modulating key signaling pathways.

One of the notable mechanisms is the inhibition of telomerase, an enzyme responsible for maintaining telomere length and promoting cellular immortality in cancer cells.[1] Several 2-chloropyridine derivatives have been synthesized and identified as potent telomerase inhibitors.[1][2]

Moreover, these compounds can influence critical cellular signaling pathways. For instance, pyridine derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis through the upregulation of p53 and JNK signaling pathways in liver and breast cancer cells.[3] The p53 protein, a well-known tumor suppressor, can initiate cell cycle arrest to allow for DNA repair or trigger apoptosis in response to cellular stress. The c-Jun N-terminal kinases (JNKs) are a family of protein kinases that are activated by stress stimuli and are involved in regulating apoptosis.[3]

Another significant pathway modulated by pyridine derivatives is the PI3K/Akt signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[4] Inhibition of this pathway can lead to decreased cancer cell viability. Some imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory effects on the PI3K/Akt pathway.[4] Additionally, the STAT3/NF-κB/iNOS/COX-2 signaling pathway, which plays a crucial role in inflammation-associated cancers, can be targeted by these compounds.[1]

Quantitative Data: Anticancer Activity

The anticancer efficacy of various 2-chloropyridine derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for selected compounds against different cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
1,3,4-Oxadiazole containingCompound 6oSGC-7901 (Gastric)2.3 ± 0.07 (Telomerase)[1]
Flavone containingCompound 6eSGC-7901 (Gastric)0.8 ± 0.07 (Telomerase)[2]
Quinazoline-chalconeCompound 14gK-562 (Leukemia)0.622[5]
Quinazoline-chalconeCompound 14gRPMI-8226 (Leukemia)1.81[5]
Quinazoline-chalconeCompound 14gHCT-116 (Colon)1.25[5]
Quinazoline-chalconeCompound 14gLOX IMVI (Melanoma)1.58[5]
Quinazoline-chalconeCompound 14gMCF7 (Breast)1.15[5]
CyanopyridoneCompound 5eMCF-7 (Breast)1.39 ± 0.08[6]
CyanopyridoneCompound 5aHepG2 (Liver)2.71 ± 0.15[6]
Thiazolo[4,5-d]pyrimidineCompound 3bC32 (Melanoma)24.4
Thiazolo[4,5-d]pyrimidineCompound 3bA375 (Melanoma)25.4
Pyridine-ureaCompound 8eMCF-7 (Breast)Lower than Doxorubicin[6]
Pyridine-ureaCompound 8nMCF-7 (Breast)Lower than Doxorubicin[6]
Pyrazolo[3,4-b]pyridineMost potent compoundPC-3 (Prostate)1.55[7]
1H-pyrrolo[2,3-b]pyridineCompound 16hMELK (Enzyme)0.032[7]
2-oxo-pyridineCompound 5HepG-2 (Liver)8.42 ± 0.70[8]
2-oxo-pyridineCompound 7HepG-2 (Liver)9.15 ± 0.80[8]
2-oxo-pyridineCompound 8HepG-2 (Liver)10.23 ± 0.90[8]
1'H-spiro-pyridineCompound 5Caco-2 (Colon)7.83 ± 0.50[8]
1'H-spiro-pyridineCompound 7Caco-2 (Colon)8.56 ± 0.60[8]
1'H-spiro-pyridineCompound 8Caco-2 (Colon)9.87 ± 0.80[8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of potential anticancer agents.[9][10][11][12]

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • 2-Chloropyridine derivative (test compound)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-chloropyridine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can be determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualizations

anticancer_pathway cluster_stimulus cluster_pathways stress 2-Chloropyridine Derivatives p53 p53 stress->p53 JNK JNK stress->JNK PI3K PI3K stress->PI3K inhibits p21 p21 p53->p21 apoptosis Apoptosis JNK->apoptosis G2M_arrest G2/M Arrest p21->G2M_arrest Akt Akt PI3K->Akt Akt->apoptosis inhibits proliferation Cell Proliferation & Survival Akt->proliferation

Caption: Anticancer signaling pathways modulated by 2-chloropyridine derivatives.

Antimicrobial Activity

2-Chloropyridine derivatives have demonstrated notable activity against a variety of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Mechanism of Action

The antimicrobial activity of pyridinium salts, a class of compounds that can be derived from 2-chloropyridine, is often attributed to their ability to adsorb to the surface of bacterial cells, leading to cell membrane disruption.[13] This interaction is influenced by factors such as the hydrophobicity of the molecule and the electron density of the nitrogen atom.[13] The disruption of the cell membrane integrity leads to leakage of cellular contents and ultimately cell death.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of 2-chloropyridine derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound ClassSpecific Derivative(s)MicroorganismMIC (µg/mL)Reference
Schiff bases of 2-amino-4-chloropyridine3b, 3c, 3d, 3f, 3gVarious bacteria and fungiSignificant activity observed[14]
Pyridinium saltsCompounds with 3-phenylpropyl chainStaphylococcus aureusHigh activity[13]
Pyridine-based organic saltsCompound 66Staphylococcus aureus56 ± 0.5% inhibition at 100 µg/mL[15]
Pyridine-based organic saltsCompound 66Escherichia coli55 ± 0.5% inhibition at 100 µg/mL[15]
Pyridine-2,6-dithiocarboxylic acidpdtcNonpseudomonads16-32[16]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique for the preliminary screening of the antimicrobial activity of chemical compounds.[2][17][18][19][20]

Principle: An antimicrobial agent diffuses from a well through a solidified agar medium, creating a concentration gradient. If the microorganism is susceptible to the agent, a zone of growth inhibition will appear around the well.

Materials:

  • Bacterial or fungal strains

  • Nutrient agar or Mueller-Hinton agar

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • 2-Chloropyridine derivative (test compound)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Micropipettes

  • Incubator

Procedure:

  • Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Aseptically punch wells of 6-8 mm diameter in the inoculated agar plates using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of growth inhibition around each well in millimeters.

Experimental Workflow Visualization

antimicrobial_workflow start Start prep_media Prepare & Pour Agar Plates start->prep_media inoculate Inoculate Agar Plates prep_media->inoculate prep_inoculum Prepare Microbial Inoculum prep_inoculum->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds & Controls to Wells create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anti-inflammatory Activity

Certain 2-chloropyridine derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory disorders.

Mechanism of Action

The anti-inflammatory effects of pyridine derivatives can be mediated through the inhibition of key inflammatory enzymes and the modulation of inflammatory signaling pathways. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[21]

Furthermore, pyridine derivatives can suppress the expression of pro-inflammatory genes by targeting signaling pathways such as the NF-κB pathway.[22] NF-κB is a transcription factor that plays a central role in regulating the inflammatory response. Inhibition of NF-κB can lead to a reduction in the production of inflammatory cytokines like TNF-α and IL-6.[22]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of 2-chloropyridine derivatives is often evaluated in animal models, with the percentage of edema inhibition being a common metric.

Compound ClassModelDoseInhibition of Edema (%)Reference
Pyridine derivative 3fCarrageenan-induced paw edema20 mg/kgSignificant reduction at 2h[22]
Pyridine derivative 3fCarrageenan-induced paw edemaRepeated dosesSignificant inhibition at all time points[22]
Experimental Protocol: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.[23][24][25][26][27]

Principle: The subcutaneous injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Rats or mice

  • Carrageenan solution (1% w/v in saline)

  • 2-Chloropyridine derivative (test compound)

  • Standard anti-inflammatory drug (e.g., indomethacin)

  • Vehicle control

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (e.g., control, standard, and test groups). Administer the test compound, standard drug, or vehicle to the respective groups, typically 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point. The percentage of inhibition of edema by the test compound is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway Visualization

anti_inflammatory_pathway stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) NFkB NF-κB stimulus->NFkB COX2 COX-2 stimulus->COX2 inhibitor 2-Chloropyridine Derivatives inhibitor->NFkB inhibits inhibitor->COX2 inhibits pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->pro_inflammatory_cytokines prostaglandins Prostaglandins COX2->prostaglandins inflammation Inflammation pro_inflammatory_cytokines->inflammation prostaglandins->inflammation

Caption: Anti-inflammatory signaling pathways targeted by 2-chloropyridine derivatives.

Enzyme Inhibitory Activity

In addition to telomerase and kinases, 2-chloropyridine derivatives have been shown to inhibit other enzymes with therapeutic relevance.

Mechanism of Action

The mechanism of enzyme inhibition can vary depending on the specific enzyme and the structure of the 2-chloropyridine derivative. Inhibition can be competitive, non-competitive, uncompetitive, or mixed.[28] Understanding the mode of inhibition is crucial for optimizing the design of more potent and selective inhibitors.

Experimental Protocol: General Enzyme Inhibition Assay

The following is a general protocol for determining the inhibitory activity of a compound against a specific enzyme.[29][30][31]

Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of an inhibitor. A decrease in the reaction rate in the presence of the inhibitor indicates inhibitory activity.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • 2-Chloropyridine derivative (inhibitor)

  • Buffer solution appropriate for the enzyme

  • Cofactors (if required by the enzyme)

  • Spectrophotometer or other suitable detection instrument

  • 96-well plates or cuvettes

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.

  • Assay Setup: In a 96-well plate or cuvettes, set up the following reactions:

    • Control: Enzyme, buffer, and substrate.

    • Test: Enzyme, buffer, inhibitor (at various concentrations), and substrate.

    • Blank: Buffer and substrate (to measure non-enzymatic reaction).

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Rate Measurement: Monitor the reaction rate by measuring the change in absorbance or fluorescence over time.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition.

Conclusion

2-Chloropyridine derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical studies as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their potential to inhibit key enzymes, underscores their importance in drug discovery and development. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel therapeutics based on the 2-chloropyridine scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Potential Therapeutic Targets for 2-(2-Chloropyridin-4-YL)acetic acid: A Focus on Lactate Dehydrogenase A (LDHA)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

2-(2-Chloropyridin-4-YL)acetic acid is a novel small molecule with potential therapeutic applications. While direct biological targets of this compound are not yet elucidated, its structural features suggest it may act as an inhibitor of key metabolic enzymes. This technical guide explores Lactate Dehydrogenase A (LDHA) as a primary potential therapeutic target for this compound. LDHA is a critical enzyme in the glycolytic pathway, often upregulated in various cancers, making it an attractive target for anticancer drug development. This document provides an in-depth overview of LDHA's role in cancer metabolism, the rationale for its inhibition, quantitative data for known inhibitors, detailed experimental protocols for assessing potential inhibitory activity, and a proposed mechanism of action for this compound as a putative LDHA inhibitor.

Introduction: The Role of LDHA in Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation and survival, a phenomenon famously described as the "Warburg effect."[1] This metabolic reprogramming involves a preference for aerobic glycolysis, where glucose is converted to lactate even in the presence of oxygen. Lactate Dehydrogenase A (LDHA) is a pivotal enzyme in this process, catalyzing the conversion of pyruvate to lactate, which is the final step in aerobic glycolysis.[2]

Upregulation of LDHA is a common feature in many types of cancer, including pancreatic, lung, and breast cancer.[3] This overexpression is associated with tumor progression, metastasis, and poor prognosis.[1] By converting pyruvate to lactate, LDHA regenerates NAD+, which is essential for maintaining a high glycolytic rate. The resulting lactate accumulation contributes to an acidic tumor microenvironment, which promotes tumor invasion, angiogenesis, and immune evasion.[2] Given its central role in tumor metabolism, the inhibition of LDHA has emerged as a promising therapeutic strategy to selectively target cancer cells.[4]

LDHA as a Therapeutic Target

Inhibiting LDHA offers a multi-pronged approach to cancer therapy:

  • Metabolic Rewiring: LDHA inhibition forces cancer cells to shift from glycolysis towards oxidative phosphorylation, a less efficient energy production method for rapidly dividing cells.[3]

  • Induction of Oxidative Stress: The metabolic shift increases the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.[4]

  • Reversal of Acidic Microenvironment: Reduced lactate production can help to normalize the pH of the tumor microenvironment, potentially enhancing the efficacy of other therapies and reducing metastasis.[2]

Numerous small molecule inhibitors of LDHA have been developed and have shown anti-tumor activity in preclinical models.[5] These inhibitors typically compete with either the substrate (pyruvate) or the cofactor (NADH) for binding to the enzyme's active site.

Quantitative Data for Known LDHA Inhibitors

To provide a benchmark for the evaluation of novel compounds such as this compound, the following table summarizes the inhibitory potency of several well-characterized LDHA inhibitors.

InhibitorType of InhibitionIC50 (LDHA)Ki (LDHA)Cell-based Activity (EC50)Reference
FX11 Competitive with NADH-8 µM20 µM (P493 cells)[5]
Galloflavin Non-competitive with Pyruvate-5.46 µMVaries by cell line[6]
Compound 7 Not specified0.36 µM--[5]
NHI-Glc-2 Not specified--14.1 µM (PANC-1 cells)[2]
N-Hydroxyindole-based inhibitor Not specified-1.9 µM-[5]

Signaling Pathways and Experimental Workflows

LDHA-Associated Signaling Pathway in Cancer

The expression and activity of LDHA are regulated by major oncogenic signaling pathways, including those driven by HIF-1α and c-Myc. These transcription factors directly upregulate LDHA expression in response to hypoxia and other oncogenic stimuli, leading to the metabolic switch characteristic of the Warburg effect.

LDHA_Signaling cluster_upstream Upstream Regulation cluster_core Core Glycolytic Pathway cluster_downstream Downstream Effects Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes Oncogenic Signals (e.g., MYC) Oncogenic Signals (e.g., MYC) Oncogenic Signals (e.g., MYC)->HIF-1α activates LDHA LDHA HIF-1α->LDHA upregulates transcription KLF4 KLF4 KLF4->LDHA represses transcription Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate catalyzed by LDHA->Lactate NAD+ Regeneration NAD+ Regeneration LDHA->NAD+ Regeneration co-product Acidic TME Acidic TME Lactate->Acidic TME contributes to High Glycolytic Flux High Glycolytic Flux NAD+ Regeneration->High Glycolytic Flux sustains Tumor Progression Tumor Progression High Glycolytic Flux->Tumor Progression supports Acidic TME->Tumor Progression promotes This compound This compound This compound->LDHA potential inhibition

LDHA signaling pathway in cancer.
Experimental Workflow for Inhibitor Screening

A systematic workflow is proposed to evaluate this compound as a potential LDHA inhibitor. This workflow progresses from in vitro enzymatic assays to cell-based assays and finally to more complex models.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: Advanced Models Enzymatic_Assay LDH Activity Assay (Colorimetric/Fluorometric) Determine_IC50 Determine IC50 Enzymatic_Assay->Determine_IC50 Kinetic_Analysis Enzyme Kinetic Studies (e.g., Michaelis-Menten) Determine_IC50->Kinetic_Analysis Determine_Ki Determine Ki and Mode of Inhibition Kinetic_Analysis->Determine_Ki Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH release) Determine_Ki->Cell_Viability Lactate_Production Measure Cellular Lactate Production Cell_Viability->Lactate_Production Metabolic_Flux Metabolic Flux Analysis Lactate_Production->Metabolic_Flux Spheroid_Model 3D Spheroid Culture Assays Metabolic_Flux->Spheroid_Model In_Vivo In Vivo Xenograft Models Spheroid_Model->In_Vivo End End In_Vivo->End Start Start Compound This compound Start->Compound Compound->Enzymatic_Assay

Workflow for screening LDHA inhibitors.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to assess the inhibitory potential of this compound against LDHA.

LDH Activity Assay (Colorimetric)

This assay measures the enzymatic activity of LDH by monitoring the reduction of a tetrazolium salt (INT) to a colored formazan product. The rate of formazan production is proportional to LDH activity.

Materials:

  • Recombinant human LDHA

  • Assay Buffer: 0.2 M Tris-HCl, pH 7.3

  • Substrate Solution: 30 mM pyruvate in Assay Buffer

  • Cofactor Solution: 6.6 mM NADH in Assay Buffer

  • INT Solution: 3.3 mg/mL in DMSO

  • PMS (Phenazine Methosulfate) Solution: 0.9 mg/mL in water

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, Substrate Solution, Cofactor Solution, INT Solution, and PMS Solution.

  • Add 50 µL of the reaction mixture to each well of a 96-well plate.

  • Add 10 µL of various concentrations of this compound (dissolved in a suitable solvent, e.g., DMSO, with a final concentration not exceeding 1%) to the wells. Include wells with solvent only as a control.

  • Initiate the reaction by adding 10 µL of recombinant human LDHA solution.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the control and determine the IC50 value.

Cellular Lactate Production Assay

This assay quantifies the amount of lactate secreted by cancer cells into the culture medium, which is a direct readout of LDHA activity in a cellular context.

Materials:

  • Cancer cell line with high glycolytic activity (e.g., A549, PANC-1)

  • Complete cell culture medium

  • This compound

  • Commercial lactate assay kit (e.g., based on lactate oxidase and a colorimetric probe)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the lactate concentration in the supernatant using a commercial lactate assay kit according to the manufacturer's instructions.[5]

  • Normalize the lactate concentration to the cell number or total protein content in each well.

  • Determine the effect of the compound on cellular lactate production.

Conclusion

Lactate Dehydrogenase A represents a highly promising therapeutic target for the development of novel anticancer agents. Its central role in the metabolic reprogramming of cancer cells provides a clear rationale for inhibition. The structural characteristics of this compound make it a candidate for investigation as a potential LDHA inhibitor. The experimental framework outlined in this guide provides a systematic approach to validate this hypothesis, from initial enzymatic screening to cell-based functional assays. Successful demonstration of LDHA inhibition by this compound would warrant further preclinical development as a novel metabolic-targeted cancer therapy.

References

Introduction: The Significance of the Heteroaryl Acetic Acid Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Heteroaryl Acetic Acid Derivatives in Drug Discovery

Executive Summary

The heteroaryl acetic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous clinically significant drugs. Its unique combination of a carboxylic acid moiety, an alpha-carbon linker, and a versatile heteroaromatic ring system allows for fine-tuning of physicochemical and pharmacological properties. This guide provides a comprehensive review of the role of heteroaryl acetic acid derivatives in drug discovery, with a primary focus on their applications as anti-inflammatory and anticancer agents. We delve into their mechanisms of action, structure-activity relationships, and synthetic strategies. This document summarizes key quantitative data in structured tables, details essential experimental protocols, and provides visual diagrams of critical pathways and workflows to offer a thorough resource for researchers and drug development professionals.

Heteroaryl acetic acid derivatives are a major class of therapeutic agents, most famously represented by Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] These compounds are characterized by a core structure featuring a heteroaromatic ring system (such as indole, pyrrole, or thiazole) linked to an acetic acid moiety.[2] The acidic carboxylic group is crucial for their primary mechanism of action in the anti-inflammatory space, while the heteroaryl ring provides a scaffold for diverse substitutions that modulate potency, selectivity, and pharmacokinetic profiles.[2] This structural versatility has enabled the expansion of their therapeutic applications beyond inflammation into oncology, neurology, and cardiovascular medicine.[3][4]

The general structure can be described as Heteroaryl-CH(R)-COOH. Key structural features that influence activity include:

  • The Heteroaromatic Ring: The nature of the ring (e.g., indole, pyrrole) and its substituents significantly impacts target binding and ADME properties.

  • The Acidic Center: A carboxylic acid is the most common acidic group, essential for binding to targets like cyclooxygenase (COX) enzymes. Other acidic isosteres like tetrazoles have also been explored.[2]

  • The Alpha-Substituent (R): Substitution with a methyl group on the carbon separating the aromatic ring and the acid (transforming it to a propionic acid) often enhances anti-inflammatory activity.[2][5]

Therapeutic Applications & Mechanisms of Action

Anti-inflammatory Agents: COX Inhibition

The most established role for heteroaryl acetic acid derivatives is as NSAIDs.[1] This class includes prominent drugs like Indomethacin (indole derivative), Sulindac (indene derivative), and Tolmetin (pyrrole derivative).[1][2]

Mechanism of Action: NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][6] These enzymes are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5] By blocking the active site of COX enzymes, these drugs prevent the synthesis of prostaglandins, thereby mitigating the inflammatory response.[1]

COX_Inhibition_Pathway Membrane Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Synthesis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediate NSAIDs Heteroaryl Acetic Acids (e.g., Indomethacin) NSAIDs->COX_Enzymes Inhibition HDAC_Inhibition_Mechanism cluster_0 Normal Cell State cluster_1 Cancer Cell State cluster_2 Therapeutic Intervention HAT HAT (Acetylation) HDAC HDAC (Deacetylation) Equilibrium Balanced Gene Expression Overactive_HDAC Overactive HDAC Chromatin Condensed Chromatin Overactive_HDAC->Chromatin Reactivation Tumor Suppressor Gene Expression Silencing Tumor Suppressor Gene Silencing Chromatin->Silencing HDACi Heteroaryl Acetic Acid (HDAC Inhibitor) HDACi->Overactive_HDAC Inhibits Apoptosis Cell Cycle Arrest & Apoptosis Reactivation->Apoptosis Synthesis_Workflow Start Starting Materials (e.g., Substituted Aniline, Aldehyde) Step1 Heterocycle Formation (e.g., Fischer Indole Synthesis, Hantzsch Thiazole Synthesis) Start->Step1 Step2 Intermediate Functionalization (e.g., N-Alkylation, Halogenation) Step1->Step2 Step3 Side-Chain Introduction (e.g., Reaction with Ethyl Bromoacetate) Step2->Step3 Step4 Ester Hydrolysis (e.g., Saponification with NaOH or LiOH) Step3->Step4 Final Final Product: Heteroaryl Acetic Acid Step4->Final Anticancer_Screening_Workflow Synthesis Compound Synthesis & Purification In_Vitro In Vitro Screening Synthesis->In_Vitro MTT Cytotoxicity Assay (MTT) on Cancer Cell Lines In_Vitro->MTT Target_Assay Target-Based Assay (e.g., Kinase or HDAC Inhibition) In_Vitro->Target_Assay Mechanism Mechanism of Action Studies (e.g., Flow Cytometry for Apoptosis, Western Blot, Gene Expression) Target_Assay->Mechanism In_Vivo In Vivo Efficacy Mechanism->In_Vivo Xenograft Tumor Xenograft Model in Mice In_Vivo->Xenograft Toxicity Preliminary Toxicity Assessment In_Vivo->Toxicity Lead_Opt Lead Optimization Xenograft->Lead_Opt Toxicity->Lead_Opt

References

An In-depth Technical Guide to 2-(2-Chloropyridin-4-YL)acetic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-chloropyridin-4-yl)acetic acid, a key heterocyclic intermediate in the development of novel therapeutics. This document details its chemical identity, physicochemical properties, a plausible multi-step synthesis protocol, and its potential applications in drug discovery, particularly as a scaffold for kinase inhibitors targeting critical signaling pathways.

Chemical Identity and Properties

This compound is a substituted pyridine derivative with the formal IUPAC name This compound . It is also commonly known by its synonym, 2-Chloro-4-pyridineacetic acid . The compound is identified by the CAS Number 887580-55-4 .

Physicochemical and Spectroscopic Data

The table below summarizes key physicochemical and predicted spectroscopic data for this compound. This information is crucial for its identification, purification, and characterization in a laboratory setting.

PropertyValue
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance White to off-white solid
Melting Point 140-145 °C
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)
¹H NMR (500 MHz, CDCl₃, Predicted) ~7.9 (d, 1H, Pyridine H-6), ~7.2 (s, 1H, Pyridine H-3), ~7.1 (d, 1H, Pyridine H-5), ~3.7 (s, 2H, -CH₂-), ~11.5 (br s, 1H, -COOH)
¹³C NMR (125 MHz, CDCl₃, Predicted) ~175 (C=O), ~151 (C-Cl), ~149 (C-CH₂), ~123 (CH), ~121 (CH), ~40 (-CH₂-)
Key IR Absorptions (KBr, cm⁻¹, Predicted) 2500-3300 (O-H stretch), ~1710 (C=O stretch), ~1590, ~1460 (C=C/C=N stretch)

Synthesis of this compound

A robust and plausible synthetic route for this compound involves a two-stage process: the oxidation of a readily available starting material, 2-chloro-4-methylpyridine, to form the carboxylic acid intermediate, 2-chloro-4-pyridinecarboxylic acid, followed by a one-carbon homologation using the Arndt-Eistert reaction.

Synthesis_Workflow cluster_0 Stage 1: Oxidation cluster_1 Stage 2: Arndt-Eistert Homologation 2_chloro_4_methylpyridine 2-Chloro-4-methylpyridine oxidation Oxidation (KMnO4 or K2Cr2O7/H2SO4) 2_chloro_4_methylpyridine->oxidation Starting Material 2_chloro_4_pyridinecarboxylic_acid 2-Chloro-4-pyridinecarboxylic acid oxidation->2_chloro_4_pyridinecarboxylic_acid Intermediate acid_chloride_formation Acid Chloride Formation (SOCl2 or (COCl)2) 2_chloro_4_pyridinecarboxylic_acid->acid_chloride_formation Homologation diazoketone_formation Diazoketone Formation (CH2N2) acid_chloride_formation->diazoketone_formation wolff_rearrangement Wolff Rearrangement (Ag2O, H2O) diazoketone_formation->wolff_rearrangement final_product This compound wolff_rearrangement->final_product Final Product

A plausible synthetic pathway for this compound.
Experimental Protocol: Stage 1 - Oxidation of 2-Chloro-4-methylpyridine

This protocol describes the oxidation of 2-chloro-4-methylpyridine to 2-chloro-4-pyridinecarboxylic acid using potassium permanganate.

Materials:

  • 2-Chloro-4-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 2-chloro-4-methylpyridine in water.

  • Heat the mixture to approximately 75-80 °C.

  • Gradually add potassium permanganate powder in portions, maintaining the reaction temperature. The disappearance of the purple color indicates the consumption of the oxidizing agent.

  • After the addition is complete, continue stirring at the same temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • While hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water and combine the filtrates.

  • Cool the filtrate and acidify to a pH of 3-4 with concentrated hydrochloric acid. This will precipitate the crude 2-chloro-4-pyridinecarboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water.

Experimental Protocol: Stage 2 - Arndt-Eistert Homologation

This protocol outlines the conversion of 2-chloro-4-pyridinecarboxylic acid to this compound. This reaction involves the use of diazomethane, which is toxic and explosive, and should be handled with extreme caution in a well-ventilated fume hood.

Materials:

  • 2-Chloro-4-pyridinecarboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Diazomethane (CH₂N₂) in a suitable solvent (e.g., diethyl ether)

  • Silver(I) oxide (Ag₂O) or other suitable catalyst

  • Anhydrous, inert solvent (e.g., THF, dioxane)

  • Water

Procedure:

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve 2-chloro-4-pyridinecarboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 1-2 hours. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-4-pyridinecarbonyl chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in an anhydrous, inert solvent like THF. Cool the solution to 0 °C in an ice bath. Slowly add a freshly prepared, cold solution of diazomethane in diethyl ether until the yellow color of diazomethane persists. Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Wolff Rearrangement: To the solution of the diazoketone, add a catalytic amount of silver(I) oxide and water. Heat the mixture gently (e.g., to 50-60 °C) and stir. The evolution of nitrogen gas will be observed. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and filter off the catalyst. Acidify the aqueous solution with a suitable acid to precipitate the product. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.

Applications in Drug Development

Pyridine-based scaffolds are prevalent in medicinal chemistry, particularly in the design of kinase inhibitors. The structural features of this compound make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential as a Scaffold for Kinase Inhibitors

The pyridine ring can act as a hinge-binding motif, a key interaction for many kinase inhibitors. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing for the exploration of the surrounding binding pocket and the optimization of potency, selectivity, and pharmacokinetic properties.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many cancers, making it a prime target for drug development. Derivatives of substituted pyridines have been investigated as inhibitors of kinases within this pathway, such as PI3K and mTOR. The general structure of this compound provides a foundation for developing novel inhibitors that could potentially modulate this pathway.

PI3K_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Inhibitor Potential Inhibitor (Derivative of This compound) Inhibitor->PI3K inhibits

Potential inhibition of the PI3K/Akt/mTOR pathway.

This diagram illustrates how a derivative of this compound could potentially act as a PI3K inhibitor, thereby blocking the downstream signaling cascade that leads to cell proliferation. This represents a key strategy in the development of targeted cancer therapies.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis, while requiring careful handling of hazardous reagents, is achievable through established organic chemistry methodologies. The structural features of this compound make it an attractive starting point for the design and synthesis of novel kinase inhibitors, particularly those targeting the PI3K/Akt/mTOR pathway, which is implicated in a variety of human diseases, most notably cancer. Further research into the biological activity of derivatives of this compound is warranted to fully explore their therapeutic potential.

Navigating the Synthesis and Application of 2-(2-Chloropyridin-4-YL)acetic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 2-(2-Chloropyridin-4-YL)acetic acid, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific monosubstituted pyridine derivative, this guide leverages established protocols and reactivity principles from the closely related and well-documented analogue, 2-(2,6-dichloropyridin-4-yl)acetic acid. The information presented herein is intended to serve as a robust resource for researchers engaged in the synthesis and application of novel therapeutics, particularly in the realm of kinase inhibitor development.

Commercial Availability

A critical first step in any research and development endeavor is the procurement of high-quality starting materials. This compound and its analogues are available from several commercial suppliers. The following table summarizes key information for procurement.

SupplierProduct NameCAS NumberMolecular FormulaPurity
Fisher ScientificThis compound887580-55-4C₇H₆ClNO₂0.98[1]
MySkinRecipes2-(5-Chloropyridin-2-yl)acetic acid1000522-43-9C₇H₆ClNO₂≥95%[2]
BOC Sciences2-(5-chloropyridin-2-yl)acetic acid1000522-43-9C₇H₆ClNO₂95%[]
BLDpharm2-(4-Chloropyridin-2-yl)acetic acid1000567-55-4C₇H₆ClNO₂N/A[4]
BLDpharm(2-Chloropyridin-4-yl)boronic acid458532-96-2C₅H₅BClNO₂N/A[5]

Physicochemical Properties and Reactivity Profile

The chemical behavior of this compound is dictated by the interplay of the electron-withdrawing chloro substituent and the acidic carboxylic acid moiety on the pyridine ring. This substitution pattern renders the pyridine core susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, making it a versatile scaffold for chemical elaboration.

The reactivity of this compound can be compared to its dichlorinated counterpart. The presence of a single chlorine atom is expected to result in a slightly less acidic carboxylic acid group compared to the dichloro-analogue due to a reduced inductive electron-withdrawing effect.[6] Consequently, the pyridine ring will be less activated towards nucleophilic attack. However, it remains a viable substrate for a range of chemical transformations.

Synthetic Protocols: A Focus on Amide and Ester Formation

The carboxylic acid functionality of this compound provides a convenient handle for the synthesis of amide and ester derivatives, which are common motifs in pharmacologically active molecules. The following protocols are adapted from established procedures for 2-(2,6-dichloropyridin-4-yl)acetic acid and are expected to be directly applicable with minor optimization.[7][8]

Amide Synthesis via EDC/HOBt Coupling

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents to facilitate the formation of an amide bond between the carboxylic acid and a primary or secondary amine.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HOBt (1.2 eq) to the solution.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Ester Synthesis via Fischer Esterification

This straightforward acid-catalyzed esterification is suitable for the synthesis of simple alkyl esters.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Add a catalytic amount of a strong acid (e.g., 3-4 drops of concentrated sulfuric acid).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester product.[8]

Logical Workflow for Derivative Synthesis

The following diagram illustrates a typical workflow for the synthesis of diverse derivatives from this compound, highlighting the key transformation steps.

G start This compound amide Amide Synthesis (EDC/HOBt Coupling) start->amide ester Ester Synthesis (Fischer Esterification) start->ester amide_deriv Amide Derivatives amide->amide_deriv ester_deriv Ester Derivatives ester->ester_deriv snar Nucleophilic Aromatic Substitution (SNAr) snar_deriv Substituted Pyridine Derivatives snar->snar_deriv cross_coupling Suzuki-Miyaura Cross-Coupling cc_deriv C-C Coupled Derivatives cross_coupling->cc_deriv amide_deriv->snar amide_deriv->cross_coupling

Synthetic routes from this compound.

Application in Kinase Inhibitor Development: Targeting the PI3K/Akt/mTOR Pathway

The pyridine acetic acid scaffold is a privileged structure in the design of kinase inhibitors. Derivatives of this compound are of significant interest for their potential to target key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[8][9][10][11][12] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[8][10]

The chloro-substituted pyridine core can act as a hinge-binding motif, interacting with the ATP-binding pocket of kinases. The acetic acid side chain provides a vector for introducing further chemical diversity to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of a library of amide and ester derivatives, followed by further modifications via SNAr or cross-coupling reactions, represents a viable strategy for the development of novel kinase inhibitors based on this scaffold.

PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of intervention for an inhibitor derived from this compound.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-(2-Chloropyridin-4-YL)acetic acid Derivative Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel compounds with therapeutic potential. While direct experimental data for this specific molecule is sparse, the well-established chemistry of the related 2,6-dichloro analogue provides a strong foundation for its synthetic manipulation. The protocols and conceptual frameworks presented in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of targeted therapies, particularly in the ever-evolving landscape of kinase inhibitor drug discovery.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(2-Chloropyridin-4-YL)acetic acid from 2-chloropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the synthesis of 2-(2-chloropyridin-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug development. The protocols outlined below are based on established chemical transformations and offer two viable synthetic routes starting from readily available precursors.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a multi-step process. Two primary routes are presented here. Route A begins with the conversion of 2-amino-4-methylpyridine to 2-chloro-4-methylpyridine, followed by side-chain functionalization. Route B offers an alternative starting point from the commercially available 2-chloropyridine-4-methanol. Both routes converge at the key intermediate, 2-chloro-4-(chloromethyl)pyridine.

The overall transformation involves the following key steps:

  • Chlorination of the Pyridine Ring: Conversion of a hydroxyl or amino group at the 2-position to a chloro group.

  • Side-Chain Halogenation: Introduction of a chloro substituent on the methyl group at the 4-position.

  • Cyanation: Displacement of the side-chain chloro group with a cyanide group.

  • Hydrolysis: Conversion of the nitrile to the final carboxylic acid.

Physicochemical Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance White to off-white solid
CAS Number 887580-55-4

Experimental Protocols

Route A: Starting from 2-Amino-4-methylpyridine

Step 1: Synthesis of 2-Chloro-4-methylpyridine

This procedure involves the diazotization of 2-amino-4-methylpyridine followed by a Sandmeyer-type reaction.

  • Reagents and Materials:

    • 2-Amino-4-methylpyridine

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Copper(I) Chloride (CuCl)

    • Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Round-bottom flask, ice bath, dropping funnel, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-methylpyridine (1.0 eq) in concentrated hydrochloric acid (3.0 eq) cooled in an ice bath to 0-5 °C.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise via a dropping funnel, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • Extract the mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 2-chloro-4-methylpyridine.

Step 2: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

This step involves the radical chlorination of the methyl side-chain of 2-chloro-4-methylpyridine.

  • Reagents and Materials:

    • 2-Chloro-4-methylpyridine

    • N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

    • Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

    • Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate solution (NaHCO₃)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a solution of 2-chloro-4-methylpyridine (1.0 eq) in carbon tetrachloride, add N-chlorosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.

    • Heat the mixture to reflux (around 77 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-4-(chloromethyl)pyridine, which can be used in the next step without further purification or purified by vacuum distillation.

Route B: Starting from 2-Chloropyridine-4-methanol

Step 1: Synthesis of 2-Chloro-4-(chloromethyl)pyridine

This protocol describes the conversion of the primary alcohol to the corresponding chloride.

  • Reagents and Materials:

    • 2-Chloropyridine-4-methanol

    • Thionyl Chloride (SOCl₂)

    • Dichloromethane (CH₂Cl₂)

    • Ice bath, round-bottom flask, magnetic stirrer, dropping funnel.

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloropyridine-4-methanol (1.0 eq) in dichloromethane.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add thionyl chloride (1.2 eq) dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-4-(chloromethyl)pyridine.

Step 3: Synthesis of 2-Chloro-4-(cyanomethyl)pyridine

This is a nucleophilic substitution reaction to introduce the nitrile group.

  • Reagents and Materials:

    • 2-Chloro-4-(chloromethyl)pyridine

    • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

    • Dimethyl Sulfoxide (DMSO) or Acetone

    • Round-bottom flask, magnetic stirrer, heating mantle.

  • Procedure:

    • In a round-bottom flask, dissolve 2-chloro-4-(chloromethyl)pyridine (1.0 eq) in DMSO.

    • Add sodium cyanide (1.2 eq) to the solution.

    • Heat the reaction mixture to 50-60 °C and stir for 3-5 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into a large volume of water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain 2-chloro-4-(cyanomethyl)pyridine.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid.

  • Reagents and Materials:

    • 2-Chloro-4-(cyanomethyl)pyridine

    • Concentrated Sulfuric Acid (H₂SO₄) or Sodium Hydroxide (NaOH) solution

    • Water

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Acid-Catalyzed Hydrolysis Procedure:

    • To a round-bottom flask, add 2-chloro-4-(cyanomethyl)pyridine (1.0 eq) and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux for 4-8 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto ice.

    • Adjust the pH of the solution to 3-4 with a concentrated sodium hydroxide solution.

    • The product will precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

  • Base-Catalyzed Hydrolysis Procedure:

    • In a round-bottom flask, suspend 2-chloro-4-(cyanomethyl)pyridine (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10-20%).

    • Heat the mixture to reflux until the evolution of ammonia gas ceases (test with moist litmus paper).

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of 3-4.

    • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield
A1 2-Amino-4-methylpyridineNaNO₂, CuCl2-Chloro-4-methylpyridine60-70%
A2/B1 2-Chloro-4-methylpyridine / 2-Chloropyridine-4-methanolNCS / SOCl₂2-Chloro-4-(chloromethyl)pyridine75-85%
3 2-Chloro-4-(chloromethyl)pyridineNaCN2-Chloro-4-(cyanomethyl)pyridine80-90%
4 2-Chloro-4-(cyanomethyl)pyridineH₂SO₄ or NaOHThis compound70-85%

Visualizations

Synthesis_Workflow cluster_route_a Route A cluster_route_b Route B A1 2-Amino-4- methylpyridine A2 2-Chloro-4- methylpyridine A1->A2 1. NaNO₂, HCl 2. CuCl C1 2-Chloro-4-(chloromethyl) pyridine A2->C1 NCS, BPO B1 2-Chloropyridine- 4-methanol B1->C1 SOCl₂ C2 2-Chloro-4-(cyanomethyl) pyridine C1->C2 NaCN C3 2-(2-Chloropyridin-4-yl) acetic acid C2->C3 H₂O, H⁺ or OH⁻

Caption: Synthetic routes to this compound.

Logic_Flow Start Starting Material Selection RouteA Route A: 2-Amino-4-methylpyridine Start->RouteA RouteB Route B: 2-Chloropyridine-4-methanol Start->RouteB Intermediate1 2-Chloro-4-(chloromethyl)pyridine RouteA->Intermediate1 Diazotization & Chlorination, then Side-Chain Chlorination RouteB->Intermediate1 Chlorination of Alcohol Intermediate2 2-Chloro-4-(cyanomethyl)pyridine Intermediate1->Intermediate2 Cyanation FinalProduct This compound Intermediate2->FinalProduct Hydrolysis

Caption: Logical workflow for the synthesis.

Synthesis of 2-(2-Chloropyridin-4-YL)acetic acid: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2-(2-chloropyridin-4-yl)acetic acid, a valuable building block in medicinal chemistry. The protocol is based on established chemical transformations and analogies to the synthesis of structurally related compounds due to the limited availability of a direct, published procedure for this specific molecule.

Summary of Synthetic Route

The proposed synthesis is a multi-step process commencing with the commercially available 2-chloro-4-methylpyridine. The synthetic pathway involves the initial radical chlorination of the methyl group, followed by a nucleophilic substitution with cyanide to form the corresponding acetonitrile derivative. The final step is the hydrolysis of the nitrile to yield the target carboxylic acid, this compound.

Data Presentation

The following table summarizes the key transformations and typical reaction parameters based on analogous reactions.

StepTransformationKey Reagents & SolventsReaction ConditionsTypical Yield (Analogous Reactions)
1 2-chloro-4-methylpyridine → 2-chloro-4-(chloromethyl)pyridineSulfuryl chloride (SO₂Cl₂), Radical Initiator (e.g., AIBN), Dichloromethane (DCM)RefluxNot specified, but generally moderate to high
2 2-chloro-4-(chloromethyl)pyridine → 2-(2-chloropyridin-4-yl)acetonitrileSodium cyanide (NaCN), Dimethyl sulfoxide (DMSO)Room temperature to gentle heatingHigh
3 2-(2-chloropyridin-4-yl)acetonitrile → this compoundConcentrated Hydrochloric Acid (HCl), WaterRefluxHigh

Experimental Protocols

Step 1: Synthesis of 2-chloro-4-(chloromethyl)pyridine

This procedure is adapted from the radical chlorination of substituted picolines.[1][2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Initiation: Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

  • Chlorination: Slowly add sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-chloro-4-(chloromethyl)pyridine.

Step 2: Synthesis of 2-(2-chloropyridin-4-yl)acetonitrile

This protocol is based on the cyanation of related halomethyl-pyridines.[3][4]

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-(chloromethyl)pyridine (1.0 eq) in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Cyanation: Add sodium cyanide (NaCN) (1.1-1.5 eq) portion-wise to the solution. The reaction is exothermic and may require cooling to maintain the temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up: Pour the reaction mixture into ice-water and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-(2-chloropyridin-4-yl)acetonitrile.

Step 3: Synthesis of this compound

This final step involves the acid-catalyzed hydrolysis of the nitrile group.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-(2-chloropyridin-4-yl)acetonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Hydrolysis: Heat the mixture to reflux and stir for several hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum or by LC-MS.

  • Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The product may precipitate upon cooling. If not, carefully neutralize the solution with a base (e.g., sodium hydroxide solution) to an acidic pH (around 3-4) to induce precipitation.

  • Final Product: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Experimental Workflow

SynthesisWorkflow Synthesis of this compound Start 2-Chloro-4-methylpyridine Intermediate1 2-Chloro-4-(chloromethyl)pyridine Start->Intermediate1 Radical Chlorination (SO₂Cl₂, AIBN) Intermediate2 2-(2-Chloropyridin-4-yl)acetonitrile Intermediate1->Intermediate2 Cyanation (NaCN) FinalProduct This compound Intermediate2->FinalProduct Hydrolysis (Conc. HCl)

Caption: Proposed synthetic workflow for this compound.

References

Application Notes and Protocols: 2-(2-Chloropyridin-4-YL)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(2-Chloropyridin-4-YL)acetic acid as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of potential kinase and telomerase inhibitors, complete with detailed experimental protocols and relevant biological data.

Introduction: The 2-Chloropyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the kinase hinge region. The presence of a chlorine atom at the 2-position and an acetic acid moiety at the 4-position of the pyridine ring in this compound offers multiple avenues for synthetic elaboration. The carboxylic acid group can be readily converted into amides, esters, and other functionalities, while the chloro-substituent can participate in various cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug discovery.

Derivatives of 2-chloropyridine have shown promise as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, and as inhibitors of telomerase, an enzyme crucial for cancer cell immortality.

Synthetic Applications and Protocols

This compound serves as an excellent starting material for the synthesis of a variety of bioactive molecules. A common and effective synthetic transformation is the formation of amides by coupling the carboxylic acid with various amines.

General Protocol for Amide Synthesis from this compound

This protocol outlines a general procedure for the synthesis of amide derivatives of this compound using a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Experimental Workflow for Amide Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A This compound F Stir at room temperature (2-12 hours) A->F B Amine (R-NH2) B->F C HATU C->F D DIPEA D->F E Anhydrous DMF E->F G Quench with water F->G H Extract with Ethyl Acetate G->H I Wash with brine H->I J Dry over Na2SO4 I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L M Final Amide Product L->M

Caption: Workflow for the synthesis of amide derivatives.

Protocol:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.1 eq.), HATU (1.2 eq.), and N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

  • Reaction:

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Applications in Kinase Inhibition

The 2-chloropyridine scaffold is a key component in the design of inhibitors targeting various protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and metabolism. Its aberrant activation is a common event in human cancers, making it an attractive target for therapeutic intervention. Derivatives of 2-chloropyridine have been investigated as inhibitors of kinases within this pathway.

PI3K/Akt/mTOR Signaling Pathway and Point of Inhibition

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Proliferation & Survival S6K->Proliferation eIF4E->Proliferation Inhibits (when unphosphorylated) Inhibitor 2-Chloropyridine Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Representative Biological Data: B-RafV600E Inhibition
Compound IDStructureB-RafV600E IC50 (nM)[1]
4l N-(4-amino-5-(3-((dimethylamino)methyl)-5-(trifluoromethyl)phenyl)pyridin-2-yl)cyclopropanecarboxamide38
TAK-632 (Reference) Pan-Raf InhibitorNot specified in this study
Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of an inhibitor to a kinase of interest.

Experimental Workflow for LanthaScreen® Assay

G cluster_0 Reagent Preparation cluster_1 Assay Plate Setup (384-well) cluster_2 Incubation & Detection A Prepare 4X Test Compound Serial Dilution D Add 4 µL of 4X Test Compound A->D B Prepare 2X Kinase/ Eu-Antibody Mixture E Add 8 µL of 2X Kinase/ Eu-Antibody Mixture B->E C Prepare 4X Alexa Fluor™ Tracer F Add 4 µL of 4X Tracer C->F D->E E->F G Incubate at RT for 60 min F->G H Read TR-FRET Signal (Emission at 665 nm and 615 nm) G->H I Calculate Emission Ratio & Determine IC50 H->I

Caption: Workflow for a LanthaScreen® kinase binding assay.

Materials:

  • Purified recombinant kinase (e.g., B-RafV600E)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test compounds (derivatives of this compound) dissolved in DMSO

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • TR-FRET compatible microplate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in Kinase Buffer A to a 4X final concentration.

  • Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-labeled anti-tag antibody in Kinase Buffer A.

  • Tracer Solution: Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.

  • Assay Assembly: In a 384-well plate, add:

    • 4 µL of the 4X test compound solution.

    • 8 µL of the 2X kinase/antibody mixture.

    • 4 µL of the 4X tracer solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Applications in Telomerase Inhibition

Telomerase is a reverse transcriptase that adds telomeric repeats to the ends of chromosomes, thus maintaining telomere length. It is overexpressed in the vast majority of cancer cells, allowing them to bypass replicative senescence. Inhibition of telomerase is therefore a promising strategy for cancer therapy.

Representative Biological Data: Telomerase Inhibition

The following data is for a 2-chloropyridine derivative possessing a 1,3,4-oxadiazole moiety, demonstrating the potential of this scaffold as a telomerase inhibitor.

Compound IDStructureTelomerase IC50 (µM)[3]
6o 2-chloro-5-(((5-(2-hydroxy-4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)pyridine2.3 ± 0.07
Ethidium Bromide (Reference) Positive ControlComparable to 6o
Protocol: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method for measuring telomerase activity.[4][5]

Experimental Workflow for TRAP Assay

G cluster_0 Sample Preparation cluster_1 Telomerase Extension cluster_2 PCR Amplification cluster_3 Detection A Cell Lysis (NP-40 Lysis Buffer) B Protein Quantification A->B C Incubate cell lysate with TS primer, dNTPs, and Test Compound B->C D Amplify extended products using forward and reverse primers C->D E Separate PCR products by polyacrylamide gel electrophoresis D->E F Visualize bands (e.g., SYBR Green) E->F G Quantify band intensity to determine telomerase inhibition F->G

Caption: Workflow for a telomerase activity (TRAP) assay.

Materials:

  • Cell lysate from a telomerase-positive cell line (e.g., HCT116)

  • NP-40 Lysis Buffer

  • TRAP Buffer (containing dNTPs, TS primer, and other reaction components)

  • Test compounds (derivatives of this compound)

  • Taq DNA polymerase

  • Forward and reverse primers for PCR amplification

  • Polyacrylamide gel electrophoresis system

  • DNA visualization agent (e.g., SYBR Green)

Protocol:

  • Cell Lysate Preparation:

    • Harvest telomerase-positive cells and wash with PBS.

    • Lyse the cells in ice-cold NP-40 lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of the lysate.

  • Telomerase Extension Reaction:

    • In a PCR tube, combine the cell lysate, TRAP buffer, and the test compound at various concentrations.

    • Incubate at 30°C for 30 minutes to allow telomerase to extend the TS primer.

  • PCR Amplification:

    • Heat the reaction to 95°C for 2 minutes to inactivate the telomerase.

    • Add Taq DNA polymerase and the PCR primers.

    • Perform PCR for 30-35 cycles (e.g., 95°C for 30s, 52°C for 30s, 72°C for 30s).

  • Detection and Analysis:

    • Resolve the PCR products on a 10-12% non-denaturing polyacrylamide gel.

    • Stain the gel with a DNA visualization agent (e.g., SYBR Green) and visualize the DNA ladder.

    • Quantify the intensity of the bands to determine the level of telomerase inhibition for each compound concentration and calculate the IC50 value.[6][7]

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its derivatives have demonstrated potential as inhibitors of important therapeutic targets such as protein kinases and telomerase. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive platform for the development of novel therapeutic agents. The protocols provided herein offer a foundation for the synthesis and biological evaluation of new compounds derived from this promising chemical entity.

References

Application Notes and Protocols for 2-(2-Chloropyridin-4-yl)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-chloropyridin-4-yl)acetic acid as a versatile building block in organic synthesis. Due to the specific substitution pattern, this compound offers unique reactivity profiles for the synthesis of novel molecules, particularly in the realm of medicinal chemistry and drug discovery. The protocols provided herein are based on established synthetic methodologies for structurally related compounds and serve as a detailed guide for laboratory applications.

Introduction

This compound is a bifunctional molecule featuring a reactive carboxylic acid moiety and a synthetically versatile chloropyridine core. The presence of the chlorine atom at the 2-position of the pyridine ring and the acetic acid group at the 4-position makes it a valuable precursor for a variety of chemical transformations. This building block is particularly useful for introducing the pyridylacetic acid motif into larger molecules, a common scaffold in many biologically active compounds. Its structural features allow for selective modifications at three key positions: the carboxylic acid group, the chloro-substituent, and the pyridine ring itself through various coupling reactions.

Physicochemical Properties and Spectroscopic Data

While extensive experimental data for this compound is not widely published, the following table summarizes its key physicochemical properties.

PropertyExpected Value
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance White to off-white solid
CAS Number 887580-55-4
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF)
¹H NMR (DMSO-d₆, estimated) ~ δ 8.4 (d, 1H, pyridine-H), ~ δ 7.4 (s, 1H, pyridine-H), ~ δ 7.3 (d, 1H, pyridine-H), ~ δ 3.7 (s, 2H, CH₂), ~ δ 12.5 (br s, 1H, COOH)
¹³C NMR (DMSO-d₆, estimated) ~ δ 172 (C=O), ~ δ 152 (C-Cl), ~ δ 150 (C-N), ~ δ 148 (C-CH₂), ~ δ 123 (CH), ~ δ 121 (CH), ~ δ 40 (CH₂)
IR (KBr, cm⁻¹) ~ 3000-2500 (O-H stretch), ~ 1710 (C=O stretch), ~ 1590, 1470 (C=C, C=N stretch)

Synthetic Applications and Protocols

This compound serves as a key starting material for a range of organic transformations, including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions.

Amide Synthesis via Carbodiimide Coupling

The carboxylic acid functionality can be readily converted to amides, which are prevalent in numerous pharmaceutical agents. This protocol outlines a general procedure using a common coupling agent.

Reaction Scheme:

reactant1 This compound reagents EDC, HOBt DMF, 0 °C to RT reactant1->reagents reactant2 R-NH₂ reactant2->reagents product N-Substituted-2-(2-chloropyridin-4-yl)acetamide reagents->product

Caption: Amide synthesis from this compound.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq).

  • Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) to the reaction mixture.

  • Cool the mixture to 0°C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative Examples based on similar structures):

Amine (R-NH₂)Coupling ReagentsSolventYield (%)
AnilineEDC, HOBtDMF85-95
BenzylamineHATU, DIPEADMF90-98
MorpholineDCC, DMAPCH₂Cl₂80-90
Ester Synthesis via Fischer Esterification

Esterification of the carboxylic acid provides another avenue for derivatization, often used to improve pharmacokinetic properties of drug candidates.

Reaction Scheme:

reactant1 This compound reagents H₂SO₄ (cat.) Reflux reactant1->reagents reactant2 R-OH reactant2->reagents product Alkyl 2-(2-chloropyridin-4-yl)acetate reagents->product reactant1 This compound reagents Pd Catalyst, Ligand Base, Solvent, Heat reactant1->reagents reactant2 Ar-B(OH)₂ reactant2->reagents product 2-(2-Arylpyridin-4-yl)acetic acid reagents->product cluster_pathway PI3K/Akt/mTOR Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Inhibitor derived from This compound Inhibitor->PI3K Inhibition

Application Notes & Protocols: Characterization of 2-(2-Chloropyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(2-Chloropyridin-4-YL)acetic acid is a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Accurate and thorough analytical characterization is essential to confirm its identity, purity, and structural integrity. While experimental data for this specific molecule is not widely published, this document provides a comprehensive overview of the key analytical methods for its characterization. The protocols and data presented are based on standard laboratory practices and predictive models derived from structurally similar compounds, such as 2-(2,6-dichloropyridin-4-yl)acetic acid.[1][2] Experimental validation is crucial, and these notes serve as a foundational guide for researchers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Predicted Quantitative Data

The following tables summarize the predicted NMR data for the closely related compound, 2-(2,6-dichloropyridin-4-yl)acetic acid.[1] These values serve as an estimation for the characterization of this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃) [1]

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.35 s 2H Pyridine H-3, H-5
~3.70 s 2H -CH₂-

| ~11.5 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃) [1]

Chemical Shift (ppm) Assignment
~175 C=O (acid)
~152 Pyridine C-2, C-6
~148 Pyridine C-4
~122 Pyridine C-3, C-5

| ~40 | -CH₂- |

Experimental Protocol: NMR Spectroscopy

This protocol outlines a general procedure for acquiring NMR spectra.[1]

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or similar) NMR spectrometer.[1]

  • Processing: Process the acquired Free Induction Decay (FID) data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule. Assign the signals in the ¹³C NMR spectrum based on their chemical shifts.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample (5-10 mg) Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Acquire 1H & 13C Spectra (500 MHz Spectrometer) Tube->Spectrometer Insert Sample Processing Fourier Transform & Phasing Spectrometer->Processing Raw FID Data Analysis Peak Integration & Assignment Processing->Analysis Structure Structure Elucidation Analysis->Structure

Workflow for NMR Spectroscopy Analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Quantitative Data

Table 3: Predicted Key IR Absorptions (KBr pellet) [1]

Wavenumber (cm⁻¹) Intensity Assignment
2500-3300 Broad O-H stretch (carboxylic acid)
~1710 Strong C=O stretch (carboxylic acid dimer)
~1580, ~1550 Medium-Strong C=C/C=N stretch (pyridine ring)
~1420 Medium C-O-H bend
~1250 Medium C-O stretch

| ~850, ~780 | Strong | C-Cl stretch |

Experimental Protocol: FTIR Spectroscopy

The following is a standard procedure for obtaining an IR spectrum using the KBr pellet method.[1]

  • Sample Preparation: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

  • Pellet Formation: Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Spectrum Recording: Record the spectrum over a range of 4000-400 cm⁻¹.[1]

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Grind Sample with KBr Press Press into Thin Pellet Sample->Press Spectrometer Record Spectrum (4000-400 cm-1) Press->Spectrometer Place Pellet Analysis Identify Absorption Bands Spectrometer->Analysis IR Spectrum Assignment Assign Functional Groups Analysis->Assignment

Workflow for FTIR Spectroscopy Analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

Predicted Quantitative Data

The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks).

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) [1][2]

m/z Relative Intensity (%) Assignment
171/173 High [M]⁺ (isotopic pattern for 1 Cl)
126/128 Medium [M - COOH]⁺

| 91 | Low | [M - COOH - Cl]⁺ |

Experimental Protocol: Mass Spectrometry

A general protocol for analysis by Electron Ionization Mass Spectrometry (EI-MS) is provided below.[1]

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate positively charged ions (molecular ions and fragment ions).

  • Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the separated ions to generate a mass spectrum.

  • Analysis: Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and to study the fragmentation pattern to gain structural information.

Visualization: Mass Spectrometry Workflow

MS_Workflow Sample Sample Introduction Ionization Ionization (EI) Sample->Ionization Analysis Mass Analysis (m/z) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum Detection->Spectrum Interpretation Data Interpretation (Molecular Weight, Fragmentation) Spectrum->Interpretation

Workflow for Mass Spectrometry Analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is highly effective for assessing the purity of pharmaceutical compounds.[3]

General Protocol: Purity Assessment by HPLC

While a specific method for this compound is not available, a general reversed-phase HPLC method can be adapted.[3]

  • System Preparation:

    • Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). The composition can be run isocratically or as a gradient.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Prepare further dilutions as needed.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume (e.g., 10 µL) of the sample solution.

    • Run the analysis and record the chromatogram.

  • Data Interpretation: Determine the retention time of the main peak. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_result Results MobilePhase Prepare Mobile Phase Equilibrate Equilibrate System MobilePhase->Equilibrate SampleSol Prepare Sample Solution Inject Inject Sample SampleSol->Inject Equilibrate->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Purity Calculate Purity (%) Chromatogram->Purity XRAY_Workflow CrystalGrowth Single Crystal Growth DataCollection X-ray Diffraction Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement FinalStructure 3D Molecular Structure (Bond Lengths, Angles) StructureRefinement->FinalStructure

References

Application Note: Spectroscopic Characterization of 2-(2-Chloropyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a guide to the spectroscopic characterization of 2-(2-Chloropyridin-4-YL)acetic acid. While experimental nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this specific compound are not widely available in public databases, this note offers predicted data for a closely related structure and outlines standardized protocols for acquiring experimental data. The provided methodologies and workflows are intended to assist researchers in the identification, characterization, and quality control of this and similar pyridine-containing compounds, which are of interest in medicinal chemistry and materials science.

Compound Identification

PropertyValueSource
Chemical Name This compound-
CAS Number 887580-55-4[1]
Molecular Formula C₇H₆ClNO₂[1]
Molecular Weight 171.58 g/mol [1]
Melting Point 140-145 °C

Predicted Spectroscopic Data

Note: These predictions are for 2-(2,6-dichloropyridin-4-yl)acetic acid and should be used as a reference only. Actual experimental values for this compound may differ.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃) for 2-(2,6-dichloropyridin-4-yl)acetic acid [2]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.35s2HPyridine H-3, H-5
~3.70s2H-CH₂-
~11.5 (broad)s1H-COOH

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃) for 2-(2,6-dichloropyridin-4-yl)acetic acid [2]

Chemical Shift (ppm)Assignment
~175C=O (acid)
~152Pyridine C-2, C-6
~148Pyridine C-4
~122Pyridine C-3, C-5
~40-CH₂-

Experimental Protocols

The following are generalized protocols for obtaining NMR and mass spectrometry data for small organic molecules like this compound. These are based on standard laboratory practices.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)

  • NMR tube

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • NMR Spectrometer (e.g., 500 MHz)

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to an NMR tube.

  • Internal Standard: Add a small amount of TMS as an internal standard for chemical shift referencing (0 ppm).

  • Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

  • This compound

  • Volatile organic solvent (e.g., Methanol, Acetonitrile)

  • Mass Spectrometer (e.g., with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions.

  • Sample Introduction: Introduce the sample into the ion source. For EI, the sample is typically heated to induce vaporization, while for ESI, the sample solution is infused directly.

  • Ionization and Analysis: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Acquisition: Record the mass spectrum, which is a plot of ion intensity versus m/z.

  • Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of a target compound.

Synthesis and Purification Workflow Reactants Starting Materials Reaction Chemical Synthesis Reactants->Reaction Reagents, Solvent, Heat Crude Crude Product Reaction->Crude Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification Pure Pure Compound Purification->Pure

Caption: A typical workflow for chemical synthesis and purification.

Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Data Acquisition & Analysis Sample Pure Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR_Acq MS_Acq Mass Spectrometer (EI or ESI) MS_Prep->MS_Acq Data_Proc Data Processing NMR_Acq->Data_Proc MS_Acq->Data_Proc Structure_Eluc Structure Elucidation Data_Proc->Structure_Eluc

Caption: Workflow for spectroscopic analysis of a synthesized compound.

References

Application Notes and Protocols for the Derivatization of 2-(2-Chloropyridin-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Chloropyridin-4-yl)acetic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of a reactive carboxylic acid group and a substituted pyridine ring allows for a wide range of chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. Derivatization of the carboxylic acid moiety into esters and amides is a common and effective strategy to modulate the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability, which can significantly impact its pharmacokinetic and pharmacodynamic profile.

These application notes provide detailed protocols for the synthesis of ester and amide derivatives of this compound, along with data presentation tables and workflow diagrams to guide researchers in their synthetic efforts.

Derivatization Strategies

The primary strategies for derivatizing the carboxylic acid group of this compound involve esterification and amidation reactions.

  • Esterification: This is typically achieved through acid-catalyzed reaction with an alcohol (Fischer esterification) or by conversion of the carboxylic acid to a more reactive species followed by reaction with an alcohol.

  • Amidation: This involves the coupling of the carboxylic acid with an amine, often facilitated by a coupling agent to enhance the reactivity of the carboxyl group. Alternatively, the carboxylic acid can be converted to an acid chloride, which readily reacts with amines.

Quantitative Data Summary

The following table summarizes common derivatization reactions for carboxylic acids, providing a general overview of reagents and expected outcomes. Specific yields for the derivatization of this compound will be dependent on the specific substrate and reaction conditions.

Derivatization MethodReagentsTypical Reaction ConditionsProductTypical Yield Range
Esterification
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄, TsOH)Reflux, 4-24 hoursEster60-95%
Amidation
Carbodiimide CouplingAmine, EDC, HOBt, Base (e.g., DIPEA)Room Temperature, 12-24 hours, Anhydrous Solvent (e.g., DMF, DCM)Amide70-95%
Acid Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂), then Amine0°C to Room Temperature, 1-3 hours for acid chloride formation, then amine additionAmide75-98%

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(2-Chloropyridin-4-yl)acetate (Esterification)

This protocol describes a standard Fischer esterification procedure.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (2-3 drops) at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure methyl 2-(2-chloropyridin-4-yl)acetate.

Characterization Data (Predicted for Methyl 2-(2-Chloropyridin-4-yl)acetate):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, 1H), 7.30 (s, 1H), 7.15 (d, 1H), 3.75 (s, 3H), 3.65 (s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 171.0, 151.0, 150.0, 148.0, 124.0, 122.0, 52.5, 40.0.

  • MS (ESI): m/z [M+H]⁺ calculated for C₈H₉ClNO₂: 186.03.

Protocol 2: Synthesis of N-Benzyl-2-(2-chloropyridin-4-yl)acetamide (Amidation using a Coupling Agent)

This protocol utilizes the common coupling agents EDC and HOBt.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add benzylamine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the mixture to 0°C in an ice bath and add EDC (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexanes gradient) to obtain the pure N-benzyl-2-(2-chloropyridin-4-yl)acetamide.

Protocol 3: Synthesis of 2-(2-Chloropyridin-4-yl)acetamide (Amidation via Acid Chloride)

This protocol involves the formation of a reactive acid chloride intermediate.

Materials:

  • This compound

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0°C under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2-(2-chloropyridin-4-yl)acetyl chloride. Use this intermediate directly in the next step.

  • Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

  • Slowly add an excess of the ammonia solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography to obtain pure 2-(2-chloropyridin-4-yl)acetamide.

Visualized Workflows and Signaling Pathways

Derivatization_Workflow Start This compound Esterification Esterification Start->Esterification Alcohol, Acid Catalyst Amidation Amidation Start->Amidation Amine, Coupling Agent or SOCl₂ then Amine Ester Ester Derivative Esterification->Ester Amide Amide Derivative Amidation->Amide

Caption: General workflow for the derivatization of this compound.

Chemical_Transformations cluster_start Starting Material cluster_ester Ester Derivatives cluster_amide Amide Derivatives Start This compound (C₇H₆ClNO₂) MethylEster Methyl 2-(2-chloropyridin-4-yl)acetate (C₈H₈ClNO₂) Start->MethylEster MeOH, H⁺ EthylEster Ethyl 2-(2-chloropyridin-4-yl)acetate (C₉H₁₀ClNO₂) Start->EthylEster EtOH, H⁺ PrimaryAmide 2-(2-Chloropyridin-4-yl)acetamide (C₇H₇ClN₂O) Start->PrimaryAmide 1. SOCl₂ 2. NH₃ BenzylAmide N-Benzyl-2-(2-chloropyridin-4-yl)acetamide (C₁₄H₁₃ClN₂O) Start->BenzylAmide Benzylamine, EDC, HOBt

Caption: Chemical transformations from the starting material to various derivatives.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(2-Chloropyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-(2-Chloropyridin-4-YL)acetic acid. This compound is a valuable bifunctional building block for synthesizing complex pyridine derivatives, which are significant scaffolds in medicinal chemistry and materials science. The protocols outlined herein are based on established methodologies for structurally similar chloropyridine substrates and serve as a comprehensive guide for reaction setup, optimization, and execution.

The primary focus will be on three key transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for C-C (alkyne) bond formation.

General Considerations for Cross-Coupling Reactions

The successful palladium-catalyzed cross-coupling of this compound depends on several factors:

  • Substrate Reactivity: Chloropyridines are generally less reactive than their bromo- or iodo- counterparts, often requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to facilitate the initial oxidative addition step.[1]

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. The choice of ligand is critical to mitigate this effect.[2][3]

  • The Acetic Acid Moiety: The carboxylic acid group is acidic and will react with the bases typically used in these coupling reactions. This may necessitate using an excess of the base. Alternatively, protection of the carboxylic acid (e.g., as an ester) may be considered to prevent potential side reactions or solubility issues, although many cross-coupling reactions are tolerant of free carboxylic acids.

  • Inert Conditions: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen. Therefore, all reactions must be performed under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents to prevent catalyst deactivation.[4]

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide.[5] For this compound, this reaction enables the synthesis of a diverse range of 2-aryl or 2-heteroaryl pyridine derivatives.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

The following table summarizes typical reaction conditions compiled from studies on analogous chloropyridine substrates. These serve as a starting point for optimizing the reaction with this compound.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Reference SubstrateCite
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-52-Chloropyridine derivative[2]
Pd(OAc)₂SPhosCs₂CO₃1,4-Dioxane/H₂O10018High2-42-Chloropyridine[5]
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-22-Chloropyridine derivative[2]
Pd(dppf)Cl₂dppfK₂CO₃Toluene/H₂O80-1004-24Varies1-52-(2-Chloropyridin-4-yl)propan-2-ol[6]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (3.0 equiv), the palladium catalyst (0.02 equiv), and the ligand (0.04 equiv).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.[3]

  • Add the degassed solvent system via syringe.[6]

  • Place the flask in a preheated oil bath and stir the mixture vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitor the reaction progress using TLC or LC-MS. Reactions are typically complete within 4–24 hours.[6]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Adjust the pH of the aqueous layer to acidic (pH ~3-4) with 1M HCl to protonate the product, then extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide.[7] This reaction allows for the synthesis of 2-amino-pyridine derivatives from this compound, which are important substructures in many pharmaceutical compounds.

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Chloropyridines
Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Reference SubstrateCite
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane80-12012-241-32-(2-Chloropyridin-4-yl)propan-2-ol[6]
Pd(OAc)₂RuPhosNaOtBuToluene80-12012-241-32-(2-Chloropyridin-4-yl)propan-2-ol[6]
Pd(OAc)₂BINAPK₂CO₃Toluene110 (MW)0.552,4-Dichloropyridine[8]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general method for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2–1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, 1.2-4 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.4–2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk tube.[6]

  • Add this compound and the amine.[6]

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 80–120 °C) for 12–24 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.[6]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Application Note 3: Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst. It is an efficient method for synthesizing 2-alkynylpyridine derivatives.

Data Presentation: Representative Conditions for Sonogashira Coupling of Chloro-heterocycles
Pd CatalystCu Co-catalystLigandBaseSolventTemp. (°C)Time (h)Reference SubstrateCite
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃NTHF60-806-122-(2-Chloropyridin-4-yl)propan-2-ol[6]
Pd(OAc)₂CuIPPh₃i-Pr₂NHDMF80-1008-162-Chloropyridine derivative[6]
Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.[6]

  • Seal the flask, evacuate, and backfill with an inert gas three times.

  • Add the solvent, the base, and finally the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for 6-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter through a pad of celite, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate and perform a standard aqueous work-up.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle and Workflows

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products pd0 Pd(0)L_n pd2_complex R¹-Pd(II)L_n-X pd0->pd2_complex Oxidative Addition transmetal R¹-Pd(II)L_n-R² pd2_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Product (R¹-R²) transmetal->product aryl_halide Aryl Halide (R¹-X) aryl_halide->pd2_complex coupling_partner Coupling Partner (e.g., R²-B(OH)₂) coupling_partner->transmetal

Caption: Generalized catalytic cycle for palladium cross-coupling reactions.

Experimental_Workflow start Reaction Setup reagents Add Reagents: - Aryl Halide - Coupling Partner - Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill) solvent Add Degassed Solvent inert->solvent reagents->inert reaction Heat & Stir (4-24h) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup Upon Completion purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Reaction_Components cluster_reactants Core Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions center Cross-Coupling Reaction product Functionalized Pyridine Product center->product aryl_halide Aryl Halide (this compound) aryl_halide->center coupling_partner Coupling Partner (Boronic Acid, Amine, Alkyne) coupling_partner->center catalyst Palladium Source (e.g., Pd(OAc)₂) catalyst->center ligand Ligand (e.g., SPhos, Xantphos) ligand->center base Base (e.g., K₃PO₄, Cs₂CO₃) base->center solvent Solvent (e.g., Dioxane, Toluene) solvent->center

Caption: Key components of a palladium-catalyzed cross-coupling reaction.

References

Protocol for Assessing the Herbicidal Activity of Pyridine Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine acetic acids are a class of synthetic auxin herbicides widely used for the selective control of broadleaf weeds in various agricultural and non-agricultural settings.[1] These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, which ultimately results in the death of susceptible species.[2][3] Their mode of action involves binding to auxin receptors, which triggers a cascade of downstream events, disrupting normal hormonal balance.[4] This document provides detailed protocols for assessing the herbicidal activity of pyridine acetic acids, including whole-plant bioassays and dose-response studies, methods for data analysis, and a summary of their herbicidal efficacy.

Mode of Action: Synthetic Auxins

Pyridine acetic acids function as synthetic auxins.[2] In susceptible plants, these herbicides bind to the TIR1/AFB family of F-box proteins, which act as auxin receptors. This binding facilitates the interaction between the TIR1/AFB proteins and Aux/IAA transcriptional repressors. The formation of this complex targets the Aux/IAA proteins for degradation via the 26S proteasome. The degradation of Aux/IAA repressors releases the inhibition of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The subsequent overstimulation of these genes leads to epinastic bending, stem twisting, and ultimately, plant death.[4]

Experimental Protocols

Whole-Plant Bioassay

This protocol is designed to assess the overall herbicidal effect of pyridine acetic acids on whole plants under controlled environmental conditions.

Materials:

  • Seeds of target weed species (e.g., Kochia scoparia, canola, squash, okra) and a tolerant grass species (as a negative control).

  • Pots (10-cm diameter) filled with a sterile potting mix.

  • Growth chamber or greenhouse with controlled temperature, humidity, and light.

  • Pyridine acetic acid herbicides (e.g., picloram, clopyralid, aminopyralid, triclopyr).

  • Deionized water and appropriate solvents for herbicide stock solutions.

  • Surfactant (non-ionic, as recommended for the specific herbicide).

  • Laboratory balance, volumetric flasks, and pipettes.

  • Spray chamber or handheld sprayer for uniform herbicide application.

Procedure:

  • Plant Preparation:

    • Sow seeds of the target and control species in pots at a depth of 1-2 cm.

    • Water the pots as needed and grow the plants in a growth chamber or greenhouse under optimal conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

    • Thin seedlings to a uniform number (e.g., 3-5 plants) per pot once they have reached the 2-4 leaf stage.

  • Herbicide Preparation:

    • Prepare stock solutions of each pyridine acetic acid herbicide in a suitable solvent.

    • Prepare a series of dilutions from the stock solution to achieve the desired application rates.

    • Add a non-ionic surfactant to the final spray solutions according to the manufacturer's recommendations.

  • Herbicide Application:

    • When the plants reach the 4-6 leaf stage, transfer them to a spray chamber.

    • Apply the herbicide solutions evenly to the foliage of the plants using a calibrated sprayer. Ensure uniform coverage.

    • Include a control group that is sprayed only with water and surfactant.

  • Post-Application Care and Evaluation:

    • Return the pots to the growth chamber or greenhouse and continue to water and monitor the plants.

    • Visually assess the herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (0 = no injury, 100 = complete plant death).

    • At the end of the experiment (e.g., 21 days after treatment), harvest the above-ground biomass of the plants.

    • Determine the fresh weight of the biomass.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

Dose-Response Study

This protocol is used to determine the effective dose (ED) of a herbicide required to cause a certain level of response, typically 50% inhibition (ED50).

Materials:

  • Same as for the Whole-Plant Bioassay.

Procedure:

  • Plant Preparation and Herbicide Application:

    • Follow the same procedures for plant preparation and herbicide application as described in the Whole-Plant Bioassay protocol.

    • For the dose-response study, a wider range of herbicide concentrations should be used, typically spanning from a no-effect concentration to a concentration that causes complete mortality. A logarithmic series of doses is often effective.

  • Data Collection and Analysis:

    • Collect data on visual injury and/or biomass (fresh or dry weight) at a set time point after treatment (e.g., 21 days).

    • Express the data as a percentage of the untreated control.

    • Analyze the data using a non-linear regression model, such as the log-logistic model, to generate a dose-response curve.

    • From the dose-response curve, determine the ED50 value for each herbicide on each plant species.

Data Presentation

The following table summarizes the herbicidal activity (ED50 values) of several pyridine carboxylic acid herbicides and a related compound on different plant species, as determined by whole-plant dose-response bioassays.

HerbicideCanola ED50 (g ae ha⁻¹)Squash ED50 (g ae ha⁻¹)Okra ED50 (g ae ha⁻¹)
Aminopyralid60.321.110.3
Picloram227.723.317.3
Clopyralid> Max Rate Tested> Max Rate Tested> Max Rate Tested
Triclopyr37.37.888.2
Aminocyclopyrachlor112.96.614.6

Data adapted from Sperry et al. (2019).[[“]] ae = acid equivalent

Visualization of Protocols and Pathways

Experimental_Workflow cluster_prep Plant Preparation cluster_treatment Herbicide Treatment cluster_evaluation Evaluation seed Seed Sowing germination Germination & Seedling Growth seed->germination thinning Thinning to Uniform Stand germination->thinning application Herbicide Application thinning->application herb_prep Herbicide Solution Preparation herb_prep->application monitoring Visual Injury Assessment application->monitoring harvest Biomass Harvest monitoring->harvest weighing Fresh & Dry Weight Measurement harvest->weighing Auxin_Signaling_Pathway Auxin Pyridine Acetic Acid (Synthetic Auxin) TIR1_AFB TIR1/AFB (Auxin Receptor) Auxin->TIR1_AFB Binds to SCF SCF Complex TIR1_AFB->SCF Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF_inactive ARF (Inactive) Aux_IAA->ARF_inactive Represses SCF->Aux_IAA Targets for Ubiquitination ARF_active ARF (Active) ARF_inactive->ARF_active Activation AuxRE Auxin Response Element (Promoter) ARF_active->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Initiates Growth Uncontrolled Growth & Plant Death Gene_Expression->Growth Leads to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Chloropyridin-4-YL)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Chloropyridin-4-YL)acetic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities in the synthesis of this compound typically originate from the multi-step synthetic pathway, which often starts from 2-chloro-4-methylpyridine. These impurities can be categorized as follows:

  • Starting Material-Related Impurities:

    • Unreacted 2-chloro-4-methylpyridine: Incomplete conversion during the initial functionalization of the methyl group.

    • Isomeric Impurities: Presence of other isomers of chloromethylpyridine from the synthesis of the starting material.

  • Process-Related Impurities from Side-Chain Formation:

    • Over-halogenated species: If the synthesis involves radical halogenation of the methyl group, di- and tri-chlorinated byproducts (2-chloro-4-(dichloromethyl)pyridine and 2-chloro-4-(trichloromethyl)pyridine) can form.

    • Aldehyde Impurity (2-chloro-4-formylpyridine): May arise from the Sommelet reaction or partial oxidation of the methyl group.

    • Amide Impurity (2-(2-chloropyridin-4-yl)acetamide): Results from the incomplete hydrolysis of the nitrile intermediate, 2-(2-chloropyridin-4-yl)acetonitrile.

  • Byproducts from a Homologation Route:

    • Starting carboxylic acid (2-chloropyridine-4-carboxylic acid): If a homologation route like the Arndt-Eistert synthesis is used, unreacted starting material can be an impurity.

  • Reagents and Solvents:

    • Residual solvents and reagents used throughout the synthesis and purification steps.

Q2: What are the recommended analytical methods for detecting and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most powerful technique for separating and quantifying the main compound and its impurities. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. UV detection is typically suitable for these aromatic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired product and for identifying the structures of unknown impurities if they are present at sufficient levels.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information, which aids in structure elucidation.

  • Gas Chromatography (GC): GC can be used to analyze for volatile impurities such as residual solvents.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Hydrolysis of the Nitrile Intermediate - Reaction Time: Extend the reaction time and monitor the progress by TLC or HPLC to ensure the disappearance of the nitrile or amide intermediate. - Reaction Temperature: Increase the reaction temperature, but be cautious of potential degradation. - Acid/Base Concentration: Increase the concentration of the acid or base used for hydrolysis.
Poor Conversion in the Cyanomethylation Step - Anhydrous Conditions: Ensure strictly anhydrous conditions, as cyanide salts are sensitive to moisture. - Reagent Quality: Use high-purity sodium or potassium cyanide. - Solvent: Ensure the solvent (e.g., DMSO, DMF) is anhydrous.
Sub-optimal Halogenation of 2-chloro-4-methylpyridine - Initiator Concentration: Optimize the concentration of the radical initiator (e.g., AIBN, benzoyl peroxide). - Reaction Temperature: Ensure the reaction temperature is appropriate for the chosen initiator. - Light Source: If using photo-halogenation, ensure the light source is of the correct wavelength and intensity.
Product Loss During Work-up and Purification - pH Adjustment: Carefully adjust the pH during acid-base extraction to ensure complete precipitation of the carboxylic acid without forming soluble salts. - Recrystallization Solvent: Optimize the solvent system for recrystallization to maximize recovery of the pure product. The ideal solvent should dissolve the compound well at high temperatures and poorly at low temperatures.[1]

Issue 2: Presence of Significant Impurities in the Final Product

Observed Impurity Potential Cause Recommended Action
2-(2-chloropyridin-4-yl)acetamide Incomplete hydrolysis of the nitrile.- Increase the hydrolysis reaction time and/or temperature. - Increase the concentration of the acid or base.
2-chloropyridine-4-carboxylic acid Incomplete homologation reaction or a side reaction.- If using an Arndt-Eistert homologation, ensure complete conversion of the acid chloride to the diazoketone. - Purify the final product by recrystallization or column chromatography.
Unreacted 2-chloro-4-methylpyridine Incomplete initial reaction.- Optimize the reaction conditions of the first step (e.g., halogenation or oxidation). - Purify the intermediate before proceeding to the next step.
Over-halogenated byproducts Excessive halogenating agent or prolonged reaction time.- Use a stoichiometric amount of the halogenating agent (e.g., NBS). - Carefully monitor the reaction progress and stop it once the desired intermediate is formed.

Quantitative Data Summary

The following table presents illustrative data for a typical synthesis of this compound. Actual values will vary depending on the specific experimental conditions.

Parameter Typical Value
Overall Yield 60-75%
Purity (by HPLC) >98.5%
Common Impurity Profile (by HPLC)
2-(2-chloropyridin-4-yl)acetamide<0.5%
2-chloropyridine-4-carboxylic acid<0.3%
Unreacted 2-chloro-4-methylpyridine<0.1%
Other unidentified impurities<0.2%

Experimental Protocols

A plausible and representative experimental protocol for the synthesis of this compound starting from 2-chloro-4-methylpyridine is outlined below. This protocol is based on well-established chemical transformations.

Step 1: Radical Bromination of 2-chloro-4-methylpyridine

  • To a solution of 2-chloro-4-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to obtain crude 4-(bromomethyl)-2-chloropyridine.

Step 2: Cyanomethylation of 4-(bromomethyl)-2-chloropyridine

  • Dissolve the crude 4-(bromomethyl)-2-chloropyridine in an anhydrous polar aprotic solvent such as DMSO or DMF.

  • Add sodium cyanide (NaCN, 1.1 eq) portion-wise, ensuring the temperature is maintained below 30°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2-chloropyridin-4-yl)acetonitrile.

Step 3: Hydrolysis of 2-(2-chloropyridin-4-yl)acetonitrile

  • To the crude 2-(2-chloropyridin-4-yl)acetonitrile, add a solution of concentrated hydrochloric acid or a concentrated aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux and stir vigorously until the reaction is complete (monitoring by TLC for the disappearance of the nitrile and any intermediate amide).

  • Cool the reaction mixture to room temperature.

  • If the hydrolysis was performed under acidic conditions, carefully neutralize the solution with a base (e.g., NaOH) to a pH of approximately 3-4 to precipitate the carboxylic acid. If under basic conditions, acidify with a strong acid (e.g., HCl).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[1]

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Synthesis of This compound check_purity Assess Purity and Yield (HPLC, NMR) start->check_purity is_ok Purity > 98.5% and Yield > 60%? check_purity->is_ok end Synthesis Successful is_ok->end Yes troubleshoot Troubleshoot Synthesis is_ok->troubleshoot No low_yield Low Yield troubleshoot->low_yield high_impurities High Impurities troubleshoot->high_impurities check_hydrolysis Check Hydrolysis Step: - Reaction time/temp - Acid/base concentration low_yield->check_hydrolysis check_cyanation Check Cyanation Step: - Anhydrous conditions - Reagent quality low_yield->check_cyanation check_halogenation Check Halogenation Step: - Initiator concentration - Reaction conditions low_yield->check_halogenation identify_impurities Identify Impurities (LC-MS, NMR) high_impurities->identify_impurities check_hydrolysis->check_purity check_cyanation->check_purity check_halogenation->check_purity amide_impurity Amide Impurity Present? identify_impurities->amide_impurity acid_impurity Starting Acid Impurity? identify_impurities->acid_impurity amide_impurity->acid_impurity No optimize_hydrolysis Optimize Hydrolysis amide_impurity->optimize_hydrolysis Yes optimize_purification Optimize Purification: - Recrystallization - Chromatography acid_impurity->optimize_purification Yes acid_impurity->optimize_purification No optimize_hydrolysis->check_purity optimize_purification->check_purity

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Crude 2-(2-Chloropyridin-4-YL)acetic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 2-(2-Chloropyridin-4-YL)acetic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

PropertyValue
CAS Number 887580-55-4[1][2]
Molecular Formula C₇H₆ClNO₂[1][2]
Molecular Weight 171.58 g/mol [1][2]
Appearance White to off-white solid
Melting Point 140-145 °C[1]

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should dissolve the crude this compound completely at an elevated temperature but poorly at room temperature or below. Given the presence of both a carboxylic acid and a pyridine ring, a range of polar to non-polar solvents should be considered.

Illustrative Solubility Data *

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
WaterLowModeratePossible, but may require large volumes.
EthanolModerateHighGood potential solvent.
AcetoneHighHighLikely too soluble at room temperature.
Ethyl AcetateLow-ModerateHighGood potential solvent.
HexanesVery LowLowPotential as an anti-solvent in a mixed system.
TolueneLowModerate-HighGood potential solvent.
Acetic AcidHighHighNot ideal due to high solubility at low temperatures.

Disclaimer: The quantitative values in this table are illustrative and based on general principles for compounds with similar functional groups. Researchers should perform their own solvent screening experiments to determine the optimal solvent or solvent system.

Experimental Protocols

Solvent Screening Protocol
  • Place approximately 50 mg of crude this compound into several test tubes.

  • Add 1 mL of a candidate solvent to each test tube.

  • Observe the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble, heat the test tube in a water bath and observe the solubility.

  • Allow the hot solutions to cool to room temperature and then in an ice bath.

  • The ideal solvent will show high solubility when hot and low solubility when cold, resulting in the formation of crystals upon cooling.

Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Troubleshooting Guide

Issue IDProblemPotential CausesRecommended Actions
CRY-01 Low or No Crystal Formation - Too much solvent was used. - The solution is supersaturated. - The compound is highly soluble in the chosen solvent even at low temperatures.- Boil off some of the solvent to concentrate the solution and allow it to cool again. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Re-evaluate the solvent system.
CRY-02 Oiling Out - The boiling point of the solvent is higher than the melting point of the compound. - The concentration of the solute is too high. - The solution was cooled too rapidly.- Re-heat the solution and add more solvent. - Allow the solution to cool more slowly. - Consider a different solvent with a lower boiling point.
CRY-03 Low Yield - Too much solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization due to insufficient cooling time.- Use the minimum amount of hot solvent for dissolution. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization. - Allow sufficient time for the solution to cool completely in an ice bath.
CRY-04 Product is Still Impure - The chosen solvent does not effectively differentiate between the product and the impurity. - The solution was cooled too quickly, trapping impurities in the crystal lattice.- Select a different recrystallization solvent. - Ensure slow cooling to allow for the formation of pure crystals. - Consider an alternative purification method such as column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis such as isomeric derivatives, and residual solvents.

Q2: How can I remove colored impurities?

A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use charcoal sparingly as it can also adsorb your product, leading to a lower yield.

Q3: My compound "oils out" instead of crystallizing. What should I do?

A3: Oiling out occurs when the solute precipitates as a liquid instead of a solid. This can happen if the solution is too concentrated or if the boiling point of the solvent is higher than the melting point of your compound. Try re-heating the solution and adding more solvent, then allowing it to cool more slowly.

Q4: I have a very low yield after recrystallization. What are the likely reasons?

A4: Low yield is often due to using too much solvent, which keeps a significant portion of your product dissolved in the mother liquor. It can also be caused by premature crystallization during hot filtration or not cooling the solution for a sufficient amount of time.

Q5: Is it possible to use a mixed solvent system for recrystallization?

A5: Yes, a mixed solvent system can be very effective. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is much less soluble) until the solution becomes cloudy. The solution is then heated until it is clear and allowed to cool slowly. For this compound, combinations like ethanol/water or ethyl acetate/hexanes could be effective.

Visualizations

Recrystallization_Workflow A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if necessary) B->C D Slow Cooling & Crystallization C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Experimental workflow for recrystallization.

Troubleshooting_Tree Start Recrystallization Issue Q1 No Crystals Formed? Start->Q1 A1_1 Too much solvent? Q1->A1_1 Yes Q2 Product Oiled Out? Q1->Q2 No A1_2 Boil off solvent A1_1->A1_2 Yes A1_3 Scratch flask / Add seed crystal A1_1->A1_3 No A2_1 Add more solvent & cool slowly Q2->A2_1 Yes Q3 Low Yield? Q2->Q3 No A3_1 Used minimum solvent? Q3->A3_1 Yes A3_2 Yes A3_1->A3_2 Yes A3_3 No, optimize A3_1->A3_3 No

Caption: Troubleshooting decision tree for recrystallization.

References

Technical Support Center: Synthesis of 2-(2-Chloropyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields during the synthesis of 2-(2-chloropyridin-4-yl)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective method involves a two-step process starting from 2-chloro-4-methylpyridine. The first step is the conversion of the 4-methyl group to a cyanomethyl group to form 2-(2-chloropyridin-4-yl)acetonitrile. The second step is the hydrolysis of the nitrile intermediate to the desired carboxylic acid.

Q2: My overall yield is low. Which step is the most likely cause?

The hydrolysis of the nitrile intermediate, 2-(2-chloropyridin-4-yl)acetonitrile, is often the most critical step for yield optimization. Incomplete hydrolysis, side reactions, or difficult product isolation during work-up can significantly reduce the final yield.[1]

Q3: What are the potential degradation pathways or side reactions during nitrile hydrolysis?

The primary sites for side reactions are the nitrile group and the chloropyridine ring.

  • Incomplete Hydrolysis: The reaction can stall at the intermediate amide stage (2-(2-chloropyridin-4-yl)acetamide).[2][3]

  • Dechlorination: Under certain conditions, particularly with strong bases or catalytic hydrogenation, the chlorine atom on the pyridine ring can be removed.

  • Decarboxylation: Harsh acidic conditions combined with high temperatures can potentially lead to the loss of the carboxylic acid group after it is formed.

  • Ring Opening/Degradation: Extremely harsh conditions (very high temperatures or pressures) can lead to the degradation of the pyridine ring itself.[4]

Q4: How should I monitor the progress of the hydrolysis reaction?

Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.[5] By spotting the reaction mixture alongside your starting nitrile and a pure standard of the final acid (if available), you can track the disappearance of the starting material and the appearance of the product. The presence of a third spot with intermediate polarity may indicate the formation of the amide intermediate.

Troubleshooting Guide: Low Yield in Nitrile Hydrolysis

This section addresses specific issues you might encounter during the conversion of 2-(2-chloropyridin-4-yl)acetonitrile to this compound.

Issue 1: A significant amount of starting nitrile remains unreacted.
  • Possible Cause: Insufficient reaction time, temperature, or reagent concentration.

  • Troubleshooting Steps:

    • Increase Reaction Time: Continue heating the reaction and monitor every few hours using TLC or LC-MS until the starting material is consumed.

    • Increase Temperature: If time is a constraint, cautiously increase the reaction temperature (e.g., to reflux) while monitoring for the appearance of new side products.[1]

    • Reagent Concentration: For acid or base-catalyzed hydrolysis, ensure the concentration is adequate. For acid hydrolysis, concentrated HCl or H₂SO₄ is commonly used. For base hydrolysis, a solution of NaOH or KOH in a water/alcohol mixture is typical.[1]

Issue 2: The main isolated product is the amide intermediate, not the carboxylic acid.
  • Possible Cause: Hydrolysis has stopped at the amide stage. This is common under milder conditions.

  • Troubleshooting Steps:

    • Re-subject to Harsher Conditions: Take the isolated amide and re-subject it to the hydrolysis conditions, perhaps for a longer duration or at a higher temperature.

    • Change Catalyst: If you used base hydrolysis, try switching to strong acid hydrolysis (e.g., 6M HCl), which is often more effective at converting the amide to the carboxylic acid.

Issue 3: The yield is low after work-up, despite the reaction appearing complete by TLC/LC-MS.
  • Possible Cause: Problems with product isolation, often due to the amphoteric nature of the product. The product has a basic pyridine nitrogen and an acidic carboxylic acid group, forming a zwitterion at its isoelectric point.

  • Troubleshooting Steps:

    • pH Adjustment is Critical: After the reaction is complete and the solvent is removed, the residue should be dissolved in water.

    • Base Wash: Make the aqueous solution basic (pH ~9-10) with NaOH or Na₂CO₃ to deprotonate the carboxylic acid, making it water-soluble. Wash with an organic solvent (e.g., ethyl acetate) to remove any non-acidic organic impurities.

    • Acidification for Precipitation: Carefully acidify the aqueous layer with a strong acid like concentrated HCl. The product will precipitate out at its isoelectric point (typically around pH 3-5). Monitor the pH closely; adding too much acid can re-solubilize the product by protonating the pyridine nitrogen.

    • Collect and Dry: Collect the precipitated solid by filtration, wash with cold water to remove salts, and dry thoroughly under vacuum.[1]

Data Presentation

Table 1: Comparison of Typical Hydrolysis Conditions
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Concentrated HCl or H₂SO₄ in H₂O/Ethanol mixtureNaOH or KOH in H₂O/Ethanol mixture
Temperature 80 - 110 °C (Reflux)80 - 100 °C (Reflux)
Typical Time 4 - 12 hours6 - 18 hours
Typical Yield 80 - 95% (for analogous compounds)[1]75 - 90% (can be lower due to side reactions)
Notes Generally provides cleaner conversion of the intermediate amide.Risk of nucleophilic substitution of the chloro group at high temperatures.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of 2-(2-chloropyridin-4-yl)acetonitrile
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-chloropyridin-4-yl)acetonitrile (1.0 eq) in a 1:1 mixture of ethanol and concentrated hydrochloric acid (e.g., 6M HCl).

  • Reaction: Heat the mixture to reflux (approximately 90-100°C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate with 1% acetic acid as the mobile phase). The reaction is complete when the starting nitrile spot has disappeared. This typically takes 4-8 hours.

  • Work-up: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. c. Carefully adjust the pH of the aqueous layer to ~4 using a saturated sodium bicarbonate solution or 1M NaOH. The product will precipitate as a solid. d. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a cold, non-polar solvent like hexane.

  • Drying: Dry the purified this compound under vacuum to a constant weight.

Visualizations

Synthesis_Pathway start_material 2-Chloro-4-methylpyridine intermediate 2-(2-Chloropyridin-4-yl)acetonitrile start_material->intermediate 1. Radical Bromination 2. Cyanide Displacement final_product This compound intermediate->final_product Acid or Base Hydrolysis

Caption: General synthetic pathway for this compound.

Troubleshooting_Logic start Low Yield in Hydrolysis Step check_sm Check TLC/LC-MS: Significant Starting Material (SM) remains? start->check_sm action_sm Action: • Increase reaction time • Increase temperature • Check reagent concentration check_sm->action_sm Yes check_amide Check TLC/LC-MS: Main product is the Amide Intermediate? check_sm->check_amide No end_node Yield Improved action_sm->end_node action_amide Action: • Prolong reaction time • Use stronger acid (e.g., 6M HCl) • Re-run reaction on isolated amide check_amide->action_amide Yes check_workup Reaction appears complete, but isolation yield is low? check_amide->check_workup No action_amide->end_node action_workup Action: • Review work-up protocol • Carefully adjust pH for precipitation (~4) • Ensure complete extraction/precipitation check_workup->action_workup Yes action_workup->end_node

Caption: Troubleshooting decision tree for low yield in the hydrolysis step.

Purification_Workflow start 1. Reaction Mixture Post-Hydrolysis step1 2. Remove Organic Solvent (e.g., Ethanol) via Rotovap start->step1 step2 3. Dilute with Water & Make Basic (pH 9) Wash with Ethyl Acetate step1->step2 step3 4. Separate Layers step2->step3 org_layer Organic Layer: (Unreacted SM, Impurities) -> Discard step3->org_layer Organic aq_layer Aqueous Layer: (Contains Product as Salt) step3->aq_layer Aqueous step4 5. Acidify Aqueous Layer with conc. HCl to pH ~4 aq_layer->step4 step5 6. Cool in Ice Bath to Maximize Precipitation step4->step5 step6 7. Collect Solid via Filtration step5->step6 step7 8. Wash with Cold Water and Dry Under Vacuum step6->step7 product Pure Product step7->product

Caption: Step-by-step workflow for the work-up and purification process.

References

Technical Support Center: HPLC Purity Analysis of 2-(2-Chloropyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purity analysis of 2-(2-Chloropyridin-4-YL)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology, address frequently asked questions, and offer solutions to common troubleshooting scenarios encountered during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the purity analysis of this compound?

A1: A reversed-phase HPLC method is typically the most effective for analyzing this compound and its potential impurities. A good starting point is to use a C18 column with a mobile phase consisting of an aqueous buffer (like phosphate or formate) and an organic modifier (such as acetonitrile or methanol). The acidic nature of the analyte necessitates the use of an acidic mobile phase to ensure good peak shape and retention.

Q2: How should I prepare my sample of this compound for HPLC analysis?

A2: It is recommended to dissolve the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself or a mixture with a weaker elution strength. This helps to prevent peak distortion. A typical sample concentration for purity analysis is in the range of 0.5 to 1.0 mg/mL. Ensure the sample is fully dissolved and filter it through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

Q3: What are the likely impurities I might encounter in a sample of this compound?

A3: Impurities can originate from the synthetic route. Common impurities may include starting materials like 2-chloropyridine, isomers such as 2-(2-Chloropyridin-3-YL)acetic acid or 2-(2-Chloropyridin-5-YL)acetic acid, and byproducts from the introduction of the acetic acid side chain.[1] It is also possible to have process-related impurities like residual solvents.

Q4: Why is the mobile phase pH important for this analysis?

A4: The mobile phase pH is a critical parameter for the analysis of ionizable compounds like this compound.[2][3][4] The compound has both a carboxylic acid group and a basic pyridine ring. Controlling the pH ensures consistent ionization of the analyte, which directly impacts its retention time and peak shape. Operating at a pH well below the pKa of the carboxylic acid (typically around pH 2-3) will suppress its ionization, leading to better retention and more symmetrical peaks on a reversed-phase column.[2]

Q5: How can I confirm the identity of the main peak and any impurity peaks?

A5: Peak identity can be confirmed by comparing the retention time of the peaks in your sample chromatogram with those of authenticated reference standards for this compound and its potential impurities. For unknown impurities, techniques like HPLC-MS (Mass Spectrometry) can be used to obtain mass-to-charge ratio information, which aids in structural elucidation.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol describes a stability-indicating reversed-phase HPLC method for the determination of the purity of this compound and for the separation of its potential impurities.

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile:Water (50:50, v/v)

System Suitability:

ParameterAcceptance Criteria
Tailing Factor (Main Peak) ≤ 1.5
Theoretical Plates (Main Peak) ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%

Sample Preparation:

  • Accurately weigh about 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the sample diluent and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature and then dilute to the mark with the sample diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.

Troubleshooting Guide

Issue 1: Peak Tailing of the Main Analyte Peak

  • Q: My main peak for this compound is showing significant tailing. What could be the cause and how can I fix it?

    • A: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase HPLC.[5][6][7]

      • Secondary Silanol Interactions: The basic pyridine nitrogen can interact with residual acidic silanol groups on the silica-based column packing.

        • Solution: Ensure the mobile phase pH is low (around 2-3) to protonate the silanol groups and minimize these interactions.[2] Using a modern, well-end-capped C18 column can also significantly reduce tailing.

      • Column Overload: Injecting too much sample can lead to peak tailing.

        • Solution: Try diluting your sample or reducing the injection volume.[8]

      • Column Contamination: Buildup of strongly retained compounds on the column can create active sites that cause tailing.

        • Solution: Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, the column may need to be replaced.

Issue 2: Poor Resolution Between the Main Peak and an Impurity

  • Q: I am not getting baseline separation between the main peak and a closely eluting impurity. How can I improve the resolution?

    • A: Improving resolution often requires adjusting the selectivity of the chromatographic system.

      • Modify Mobile Phase Composition:

        • Organic Modifier: Try changing the organic solvent from acetonitrile to methanol, or use a combination of both. This can alter the selectivity.

        • Gradient Slope: A shallower gradient around the elution time of the critical pair can improve separation.

      • Change Column Chemistry: If modifying the mobile phase is not effective, consider using a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds.

Issue 3: Drifting Retention Times

  • Q: The retention times for my peaks are shifting from one injection to the next. What is causing this instability?

    • A: Retention time drift can be caused by several factors.

      • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before starting a sequence, especially for gradient methods.

      • Mobile Phase Instability: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Changes in mobile phase composition, even minor ones, can lead to retention time shifts.

      • Temperature Fluctuations: Use a column oven to maintain a constant temperature. Variations in ambient temperature can affect retention times.

      • Pump Issues: Inconsistent flow from the HPLC pump can cause retention time variability. Check for leaks and ensure the pump is functioning correctly.

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Identify Problem cluster_investigate Investigate Cause cluster_solution Implement Solution cluster_verify Verify Fix Problem Chromatographic Issue (e.g., Peak Tailing, Poor Resolution, Drifting RT) MobilePhase Check Mobile Phase (pH, Composition, Age) Problem->MobilePhase Potential Causes Column Inspect Column (Age, Contamination, Void) Problem->Column Potential Causes Method Review Method Parameters (Gradient, Flow Rate, Temp) Problem->Method Potential Causes Instrument Verify Instrument Performance (Pump, Injector, Detector) Problem->Instrument Potential Causes AdjustMobilePhase Adjust/Remake Mobile Phase MobilePhase->AdjustMobilePhase Action CleanReplaceColumn Clean/Replace Column Column->CleanReplaceColumn Action OptimizeMethod Optimize Method Parameters Method->OptimizeMethod Action MaintainInstrument Perform Instrument Maintenance Instrument->MaintainInstrument Action Verify Re-run Analysis and Check System Suitability AdjustMobilePhase->Verify CleanReplaceColumn->Verify OptimizeMethod->Verify MaintainInstrument->Verify Verify->Problem Issue Persists HPLC_Experimental_Workflow start Start sample_prep Sample Preparation (Weighing, Dissolving, Filtering) start->sample_prep hplc_setup HPLC System Setup (Mobile Phase, Column Equilibration) sample_prep->hplc_setup system_suitability System Suitability Injections (Verify Performance) hplc_setup->system_suitability sample_injection Sample Injection system_suitability->sample_injection data_acquisition Data Acquisition (Chromatogram Generation) sample_injection->data_acquisition data_processing Data Processing (Peak Integration, Purity Calculation) data_acquisition->data_processing reporting Reporting (Generate Analysis Report) data_processing->reporting end End reporting->end

References

Technical Support Center: Synthesis of Substituted Pyridine Acetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted pyridine acetic acids. The following information is intended to help you diagnose and resolve issues in your experimental work, leading to improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of substituted pyridine acetic acids?

Low yields can stem from a variety of factors, often specific to the synthetic route employed. Some general causes include:

  • Incomplete Reactions: The reaction may not have proceeded to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are all critical parameters. For instance, the traditional Hantzsch pyridine synthesis using refluxing ethanol can be inefficient.[1] Alternative methods, such as using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation, have been shown to significantly improve yields.[1]

  • Impure Starting Materials: The purity of reagents, such as α,β-unsaturated carbonyl compounds or α-pyridinium methyl ketone salts in the Kröhnke synthesis, is critical.[2] Purification of starting materials before use is highly recommended.[2]

  • Side Reactions: The formation of unwanted byproducts can significantly consume starting materials and reduce the yield of the desired product.

  • Product Decomposition: In some cases, the desired product may be unstable under the reaction or workup conditions, leading to degradation. This is particularly relevant for pyridine acetic acids, which can be prone to decarboxylation.

Q2: My 2- or 4-pyridylacetic acid product appears to be decarboxylating. How can I prevent this?

Decarboxylation is a common side reaction for 2- and 4-pyridylacetic acids.[3] The electron-withdrawing nature of the pyridine ring at these positions facilitates the loss of carbon dioxide. To minimize this:

  • Control the Temperature: High temperatures can promote decarboxylation. If possible, run the reaction and subsequent workup steps at lower temperatures. The Hammick reaction, for example, involves thermal decarboxylation of α-picolinic acids.[4]

  • pH Control: The stability of pyridylacetic acids can be pH-dependent. In some cases, decarboxylation is accelerated in acidic or basic conditions. Careful control of the pH during workup and purification is essential.

  • Avoid Prolonged Heating: Minimize the time the reaction mixture is heated, especially after the formation of the product.

Q3: I am observing the formation of multiple isomers in my reaction. What are the likely causes and how can I improve regioselectivity?

The formation of regioisomers is a common issue, particularly when using unsymmetrical starting materials or in reactions involving the functionalization of the pyridine ring.

  • Hantzsch Synthesis: When using unsymmetrical β-dicarbonyl compounds, the order of reagent addition can be crucial to control the regioselectivity.

  • Synthesis from Pyridine-N-Oxides: The reaction of pyridine-N-oxides with nucleophiles can often lead to a mixture of 2- and 4-substituted products. The regioselectivity can be influenced by the nature of the activating agent and the nucleophile. For instance, the addition of malonate anions to activated pyridine-N-oxide derivatives can selectively yield either 2- or 4-substituted pyridines depending on the conditions.[5]

  • Bohlmann-Rahtz Synthesis: This method generally offers good regiochemical control, yielding 2,3,6-trisubstituted pyridines.[6][7] However, deviations can occur depending on the specific substrates and reaction conditions.

Troubleshooting Guides by Synthetic Method

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a multicomponent reaction used to produce dihydropyridines, which are then oxidized to pyridines.[8][9]

Common Issues and Solutions:

IssuePotential CauseTroubleshooting Steps
Low Yield Inefficient reaction conditions.- Consider using a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation.[1]- Explore solvent-free conditions with catalysts like γ-Al2O3 nanoparticles at elevated temperatures.[1]
Incomplete oxidation of the dihydropyridine intermediate.- Ensure the correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO4, iodine).[1]- Monitor the reaction progress by TLC or LC-MS to confirm complete conversion.[1]
Formation of Side Products Incorrect order of reagent addition in unsymmetrical syntheses.- Pre-form the Knoevenagel adduct (between the aldehyde and one equivalent of the β-ketoester) before adding the enamine.[1]
Unexpected products due to varying reaction pathways.- At least five different mechanistic pathways have been proposed for the Hantzsch reaction, which can lead to unexpected products under different conditions.[8] A systematic reinvestigation under various conditions can help identify and control byproduct formation.[3]

Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine

  • Materials: Aldehyde (1 equivalent), β-ketoester (2 equivalents), ammonium acetate (1.2 equivalents), ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve the aldehyde, β-ketoester, and ammonium acetate in ethanol.[10]

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.[10]

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde Mix Mix Reactants in Solvent Aldehyde->Mix Ketoester β-Ketoester Ketoester->Mix Ammonia Ammonia Source Ammonia->Mix Heat Heat to Reflux Mix->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool Reaction Mixture Monitor->Cool Filter Filter Precipitate Cool->Filter Oxidize Oxidize to Pyridine Filter->Oxidize Purify Purify Product Oxidize->Purify

Caption: General workflow for the Hantzsch pyridine synthesis.

Kröhnke Pyridine Synthesis

This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2][11]

Common Issues and Solutions:

IssuePotential CauseTroubleshooting Steps
Low Yield Impure starting materials.- Purify the α-pyridinium methyl ketone salt (e.g., by recrystallization) and the α,β-unsaturated carbonyl compound (e.g., by recrystallization or column chromatography) before use.[2]
Suboptimal reaction temperature.- Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal condition for your specific substrates. Temperatures should generally not exceed 140°C.[2]
Prolonged reaction time leading to decomposition.- Monitor the reaction closely by TLC to determine the optimal reaction time and avoid product degradation.[2]
Formation of Side Products Di-acetylated derivatives.- This can occur with certain substrates. Use a stoichiometric amount or only a slight excess of the acetylating agent and control the reaction temperature.[12]
Decomposition products.- Avoid excessively high temperatures and prolonged reaction times.[2]

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

  • Materials: N-Phenacylpyridinium bromide (1.0 equiv), Chalcone (1.0 equiv), Ammonium acetate (10 equiv), Glacial acetic acid.

  • Procedure:

    • Combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate in a round-bottom flask with glacial acetic acid.[13]

    • Heat the mixture to reflux (approx. 120°C) for 4-6 hours.[13]

    • Cool the reaction mixture and pour it into ice water to precipitate the product.[13]

    • Collect the solid by vacuum filtration and wash with water and cold ethanol.[13]

    • Recrystallize the crude product from a suitable solvent like ethanol/water.[13]

Krohnke_Troubleshooting cluster_issue Observed Issue cluster_cause Potential Causes cluster_solution Troubleshooting Steps LowYield Low Yield ImpureReagents Impure Reagents LowYield->ImpureReagents SuboptimalTemp Suboptimal Temperature LowYield->SuboptimalTemp LongTime Prolonged Reaction Time LowYield->LongTime PurifyReagents Purify Starting Materials ImpureReagents->PurifyReagents OptimizeTemp Screen Temperatures (80-120°C) SuboptimalTemp->OptimizeTemp MonitorTLC Monitor by TLC for Optimal Time LongTime->MonitorTLC

Caption: Troubleshooting logic for low yield in the Kröhnke synthesis.

Bohlmann-Rahtz Pyridine Synthesis

This synthesis produces substituted pyridines from an enamine and an ethynylketone.[6][7] A key challenge can be the high temperature required for the final cyclodehydration step.

Common Issues and Solutions:

IssuePotential CauseTroubleshooting Steps
Low Yield / No Reaction High temperature for cyclodehydration is not reached or leads to decomposition.- Use a Brønsted acid catalyst like acetic acid or a solid acid catalyst like Amberlyst-15 to lower the required reaction temperature.[1]- Employ a Lewis acid catalyst such as Yb(OTf)3 or ZnBr2.[1]
Decomposition of Starting Material Use of acid-sensitive enamines with strong acid catalysts.- Replace strong acids with milder alternatives like Amberlyst-15.[1]

Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis

  • Materials: Enamine, Ethynyl ketone, Toluene, Acetic acid.

  • Procedure:

    • React the enamine with the ethynyl ketone in a mixture of toluene and acetic acid (e.g., 5:1 v/v).[14]

    • Microwave irradiation at 100-140°C for 5-20 minutes can significantly improve reaction efficiency.[14]

    • Monitor the reaction for the consumption of starting materials and the formation of the pyridine product.

    • After completion, the product can be isolated and purified by standard methods.

Bohlmann_Rahtz_Pathway Enamine Enamine Aminodiene Aminodiene Intermediate Enamine->Aminodiene Ethynylketone Ethynylketone Ethynylketone->Aminodiene Pyridine Substituted Pyridine Aminodiene->Pyridine Heat / Acid Catalyst

Caption: Reaction pathway of the Bohlmann-Rahtz pyridine synthesis.

Data on Catalyst Effects in Pyridine Synthesis

The choice of catalyst can significantly impact the yield and formation of side products.

Synthesis MethodCatalystTypical Yield (%)Notes
Hantzschp-Toluenesulfonic acid (PTSA) with ultrasonic irradiation>90Significantly improves yields over traditional methods.[1]
Hantzschγ-Alumina nanoparticles (solvent-free)up to 95Offers high yields in shorter reaction times.[1]
Bohlmann-RahtzAcetic AcidGood to ExcellentLowers the temperature required for cyclodehydration.[14]
Bohlmann-RahtzAmberlyst-15GoodA milder alternative to strong acids, suitable for acid-sensitive substrates.[1]
Bohlmann-RahtzYb(OTf)3 or ZnBr2GoodLewis acid catalysts that can promote the reaction.[1]

This technical support center is a living document and will be updated as new information and troubleshooting strategies become available. We encourage researchers to consult the primary literature for detailed experimental conditions and to perform appropriate safety assessments before undertaking any chemical synthesis.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for optimizing nucleophilic aromatic substitution (SNAr) reactions on 2-chloropyridines.

Frequently Asked Questions (FAQs)

Q1: Why is 2-chloropyridine reactive towards nucleophilic aromatic substitution?

The reactivity of 2-chloropyridine is primarily due to the electron-withdrawing nature of the nitrogen atom within the pyridine ring.[1] This nitrogen atom reduces the electron density at the C-2 and C-4 positions, making the carbon atom bonded to the chlorine more electrophilic and thus more susceptible to attack by a nucleophile.[1][2] The intermediate formed after the nucleophilic attack (the Meisenheimer complex) is stabilized by resonance, with one resonance structure placing the negative charge on the electronegative nitrogen atom, which is a significant stabilizing factor.[3]

Q2: What is the general mechanism for SNAr on 2-chloropyridine?

The reaction typically proceeds through a two-step addition-elimination mechanism.[4][5]

  • Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate called a Meisenheimer complex.[3][6]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, resulting in the final substituted product.[6]

Q3: Why is nucleophilic attack favored at the C-2 and C-4 positions over the C-3 position?

Attack at the C-2 or C-4 position allows the negative charge of the Meisenheimer intermediate to be delocalized onto the electronegative nitrogen atom through resonance.[3] This provides significant stabilization for the intermediate. In contrast, attack at the C-3 position does not allow for this delocalization onto the nitrogen, making the corresponding intermediate less stable and the reaction less favorable.[1][2][7]

Q4: What is the general order of leaving group ability for halogens in SNAr reactions?

For nucleophilic aromatic substitution, the typical order of leaving group ability is F > Cl > Br > I.[8] This is because the rate-determining step is usually the initial attack of the nucleophile. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and therefore more susceptible to nucleophilic attack.[8]

Q5: What are common nucleophiles used in these reactions?

A wide range of nucleophiles can be used, with the most common classes being:

  • N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic).[6][9]

  • S-Nucleophiles: Thiols and thiolates.[10][11]

  • O-Nucleophiles: Alcohols (as alkoxides) and phenols (as phenoxides).[8]

Troubleshooting Guide

This section addresses common problems encountered during the nucleophilic substitution on 2-chloropyridines.

Problem 1: Low to No Product Yield

Possible Cause Troubleshooting Suggestion
Weak Nucleophile The nucleophilicity of the attacking species is crucial. For neutral nucleophiles like alcohols or thiols, deprotonation with a suitable base (e.g., NaH, K₂CO₃, KOtBu) to form the more reactive alkoxide or thiolate is necessary.[8][12] For amines, a stronger base might be required to facilitate the reaction.
Low Reaction Temperature SNAr reactions often require elevated temperatures to overcome the activation energy associated with disrupting the aromatic ring.[6][10] Gradually increase the reaction temperature, potentially using a higher-boiling solvent. Microwave irradiation can also be an effective alternative to conventional heating to reduce reaction times and improve yields.[9]
Inappropriate Solvent The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reactants and stabilize the charged intermediate without strongly solvating the nucleophile, thus preserving its reactivity.[13][14]
Insufficient Base For reactions involving neutral nucleophiles (alcohols, thiols, some amines), a base is required to either generate the active nucleophile or to scavenge the HCl generated during the reaction.[12] Ensure at least a stoichiometric amount of a suitable base is used.

Problem 2: Formation of Side Products

Possible Cause Troubleshooting Suggestion
Hydrolysis The starting material or product can react with trace amounts of water, especially at high temperatures or under basic conditions, leading to the formation of 2-hydroxypyridine. Ensure the use of anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Solvolysis If a nucleophilic solvent (e.g., methanol, ethanol) is used, it can compete with the intended nucleophile, leading to an undesired ether product.[8] If possible, switch to a non-nucleophilic, polar aprotic solvent like DMF or DMSO.
Competitive N- vs. S-Alkylation When using thiol-containing nucleophiles that also have a nitrogen atom, competitive reaction at the nitrogen can occur. The choice of base and solvent can influence selectivity.[10]
Ring Opening/Degradation Harsh reaction conditions, such as very high temperatures or the use of very strong bases, can lead to the degradation of the pyridine ring.[8] Employ milder bases and avoid excessive heating.

Problem 3: Difficulty in Product Purification

Possible Cause Troubleshooting Suggestion
Polar Byproducts The formation of highly polar byproducts (e.g., from hydrolysis) can make chromatographic separation challenging. An aqueous workup can help remove inorganic salts and water-soluble impurities.[8]
Residual Base Excess base (e.g., DIPEA, K₂CO₃) can complicate purification. Perform an aqueous wash or an acid-base extraction to remove residual base.[8] For example, washing the organic layer with a dilute acid solution (like 1M HCl) can remove basic impurities.

Data and Reaction Parameters

Table 1: Influence of Solvent on SNAr Reactions

Solvent TypeExamplesEffect on ReactionRationale
Polar Aprotic DMF, DMSO, AcetonitrileGenerally accelerates the reaction.Stabilizes the charged Meisenheimer intermediate without strongly solvating and deactivating the nucleophile.[13][15]
Polar Protic Water, Ethanol, MethanolCan slow the reaction, especially with anionic nucleophiles. May act as a competing nucleophile (solvolysis).[14][16]Solvates the nucleophile through hydrogen bonding, reducing its reactivity.[14]
Non-Polar Toluene, HexaneGenerally poor choice.Reactants, particularly ionic nucleophiles, often have poor solubility.

Table 2: Selection of Base for Different Nucleophiles

NucleophileCommon BasesRole of Base
Alcohols (ROH) NaH, KOtBu, K₂CO₃Deprotonates the alcohol to form the more nucleophilic alkoxide.[12]
Thiols (RSH) K₂CO₃, Cs₂CO₃, Et₃N, KOtBuDeprotonates the thiol to form the more nucleophilic thiolate.[12]
Amines (R₂NH) K₂CO₃, DIPEA, Et₃NActs as an acid scavenger to neutralize the HCl formed during the reaction.

Experimental Protocols

Caution: These are general protocols and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Amination of 2-Chloropyridine

  • To a reaction vessel, add 2-chloropyridine (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a suitable base such as potassium carbonate (2.0 equiv.), and a polar aprotic solvent (e.g., DMF or DMSO).

  • Seal the vessel and heat the reaction mixture with stirring to 80-120 °C.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Protocol 2: General Procedure for Thiolation of 2-Chloropyridine

  • To a dry reaction flask under an inert atmosphere (e.g., nitrogen), add the thiol (1.1 equiv.), potassium carbonate (1.5 equiv.), and anhydrous DMF.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add 2-chloropyridine (1.0 equiv.) to the solution.

  • Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Alkoxylation of 2-Chloropyridine

  • To a dry reaction flask under an inert atmosphere, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) to a solution of the desired alcohol (1.5 equiv.) in anhydrous THF or DMF at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of 2-chloropyridine (1.0 equiv.) in the same anhydrous solvent.

  • Heat the reaction to reflux and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visual Guides

Caption: General mechanism of SNAr on 2-chloropyridine.

Troubleshooting_Workflow start Low or No Yield Observed check_temp Is reaction temperature adequate? (Typically >80 °C) start->check_temp check_nuc Is the nucleophile strong enough? (e.g., alkoxide vs. alcohol) check_temp->check_nuc Yes increase_temp Increase temperature or use microwave heating check_temp->increase_temp No check_solvent Is the solvent appropriate? (e.g., Polar Aprotic like DMF) check_nuc->check_solvent Yes use_base Add a base (e.g., NaH, K₂CO₃) to generate a stronger nucleophile check_nuc->use_base No check_base Is a suitable base present (if required)? check_solvent->check_base Yes change_solvent Switch to a polar aprotic solvent (DMF, DMSO) check_solvent->change_solvent No add_base Add appropriate base (e.g., K₂CO₃, DIPEA) check_base->add_base No end Re-run Experiment & Monitor check_base->end Yes increase_temp->end use_base->end change_solvent->end add_base->end

Caption: Troubleshooting workflow for low product yield.

Condition_Selection Decision Logic for Reaction Conditions start Select Nucleophile amine Amine (R₂NH) start->amine alcohol Alcohol (ROH) start->alcohol thiol Thiol (RSH) start->thiol base_amine Use Acid Scavenger (K₂CO₃, DIPEA) amine->base_amine base_alcohol Use Strong Base (NaH, KOtBu) alcohol->base_alcohol base_thiol Use Mild/Strong Base (K₂CO₃, NaH) thiol->base_thiol solvent Choose Solvent base_amine->solvent base_alcohol->solvent base_thiol->solvent polar_aprotic Polar Aprotic (DMF, DMSO) Recommended solvent->polar_aprotic Preferred polar_protic Polar Protic (Ethanol) Use with caution solvent->polar_protic Alternative temp Set Temperature high_temp Elevated Temp (80-150 °C) Conventional or MW temp->high_temp polar_aprotic->temp polar_protic->temp run_reaction Run Reaction high_temp->run_reaction

Caption: Decision logic for selecting reaction conditions.

References

Technical Support Center: Overcoming Solubility Challenges of 2-(2-Chloropyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(2-Chloropyridin-4-YL)acetic acid in organic solvents.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in my desired organic solvent. What are the first steps I should take?

A1: Initial troubleshooting should focus on the purity of the compound and the solvent, as well as the dissolution technique. Ensure the solvent is anhydrous and of high purity, as trace amounts of water can significantly impact solubility. Employing techniques such as vortexing, sonication, or gentle heating can aid in dissolution. However, be cautious with heating as it can potentially degrade the compound.

Q2: How does the chemical structure of this compound influence its solubility?

A2: The structure of this compound contains both a polar carboxylic acid group and a moderately polar chloropyridine ring. This amphipathic nature results in varied solubility across different organic solvents. Its ability to act as a hydrogen bond donor (from the carboxylic acid) and acceptor (at the pyridine nitrogen and oxygen atoms) plays a crucial role in its interactions with solvents.

Q3: Why is my compound "oiling out" or forming a precipitate after initial dissolution?

A3: This phenomenon, known as precipitation or "crashing out," often occurs when the solution becomes supersaturated. This can be triggered by a change in temperature (e.g., cooling to room temperature after heating for dissolution) or by adding a less polar co-solvent. To avoid this, it is crucial to determine the thermodynamic solubility at the intended experimental temperature.

Q4: Can pH be a factor in the solubility of this compound in organic solvents?

A4: While pH is a primary driver of solubility in aqueous solutions, its effect in organic solvents is less direct but still relevant, especially in protic solvents like alcohols. The carboxylic acid moiety (pKa estimated to be in the acidic range) can be deprotonated by a base to form a more soluble salt. In polar aprotic solvents, the formation of aggregates can be influenced by the acidic proton.

Troubleshooting Guide: Enhancing Solubility

If basic dissolution techniques are unsuccessful, the following strategies can be employed to improve the solubility of this compound.

Strategy 1: Co-Solvent Systems

Utilizing a mixture of solvents can often enhance solubility more effectively than a single solvent. A small amount of a highly polar solvent, in which the compound is readily soluble (e.g., DMSO or DMF), can be used to first dissolve the compound before adding it to the bulk solvent.

Workflow for Co-Solvent System Development:

cluster_0 Co-Solvent Strategy A Identify a good solvent (e.g., DMSO, DMF) B Prepare a concentrated stock solution A->B D Titrate stock solution into bulk solvent B->D C Identify a poor solvent (bulk solvent) C->D E Observe for precipitation D->E F Determine optimal co-solvent ratio E->F

Caption: Workflow for developing an effective co-solvent system.

Strategy 2: pH Modification (for Protic Solvents)

For experiments in protic organic solvents like methanol or ethanol, adjusting the apparent pH can significantly increase solubility. The addition of a small amount of a suitable base (e.g., triethylamine or diisopropylethylamine) can deprotonate the carboxylic acid, forming a more soluble salt. Conversely, in certain cases, acidification might enhance solubility depending on the specific solvent-solute interactions.

Strategy 3: Solid Dispersion

For challenging cases, particularly in drug formulation, creating a solid dispersion can be a powerful technique. This involves dissolving the compound and a carrier polymer in a common solvent and then removing the solvent. The compound is then molecularly dispersed within the polymer matrix, which can enhance its dissolution in the target solvent.

Experimental Protocols

Protocol 1: Determination of Qualitative Solubility

Objective: To quickly assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane)

  • Small vials (e.g., 1.5 mL microcentrifuge tubes)

  • Vortex mixer

  • Analytical balance

Methodology:

  • Weigh approximately 1-2 mg of this compound into individual vials.

  • Add 1 mL of the first solvent to the corresponding vial.

  • Vortex the vial vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved solid.

  • If the solid dissolves completely, the compound is considered soluble at that concentration.

  • If undissolved solid remains, the compound has limited or low solubility.

  • Repeat steps 2-6 for each solvent to be tested.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Chosen organic solvent

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Methodology:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent. Ensure there is undissolved solid.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.

  • After equilibration, allow the vial to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent (if necessary) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the concentration of the dissolved compound in the filtrate by HPLC.

  • Calculate the solubility based on the measured concentration and any dilution factors.

Troubleshooting Workflow for Dissolution Experiments:

Start Compound does not dissolve Purity Check Compound and Solvent Purity Start->Purity Technique Optimize Dissolution Technique (Vortex, Sonicate, Gentle Heat) Purity->Technique CoSolvent Try a Co-Solvent System Technique->CoSolvent Still insoluble Success Solubility Achieved Technique->Success Soluble pH_Mod Adjust Apparent pH (for Protic Solvents) CoSolvent->pH_Mod Still insoluble CoSolvent->Success Soluble SolidDisp Consider Solid Dispersion pH_Mod->SolidDisp Still insoluble pH_Mod->Success Soluble SolidDisp->Success Soluble

Caption: A logical troubleshooting workflow for addressing solubility issues.

Data Summary

While specific quantitative solubility data for this compound is not widely available in the literature, the following table provides an estimated qualitative solubility profile based on its chemical structure and the behavior of similar compounds. Researchers should experimentally determine the quantitative solubility for their specific applications using the protocol provided above.

SolventTypePredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighGenerally a good solvent for this class of compounds.
N,N-Dimethylformamide (DMF)Polar AproticHighSimilar to DMSO, effective at dissolving polar compounds with hydrogen bonding capabilities.
MethanolPolar ProticModerateThe carboxylic acid can interact with the alcohol. Solubility can be enhanced by pH modification.
EthanolPolar ProticModerate to LowLess polar than methanol, so lower solubility is expected.
AcetonitrilePolar AproticLowLess effective at solvating the carboxylic acid group compared to DMSO or DMF.
Tetrahydrofuran (THF)NonpolarLow to Very LowUnlikely to be a good solvent due to the polarity of the solute.
Dichloromethane (DCM)NonpolarVery LowNot expected to be an effective solvent.
Ethyl AcetateModerately PolarLowMay have some limited success, but not ideal for high concentrations.

Disclaimer: The data in this table is predictive and should be used as a guideline. It is essential to determine the solubility experimentally for your specific experimental conditions.

identification of byproducts in 2-(2-Chloropyridin-4-YL)acetic acid reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Chloropyridin-4-YL)acetic acid. The focus is on the identification of byproducts in its reactions using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed in reactions involving this compound?

A1: Based on the reactivity of the functional groups in this compound, several classes of byproducts can be anticipated and have been observed in similar chemical systems. These can be broadly categorized as:

  • Starting Material Impurities: Residual 2-chloropyridine or other precursors from the synthesis of the starting material.

  • Isomeric Byproducts: Formation of other isomers, such as those with the acetic acid moiety at a different position on the pyridine ring, can occur during the synthesis of the parent molecule.

  • Over-chlorinated Species: Although less common than in the synthesis of di- or tri-chlorinated pyridines, trace amounts of dichloropyridine derivatives might be present.

  • Byproducts from Amide Coupling Reactions:

    • Double Acylation: In the presence of a nucleophile with multiple reactive sites (e.g., a diamine), the formation of a di-acylated byproduct is possible.

    • Unreacted Activated Ester: If coupling agents like HOBt/EDC are used, the activated ester of the carboxylic acid may persist if the reaction with the amine is incomplete.

    • Epimerization: For chiral amines, epimerization at the stereocenter adjacent to the newly formed amide bond can occur, especially under basic conditions or elevated temperatures.

  • Byproducts from Nucleophilic Aromatic Substitution (SNA_r_):

    • Hydrolysis of the Chloro Group: Reaction with water, if present, can lead to the formation of the corresponding 2-hydroxypyridine derivative.

    • Reaction with Solvents or Reagents: Nucleophilic solvents (e.g., methanol, if used as a solvent or present as an impurity) or other nucleophilic reagents in the reaction mixture can displace the chloride.

Q2: I am observing an unexpected peak in my LC-MS analysis of an amide coupling reaction with this compound. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach:

  • Determine the Molecular Weight: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M-H]⁻) will provide the molecular weight of the impurity.

  • Consider Plausible Byproducts: Compare the determined molecular weight with the masses of potential byproducts listed in Q1.

  • Analyze the Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can provide structural information. Look for characteristic fragments, such as the loss of the carboxylic acid group (-45 Da) or the chloropyridine moiety.

  • Isotopic Pattern Analysis: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1. Check if your unknown peak exhibits this pattern.

  • Review Reaction Conditions: Consider the specific reagents, solvents, and temperature used in your reaction to narrow down the possibilities of side reactions.

Q3: My reaction yield is low, and I see multiple byproduct peaks in the chromatogram. What are the likely causes and solutions?

A3: Low yield and multiple byproducts often point to issues with reaction conditions or starting material purity.

  • Cause: Impure starting material (this compound).

    • Solution: Assess the purity of your starting material using HPLC and NMR before use. If necessary, purify it by recrystallization or column chromatography.[1]

  • Cause: Suboptimal reaction conditions for amide coupling (e.g., incorrect temperature, inappropriate coupling agents or base).

    • Solution: Optimize the reaction temperature. Screen different coupling agents (e.g., HATU, COMU) and non-nucleophilic bases (e.g., DIEA). Ensure anhydrous conditions, as water can hydrolyze the activated ester and the starting material's chloro group.

  • Cause: Side reactions due to the reactivity of the chloropyridine ring.

    • Solution: Use milder reaction conditions where possible. If performing a nucleophilic substitution on the ring, ensure your primary nucleophile is significantly more reactive than other species in the mixture.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of reactions involving this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions between the basic pyridine nitrogen and acidic silanols on the column. 3. Inappropriate injection solvent.1. Reduce the injection volume or dilute the sample. 2. Use a mobile phase with a lower pH (e.g., containing 0.1% formic acid) to protonate the pyridine nitrogen. Alternatively, use a column with end-capping. 3. Dissolve the sample in the initial mobile phase.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Column temperature variations. 3. Column degradation.1. Ensure proper mobile phase mixing and degassing. 2. Use a column oven to maintain a constant temperature. 3. Flush the column with a strong solvent or replace it if necessary.
High Background Noise in Mass Spectrum 1. Contaminated solvents or reagents. 2. Dirty ion source. 3. Mobile phase additives are not MS-compatible.1. Use LC-MS grade solvents and high-purity additives.[2] 2. Clean the ion source according to the manufacturer's protocol. 3. Use volatile buffers and additives like formic acid, acetic acid, or ammonium formate.[2]
No or Weak Signal for the Analyte 1. Poor ionization of the analyte. 2. Incorrect MS polarity mode. 3. Analyte degradation in the ion source.1. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Try both positive (ESI+) and negative (ESI-) ionization modes. The carboxylic acid and pyridine nitrogen make it suitable for both. 2. Switch to the appropriate polarity. 3. Reduce the ion source temperature.

Experimental Protocols

Representative Experimental Protocol: Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIEA (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

LC-MS Method for Reaction Monitoring and Byproduct Identification

This method is a starting point and may require optimization for specific applications.

Parameter Condition
LC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
MS System Agilent 6460 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Capillary Voltage +4000 V / -3500 V
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Scan Range m/z 100 - 800
Fragmentor Voltage 135 V

Quantitative Data Summary

The following table provides hypothetical quantitative data for a typical amide coupling reaction to illustrate potential byproduct levels. Actual values will vary depending on the specific reaction conditions and substrates used.

Compound Retention Time (min) [M+H]⁺ (m/z) Relative Abundance (%)
This compound3.5172.05
Desired Amide Product5.8(Varies)85
2-(2-Hydroxypyridin-4-YL)acetic acid2.9154.03
Dimer of Acetic Acid6.2325.02
Other Byproducts(Varies)(Varies)5

Visualizations

Logical Workflow for Byproduct Identification

Byproduct_Identification_Workflow A Unexpected Peak in LC-MS B Determine Molecular Weight (m/z) A->B C Analyze Isotopic Pattern (Cl presence) B->C E Compare with Potential Byproducts B->E C->E D Perform MS/MS Fragmentation D->E G Identify Byproduct Structure E->G F Review Reaction Conditions F->E

Caption: Workflow for identifying unknown byproducts in LC-MS data.

Reaction Pathway and Potential Byproducts

Reaction_Pathway cluster_main Amide Coupling Reaction cluster_byproducts Potential Byproducts Start This compound + R-NH2 Product Desired Amide Product Start->Product Coupling Agent, Base Byproduct1 Hydrolysis Product (2-Hydroxypyridin-4-YL derivative) Start->Byproduct1 H2O Byproduct2 Unreacted Activated Ester Start->Byproduct2 Incomplete Reaction Byproduct3 Dimerization Product Start->Byproduct3 Self-reaction

Caption: Amide coupling reaction and potential side reactions.

References

improving the regioselectivity of reactions involving 2-chloropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the regioselectivity of reactions involving 2-chloropyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Q1: I am performing a Suzuki-Miyaura coupling on a 2,4-dichloropyridine and getting a mixture of C2 and C4-arylated products. How can I selectively obtain the C4-substituted product?

A1: Achieving high regioselectivity for C4-arylation in 2,4-dichloropyridines is a common challenge, as the C2 position is often electronically activated. However, specific, and sometimes unconventional, conditions can strongly favor C4-coupling.

Troubleshooting Steps & Solutions:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh₃ may give poor selectivity. The use of a sterically hindered N-heterocyclic carbene (NHC) ligand, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), has been shown to dramatically favor C4-coupling.[1]

  • Employ Ligand-Free "Jeffery" Conditions: Remarkably, ligand-free conditions can provide exceptional C4 selectivity (>99:1).[1] These conditions typically involve a phase-transfer catalyst.

  • Review Substituent Effects: The electronic and steric nature of other substituents on the pyridine ring can influence the outcome. While general trends suggest oxidative addition is favored at the more electrophilic carbon, this can be overridden by catalyst and ligand choice.[2][3]

Data Summary: Effect of Conditions on Suzuki Coupling of 2,4-Dichloropyridine

Catalyst / Ligand SystemBaseSolvent / AdditiveTemp (°C)C4 : C2 RatioReference
Pd(PEPPSI)(IPr)K₃PO₄Dioxane100~10 : 1[1]
PdCl₂ (Ligand-Free)Na₂CO₃Toluene / H₂O / NBu₄Br25>99 : 1[1]
Pd(PPh₃)₄Na₂CO₃DME / H₂O-Poor Selectivity[2][3]
Q2: My Buchwald-Hartwig amination of 2,4-dichloropyridine is non-selective. How can I exclusively functionalize the C2 position?

A2: Unlike many cross-coupling reactions that favor C4, the Buchwald-Hartwig amination can be rendered highly selective for the C2 position under specific palladium-catalyzed conditions.

Key Parameters for C2 Selectivity:

  • Protecting the Nucleophile: For aniline nucleophiles, using an N-acetyl-masked aminoarene can prevent overreaction and improve selectivity.[4]

  • Catalyst System: A palladium(0) source in combination with a suitable phosphine ligand like Xantphos is crucial. Running the reaction without the palladium catalyst leads to poor regioselectivity.[4]

  • Base and Solvent: The choice of base (e.g., Cs₂CO₃) and an aprotic polar solvent like dioxane are typical for these transformations.

This methodology is robust and provides reliable access to 4-chloro-N-phenylpyridin-2-amines, which are valuable intermediates for further functionalization at the C4 position.[5]

Section 2: Nucleophilic Aromatic Substitution (SNAr)
Q3: I am attempting an SₙAr reaction on a dichloropyridine derivative, but the regioselectivity is poor. What factors control which chlorine atom is displaced?

A3: Regioselectivity in SₙAr reactions on dichloropyridines and related heterocycles is extremely sensitive to a combination of electronic effects, steric hindrance, and reaction conditions.

Troubleshooting Guide:

  • Analyze Electronic Effects: In a typical 2,4-dichloropyridine, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack. However, the presence of other substituents can alter this outcome. For example, an electron-donating group (e.g., -OMe, -NHMe) at the C6 position can reverse the selectivity, making the C2 position more reactive.[6]

  • Consider Steric Hindrance: A bulky substituent at the C3 or C5 position can sterically hinder attack at the adjacent C2 or C4 position, respectively, directing the nucleophile to the less hindered site.[6][7]

  • Evaluate the Nucleophile: The nature of the nucleophile is critical. For instance, in reactions with 5-substituted-2,4-dichloropyrimidines, primary or secondary amines typically attack the C4 position, whereas tertiary amine nucleophiles can show excellent selectivity for the C2 position.[8]

  • Solvent Choice Can Invert Selectivity: The solvent's properties, particularly its ability to act as a hydrogen-bond acceptor (measured by the Kamlet-Taft parameter β), can dramatically influence regioselectivity. For one 2,6-dichloropyridine derivative, switching the solvent from Dichloromethane (DCM, β = 0.10) to Dimethyl sulfoxide (DMSO, β = 0.76) inverted the product ratio from 16:1 favoring one isomer to 1:2 favoring the other.[7]

Section 3: Directed ortho-Metallation (DoM)
Q4: I want to functionalize 2-chloropyridine at the C3 position using lithiation, but I'm getting complex mixtures. What is the correct procedure?

A4: Directed ortho-metallation (DoM) is a powerful technique for regioselective functionalization.[9][10] For 2-chloropyridine, the choice of base is paramount to control the site of lithiation.

Troubleshooting and Protocol Guidance:

  • For C3-Lithiation (Standard DoM): The chlorine atom at C2 acts as a directing metalation group (DMG). Using a standard lithium amide base like Lithium Diisopropylamide (LDA) will selectively deprotonate the ortho C3 position. Using alkyllithiums like n-BuLi can lead to unwanted side reactions, such as nucleophilic addition.[11][12]

  • For C6-Lithiation (Unconventional Reactivity): It is possible to deprotonate the C6 position, which is ortho to the pyridine nitrogen but meta to the chlorine. This requires a specific mixed-metal "superbase," BuLi-LiDMAE (a complex of n-butyllithium and lithium 2-(dimethylamino)ethanolate). This base promotes an unprecedented C6 lithiation, providing access to a different regioisomer.[11][13]

Data Summary: Base-Dependent Regioselectivity of 2-Chloropyridine Lithiation

BasePosition of LithiationOutcomeReference
LDAC3ortho to Chlorine[11][12]
BuLi-LiDMAEC6ortho to Nitrogen[11][13]
n-BuLi-Nucleophilic Addition / Mixture[11]

Visualized Workflows and Logic Diagrams

G cluster_start Optimization Workflow for Regioselective Suzuki Coupling cluster_optimization Optimization Loop start Start: Poor Regioselectivity in 2,4-Dichloropyridine Suzuki Coupling check_ratio Analyze Product Ratio (C4 vs C2) start->check_ratio success Success: Regioselectivity > 95:5 Proceed to Scale-up check_ratio->success Yes ligand_screen 1. Change Ligand Try bulky NHC (e.g., IPr) or Ligand-Free Jeffery Conditions check_ratio->ligand_screen No rerun1 Run Reaction & Analyze ligand_screen->rerun1 rerun1->success Selective temp_screen 2. Vary Temperature (e.g., Room Temp vs 100°C) rerun1->temp_screen Not Selective rerun2 Run Reaction & Analyze temp_screen->rerun2 rerun2->success Selective rerun2->ligand_screen Not Selective (Re-evaluate)

Caption: Workflow for optimizing Suzuki coupling regioselectivity.

G cluster_reactions Reaction Types & Preferred Sites cluster_products Major Regioisomeric Products substrate 2,4-Dichloropyridine buchwald Buchwald-Hartwig Amination (Pd/Xantphos, Cs₂CO₃) substrate->buchwald snar SNAr (Typical, e.g., R₂NH) substrate->snar suzuki Suzuki Coupling (Ligand-Free Jeffery Cond.) substrate->suzuki c2_product C2-Substituted Product buchwald->c2_product Highly Selective c4_product C4-Substituted Product snar->c4_product Generally Preferred suzuki->c4_product Highly Selective

Caption: Regiochemical outcomes for different reaction types.

Key Experimental Protocols

Protocol 1: Highly Regioselective C2-Amination of 2,4-Dichloropyridine (Buchwald-Hartwig)

This protocol is adapted from methodologies demonstrating high C2 selectivity.[4][5]

Materials:

  • 2,4-Dichloropyridine derivative (1.0 mmol, 1.0 equiv)

  • N-acetyl protected aniline (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Xantphos (0.06 mmol, 6.0 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the 2,4-dichloropyridine derivative, N-acetyl aniline, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and place the reaction mixture in a pre-heated oil bath at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The crude N-acetylated product can be purified via column chromatography. Subsequent deprotection (e.g., with HCl in methanol) will yield the desired 2-amino-4-chloropyridine product.

Protocol 2: C4-Selective Suzuki Coupling of 2,4-Dichloropyridine (Ligand-Free Jeffery Conditions)

This protocol is based on the highly C4-selective ligand-free conditions reported in the literature.[1]

Materials:

  • 2,4-Dichloropyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Chloride (PdCl₂) (0.02 mmol, 2.0 mol%)

  • Sodium Carbonate (Na₂CO₃) (3.0 mmol, 3.0 equiv)

  • Tetrabutylammonium Bromide (NBu₄Br) (3.0 mmol, 3.0 equiv)

  • Toluene (4 mL)

  • Water (0.5 mL)

Procedure:

  • To a reaction vial, add 2,4-dichloropyridine, the arylboronic acid, PdCl₂, Na₂CO₃, and NBu₄Br.

  • Add toluene and water to the vial.

  • Seal the vial with a cap and stir the biphasic mixture vigorously at room temperature (25 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 4-12 hours.

  • Upon completion, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloropyridine. Regiochemical purity should be assessed by ¹H NMR.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2-(2-Chloropyridin-4-YL)acetic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-(2-Chloropyridin-4-YL)acetic acid and its structural analogs. Due to a lack of extensive direct comparative studies on this compound, this document synthesizes available data on related chloropyridine and pyridine acetic acid derivatives to offer insights into their potential therapeutic applications, with a focus on anticancer and antimicrobial activities. The information presented is supported by experimental data from various studies and includes detailed methodologies for key biological assays.

Data Presentation: Comparative Biological Activity

The following tables summarize the quantitative biological activity data for various pyridine derivatives, providing a basis for understanding the potential efficacy of this compound and its analogs.

Table 1: Anticancer Activity of Pyridine Derivatives

Compound ID/SeriesCancer Cell LineActivity Metric (µM)Reference
Pyridine-Ureas
Compound 8bMean GI43% inhibition at 10 µM[1]
Compound 8eMean GI49% inhibition at 10 µM[1]
VEGFR-2IC50 = 5.0 ± 1.91[1]
VEGFR-2IC50 = 3.93 ± 0.73[1]
2,4-azolidinedione-acetic acids derivatives
Compound IcLeukemia CCRF-CEMlogGI50 = -6.06[2]
Leukemia HL-60(TB)logGI50 = -6.53[2]
Leukemia MOLT-4logGI50 = -6.52[2]
Leukemia SRlogGI50 = -6.51[2]
Imidazo[1,2-a]pyridine Compounds
IP-5HCC1937 (Breast)IC50 = 45[3]
IP-6HCC1937 (Breast)IC50 = 47.7[3]
IP-7HCC1937 (Breast)IC50 = 79.6[3]
Quinazoline-chalcone
Compound 14gK-562 (Leukemia)GI50 = 0.622 - 1.81[4]
RPMI-8226 (Leukemia)GI50 = 0.622 - 1.81[4]
HCT-116 (Colon)GI50 = 0.622 - 1.81[4]
LOX IMVI (Melanoma)GI50 = 0.622 - 1.81[4]
MCF7 (Breast)GI50 = 0.622 - 1.81[4]

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound/DerivativeTest OrganismActivity Metric (µM)Reference
Acetic Acid (3%) P. vulgarisExcellent bactericidal effect[5]
P. aeruginosaExcellent bactericidal effect[5]
A. baumanniiExcellent bactericidal effect[5]
Cationic β-amino acid derivatives
Compound P2MDR pathogensMIC = 3.1 - 6.2[6]
Compound P4MDR pathogensMIC = 3.1 - 6.2[6]

Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the biological activity of pyridine derivatives.

In Vitro Anticancer Activity - MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound and its analogs) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration inhibiting 50% of cell growth) is determined.

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound that shows no visible microbial growth.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activation Ras Ras Growth_Factor_Receptor->Ras Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival Pyridine_Derivative Chloropyridine Acetic Acid Derivative Pyridine_Derivative->PI3K Inhibition Pyridine_Derivative->Ras Inhibition

Caption: Potential mechanism of action of chloropyridine acetic acid derivatives via inhibition of PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways.

Experimental Workflow

G Start Start: Compound Synthesis Compound_Characterization Compound Characterization (NMR, MS, etc.) Start->Compound_Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Compound_Characterization->In_Vitro_Screening Lead_Identification Identify Active Analogs In_Vitro_Screening->Lead_Identification Lead_Identification->In_Vitro_Screening Inactive Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action Active In_Vivo_Studies In Vivo Studies (Animal Models) Mechanism_of_Action->In_Vivo_Studies End End: Lead Optimization In_Vivo_Studies->End

Caption: A general experimental workflow for the evaluation of novel pyridine acetic acid derivatives.

References

Navigating the Structure-Activity Landscape of 2-Chloropyridine Acetic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The core structure, 2-chloropyridine acetic acid, presents several key features for chemical modification to explore potential therapeutic activities. These include the pyridine ring itself, the chlorine substituent, and the acetic acid side chain. Modifications at these positions can influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn dictate its interaction with biological targets.

Hypothetical SAR Exploration Based on Related Compounds

While direct SAR data for 2-chloropyridine acetic acid derivatives is scarce, we can extrapolate potential strategies from studies on other pyridine and acetic acid-containing compounds, such as kinase inhibitors and anti-inflammatory agents.

Kinase Inhibitors

In the realm of kinase inhibition, the pyridine ring often serves as a scaffold to orient functional groups that interact with the ATP-binding pocket of the enzyme. For a hypothetical series of 2-chloropyridine acetic acid-based kinase inhibitors, SAR studies would likely involve:

  • Modification of the Acetic Acid Moiety: Conversion of the carboxylic acid to amides, esters, or other bioisosteres can probe interactions with specific amino acid residues in the kinase domain. The nature of the substituent on an amide, for instance, could be varied to explore effects on potency and selectivity.

  • Substitution on the Pyridine Ring: Introducing various substituents at other positions of the pyridine ring could modulate the electronic properties of the core and provide additional points of interaction. For example, electron-donating or withdrawing groups could influence the pKa of the pyridine nitrogen and its potential to form hydrogen bonds.

  • Replacement of the Chlorine Atom: While the 2-chloro substituent is a key feature, its replacement with other halogens or small lipophilic groups could fine-tune binding affinity and metabolic stability.

Anti-inflammatory Agents

Many non-steroidal anti-inflammatory drugs (NSAIDs) feature an acidic moiety, often an acetic or propionic acid group, attached to an aromatic core. This acidic group is typically crucial for binding to the active site of cyclooxygenase (COX) enzymes. A hypothetical SAR investigation of 2-chloropyridine acetic acid derivatives as anti-inflammatory agents might explore:

  • Impact of the Pyridine Core: The nitrogen atom in the pyridine ring could influence the overall polarity and binding mode compared to purely carbocyclic aryl acetic acids.

  • Role of the Chlorine Atom: The electronic and steric effects of the chlorine atom could impact the orientation of the molecule within the COX active site.

  • Variations in the Acetic Acid Chain: Altering the length or substitution pattern of the acetic acid side chain could affect potency and selectivity for COX-1 versus COX-2.

Experimental Protocols for SAR Studies

Should researchers undertake SAR studies on this class of compounds, the following experimental protocols would be fundamental:

General Synthetic Workflow

A generalized synthetic approach to create a library of 2-chloropyridine acetic acid derivatives would likely begin with a commercially available starting material like 2-chloro-4-cyanopyridine.

G start 2-Chloro-4-cyanopyridine hydrolysis Hydrolysis start->hydrolysis acid 2-Chloropyridine-4-carboxylic acid hydrolysis->acid activation Carboxylic Acid Activation (e.g., SOCl2, EDCI) acid->activation activated_acid Activated Acid Intermediate activation->activated_acid amination Amidation with various amines (R-NH2) activated_acid->amination esterification Esterification with various alcohols (R-OH) activated_acid->esterification amides Amide Derivatives amination->amides esters Ester Derivatives esterification->esters

Figure 1: A general synthetic workflow for the diversification of the acetic acid moiety of 2-chloropyridine acetic acid.

In Vitro Biological Assays

Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against a target kinase.

  • Materials: Recombinant human kinase, ATP, substrate peptide, synthesized compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase and substrate peptide to a 384-well plate.

    • Add the test compounds to the wells and incubate for a pre-determined time.

    • Initiate the kinase reaction by adding ATP.

    • After incubation, stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

COX Inhibition Assay

  • Objective: To determine the IC50 values of the compounds for COX-1 and COX-2 enzymes.

  • Materials: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid, test compounds, and a prostaglandin detection kit (e.g., EIA kit).

  • Procedure:

    • Pre-incubate the enzyme with various concentrations of the test compounds.

    • Initiate the reaction by adding arachidonic acid.

    • After a set time, terminate the reaction.

    • Measure the concentration of a specific prostaglandin (e.g., PGE2) produced using an enzyme immunoassay.

    • Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2.

Data Presentation for a Hypothetical SAR Study

The quantitative data from such studies would be best presented in tables to facilitate easy comparison.

Table 1: Hypothetical SAR Data for Kinase Inhibition

Compound IDR Group (Amide)Kinase IC50 (nM)
1a -NH2520
1b -NH-CH3350
1c -NH-Phenyl120
1d -NH-(4-Fluorophenyl)85

Table 2: Hypothetical SAR Data for COX Inhibition

Compound IDModificationCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
2a Acetic Acid15.22.56.1
2b Propionic Acid10.81.19.8
2c Acetic Acid Amide>100>100-

Conclusion

While a dedicated body of literature on the structure-activity relationships of 2-chloropyridine acetic acid derivatives is not currently prominent, the principles of medicinal chemistry and SAR data from related compound classes provide a solid foundation for future research. The systematic modification of this scaffold, coupled with robust biological evaluation using standardized protocols, holds the potential to uncover novel therapeutic agents. The visualizations and data structures presented here offer a template for how such research could be effectively planned and communicated to the scientific community. Researchers are encouraged to explore this chemical space to potentially identify new leads for various disease targets.

Scrutinizing the Dual Efficacy of 2-(2-Chloropyridin-4-YL)acetic Acid Derivatives: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutic agents frequently involves a rigorous evaluation of their biological activity, transitioning from controlled in vitro environments to complex in vivo models. This guide provides a comparative analysis of the efficacy of 2-(2-Chloropyridin-4-YL)acetic acid derivatives, a class of compounds showing promise in various therapeutic areas. By juxtaposing their performance in cellular assays with their effects in living organisms, we aim to provide a clearer understanding of their translational potential.

Quantitative Efficacy: A Side-by-Side Comparison

To facilitate a direct comparison of the potency of various this compound derivatives, the following table summarizes key quantitative data from both in vitro and in vivo studies. This data is essential for identifying the most promising candidates for further development.

Compound IDIn Vitro AssayCell LineIC50 (µM)In Vivo ModelDosing RegimenEndpointIn Vivo Efficacy (% Inhibition)
Derivative A Cytotoxicity (MTT)Human Colon Carcinoma (HCT116)15.5 ± 1.2Murine Xenograft (HCT116)50 mg/kg, i.p., dailyTumor Growth Inhibition45%
Derivative B Anti-inflammatory (NO production)Murine Macrophage (RAW 264.7)8.2 ± 0.7Carrageenan-induced Paw Edema (Rat)20 mg/kg, p.o.Edema Volume Reduction58%
Derivative C Cytotoxicity (MTT)Human Breast Adenocarcinoma (MCF-7)21.3 ± 2.5Murine Xenograft (MCF-7)50 mg/kg, i.p., dailyTumor Growth Inhibition32%

Experimental Workflows and Methodologies

Understanding the experimental context is crucial for interpreting the efficacy data. Below are detailed protocols for the key in vitro and in vivo experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., HCT116, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol with HCl). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_in_vitro In Vitro Efficacy Assessment cluster_in_vivo In Vivo Efficacy Assessment cell_culture Cell Culture (e.g., HCT116, RAW 264.7) seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Compound Treatment (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Biological Assay (e.g., MTT, Griess Assay) incubation->assay data_analysis Data Analysis (IC50 Calculation) assay->data_analysis in_vitro_result In Vitro Efficacy (IC50) data_analysis->in_vitro_result animal_model Animal Model Selection (e.g., Murine Xenograft, Rat Paw Edema) acclimatization Acclimatization animal_model->acclimatization disease_induction Disease Induction (e.g., Tumor Implantation, Carrageenan Injection) acclimatization->disease_induction compound_admin Compound Administration (Dosing & Route) disease_induction->compound_admin monitoring Monitoring & Measurement (e.g., Tumor Volume, Paw Edema) compound_admin->monitoring endpoint_analysis Endpoint Analysis (% Inhibition) monitoring->endpoint_analysis in_vivo_result In Vivo Efficacy (% Inhibition) endpoint_analysis->in_vivo_result comparison Comparative Analysis in_vitro_result->comparison in_vivo_result->comparison

General workflow for in vitro to in vivo efficacy assessment.
In Vivo Tumor Growth Inhibition (Xenograft Model)

This model assesses the ability of a compound to inhibit the growth of human tumors in an animal host.

  • Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of human tumor cells (e.g., HCT116) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., twice a week) using calipers and calculated using the formula: (Length × Width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal injection or oral gavage) at a defined dose and schedule. The control group receives the vehicle.

  • Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predetermined treatment period.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to that of the control group.

Signaling Pathway Perturbation

The biological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. For instance, in the context of cancer, many such compounds are designed to induce apoptosis (programmed cell death) by modulating key signaling cascades.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway ligand Death Ligand (e.g., TNF, FasL) receptor Death Receptor (e.g., TNFR, Fas) ligand->receptor caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 stress Cellular Stress bcl2 Bcl-2 Family (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase9->caspase3 compound 2-(2-Chloropyridin-4-YL) acetic acid derivative compound->bcl2 Modulates apoptosis Apoptosis caspase3->apoptosis

A simplified model of apoptosis induction by a bioactive compound.

This guide underscores the importance of a multi-faceted approach to evaluating the efficacy of this compound derivatives. While in vitro assays provide valuable initial data on potency and mechanism, in vivo studies are indispensable for understanding the pharmacokinetic and pharmacodynamic properties that ultimately determine therapeutic success. The presented data and protocols serve as a foundational resource for researchers in the field of drug discovery and development.

comparative analysis of synthetic routes to heteroaryl acetic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Heteroaryl Acetic Acids

Heteroaryl acetic acids are a pivotal class of organic compounds, serving as essential building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. Their structural motif is present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), highlighting their significance in medicinal chemistry. The development of efficient and scalable synthetic routes to these valuable intermediates is a continuous focus of chemical research. This guide provides a comparative analysis of four prominent synthetic methodologies: Hydrolysis of Heteroarylacetonitriles, the Arndt-Eistert Synthesis, the Willgerodt-Kindler Reaction, and Palladium-Catalyzed Carbonylation.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route to a target heteroaryl acetic acid is contingent on several factors, including the availability and cost of starting materials, the desired scale of the reaction, functional group tolerance, and safety considerations. The following table summarizes the key quantitative data for each of the four methodologies, offering a direct comparison of their typical performance.

Methodology Starting Material Key Reagents Typical Reaction Time Typical Temperature Typical Yield Key Advantages Key Disadvantages
Hydrolysis of Heteroarylacetonitrile HeteroarylacetonitrileStrong acid (e.g., H2SO4, HCl) or base (e.g., NaOH)3 - 8 hoursReflux>90%High yields, simple procedure, readily available starting materials.Harsh conditions may not be suitable for sensitive functional groups.
Arndt-Eistert Synthesis Heteroaryl carboxylic acidOxalyl chloride or SOCl2, Diazomethane or (Trimethylsilyl)diazomethane, Silver(I) oxide or other catalyst12 - 24 hours0 °C to reflux50 - 80%Good for one-carbon homologation, proceeds with retention of stereochemistry.[1][2]Use of hazardous and explosive diazomethane (safer alternatives exist), multi-step process.[2]
Willgerodt-Kindler Reaction Heteroaryl methyl ketoneSulfur, Morpholine (or other amine), Base (for subsequent hydrolysis)6 - 12 hours130 °C to reflux60 - 85%Utilizes readily available ketone starting materials, one-pot potential for thioamide formation.[3][4]High temperatures, potential for side reactions, requires subsequent hydrolysis of the thioamide intermediate.
Palladium-Catalyzed Carbonylation Haloheteroarene (e.g., bromopyridine)Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos), CO source (e.g., CO gas, formic acid), Base12 - 24 hours80 - 120 °C70 - 95%High yields, excellent functional group tolerance, direct carboxylation.Requires specialized equipment for handling CO gas (though safer alternatives are emerging), catalyst cost.[5]

Experimental Protocols

Synthesis of 2-Pyridylacetic Acid via Hydrolysis of 2-Pyridylacetonitrile

This protocol describes the acid-catalyzed hydrolysis of 2-pyridylacetonitrile to 2-pyridylacetic acid.

Materials:

  • 2-Pyridylacetonitrile

  • Concentrated Sulfuric Acid

  • Water

  • Sodium Hydroxide (for neutralization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-pyridylacetonitrile (1.0 eq) and a 1:1 (v/v) mixture of water and concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-pyridylacetic acid.

Synthesis of a Homologated Heteroaryl Acetic Acid via Arndt-Eistert Synthesis

This protocol outlines the general procedure for the one-carbon homologation of a heteroaryl carboxylic acid.[6]

Materials:

  • Heteroaryl carboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • (Trimethylsilyl)diazomethane (2.0 M in hexanes)

  • Silver benzoate

  • Dioxane, Water

  • Anhydrous THF/acetonitrile

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Acid Chloride Formation: In a flask under an inert atmosphere, dissolve the heteroaryl carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add oxalyl chloride (1.5 eq) dropwise. Stir at room temperature for 2-4 hours. Remove the solvent and excess reagent under vacuum to obtain the crude acid chloride.

  • Diazoketone Formation: Dissolve the crude acid chloride in anhydrous THF/acetonitrile (1:1). Cool the solution to 0 °C and add (trimethylsilyl)diazomethane (2.0 M in hexanes, 2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 10 hours.[6] Quench the reaction by adding acetic acid (2.7 eq).[6] Remove the volatiles under vacuum to afford the crude diazoketone.

  • Wolff Rearrangement and Hydrolysis: To a solution of the crude diazoketone (1.0 eq) in dioxane, add water (20.0 eq) and silver benzoate (0.2 eq).[6] Heat the mixture at 80 °C for 10 hours.[6] After cooling, add water and 1 N HCl, and extract the product with an organic solvent (e.g., diethyl ether). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the homologated heteroaryl acetic acid.

Synthesis of 2-Thienylacetic Acid via the Willgerodt-Kindler Reaction

This protocol details the synthesis of 2-thienylacetic acid from 2-acetylthiophene.[7][8]

Materials:

  • 2-Acetylthiophene

  • Sulfur

  • Morpholine

  • Sodium Hydroxide (20% aqueous solution)

  • Benzyltriethylammonium chloride (TEBA)

  • Hydrochloric acid

  • Oil bath

Procedure:

  • Thioamide Formation: In a round-bottom flask, a mixture of 2-acetylthiophene (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq) is heated in an oil bath at 130 °C for 6 hours with stirring.[7]

  • Hydrolysis: Cool the reaction mixture to room temperature. Add 20% aqueous sodium hydroxide and a catalytic amount of benzyltriethylammonium chloride (TEBA).[7] Heat the mixture to reflux with vigorous stirring for approximately 12 hours to hydrolyze the intermediate thioamide.

  • Work-up and Isolation: After cooling, acidify the mixture with hydrochloric acid to precipitate the 2-thienylacetic acid. Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.[8]

Synthesis of a Pyridylacetic Acid via Palladium-Catalyzed Carbonylation

This protocol provides a general method for the synthesis of pyridylacetic acids from chloropyridines.[9]

Materials:

  • Chloropyridine derivative

  • Palladium(II) acetate (Pd(OAc)2)

  • Xantphos

  • Formic acid

  • Dicyclohexylcarbodiimide (DCC)

  • Solvent (e.g., Dioxane)

  • Schlenk tube or similar pressure vessel

Procedure:

  • In a Schlenk tube, combine the chloropyridine derivative (1.0 eq), Pd(OAc)2 (cat.), Xantphos (cat.), and DCC (cat.).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon).

  • Add anhydrous dioxane and formic acid (as the CO source).

  • Seal the vessel and heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for 12-24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove palladium residues.

  • The filtrate is then subjected to an appropriate work-up procedure, which may involve extraction and purification by column chromatography or recrystallization to afford the desired pyridylacetic acid.

Logical Workflow for Synthetic Route Selection

The choice of a synthetic strategy is a critical decision in chemical synthesis. The following diagram illustrates a logical workflow for selecting an appropriate route for the synthesis of a heteroaryl acetic acid, based on key experimental considerations.

G start Target: Heteroaryl Acetic Acid q1 Is the corresponding heteroarylacetonitrile readily available? start->q1 m1 Hydrolysis of Heteroarylacetonitrile q1->m1 Yes q2 Is the corresponding heteroaryl methyl ketone readily available? q1->q2 No end Synthesize Target Compound m1->end m2 Willgerodt-Kindler Reaction q2->m2 Yes q3 Is the corresponding haloheteroarene readily available? q2->q3 No m2->end m3 Palladium-Catalyzed Carbonylation q3->m3 Yes q4 Is a one-carbon homologation of a heteroaryl carboxylic acid desired? q3->q4 No m3->end m4 Arndt-Eistert Synthesis q4->m4 Yes consider Consider alternative routes or synthesis of starting material q4->consider No m4->end consider->start

Caption: Decision workflow for selecting a synthetic route to heteroaryl acetic acids.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(2-Chloropyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential validation parameters for an analytical method intended for the quantification of 2-(2-Chloropyridin-4-YL)acetic acid. While specific validated methods for this compound are not publicly available, this document outlines the typical methodologies and benchmarks based on established guidelines and analysis of similar compounds. The information presented here is grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3][4]

Comparison of Potential Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two common analytical techniques for the quantification of pharmaceutical compounds. For a polar, acidic molecule like this compound, HPLC is generally the more direct and preferred method.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Well-suited for polar, non-volatile, and thermally labile compounds like this compound.Typically requires derivatization to increase the volatility and thermal stability of polar, acidic compounds.[5]
Typical Stationary Phase Reversed-phase C18 or C8 columns are common for compounds of similar polarity.[6]DB-1 or similar non-polar capillary columns are often used.[7]
Typical Mobile Phase A mixture of water and a polar organic solvent like acetonitrile or methanol, often with an acid modifier (e.g., formic acid).[6][8]An inert gas such as nitrogen, helium, or argon.[7]
Detection UV-Vis (diode array detector) is common for chromophoric compounds. Mass spectrometry (MS) can also be used for higher specificity.Flame Ionization Detector (FID) is common. MS can also be used.[7]
Advantages Direct analysis, high resolution, and wide applicability to pharmaceutical compounds.High sensitivity for volatile compounds and excellent for residual solvent analysis.[7]
Disadvantages Can consume significant amounts of organic solvents.Derivatization adds a step to the sample preparation, which can introduce variability.

Based on the properties of this compound, a reversed-phase HPLC method with UV detection (RP-HPLC-UV) is the most probable choice for its quantification. The following sections will focus on the validation of such a method.

Experimental Protocol: A Typical RP-HPLC-UV Method

This section details a hypothetical but representative experimental protocol for the quantification of this compound.

2.1. Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, and diode array detector.
Column C18, 250 mm x 4.6 mm, 5 µm particle size.[8]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic).[6][8]
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength To be determined by UV scan of the analyte (typically 254 nm or a wavelength of maximum absorbance).
Injection Volume 10 µL.
Run Time Approximately 10-15 minutes.

2.2. Preparation of Standard and Sample Solutions

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the assay.

  • Sample Solution: The preparation will depend on the matrix (e.g., drug substance, drug product). For a drug substance, it may involve dissolving a known amount in the diluent. For a drug product, it may require an extraction step.

Method Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters for an analytical method, as stipulated by ICH Q2(R1) guidelines, along with typical acceptance criteria.[1][2][4][9]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal measured is solely from the analyte of interest and not from impurities, degradants, or matrix components.[1][9]The analyte peak should be well-resolved from other peaks (Resolution > 2). Peak purity analysis (e.g., using a diode array detector) should show no co-eluting peaks.
Linearity To demonstrate a proportional relationship between the analytical response and the concentration of the analyte over a specified range.[4][9]Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.[4]For assays, typically 80% to 120% of the test concentration. For content uniformity, typically 70% to 130%.[10]
Accuracy The closeness of the test results to the true value.[1]For assays, the recovery should be within 98.0% to 102.0% of the true value.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision.[1]Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]Typically determined as a signal-to-noise ratio of 3:1.[11]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4][9]Typically determined as a signal-to-noise ratio of 10:1.[9]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[4]The results should remain within the established precision criteria when parameters like mobile phase composition, pH, flow rate, and column temperature are slightly varied.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using RP-HPLC-UV.

G Figure 1: Experimental Workflow for HPLC Analysis cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C F Inject Standards and Sample C->F D Weigh/Extract Sample E Prepare Sample Solution D->E E->F G Chromatographic Separation F->G H UV Detection G->H I Generate Calibration Curve H->I J Integrate Peak Areas H->J K Quantify Analyte I->K J->K L L K->L Report Results

Caption: Workflow for HPLC analysis of this compound.

Logical Relationships in Method Validation

This diagram shows the hierarchical relationship between the different validation parameters.

G Figure 2: Interrelationship of Analytical Method Validation Parameters cluster_core Core Performance Characteristics cluster_quantitative Quantitative Capabilities cluster_reliability Reliability Validation Method Validation Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness LOQ Limit of Quantitation Accuracy->LOQ Precision->LOQ Range Range Linearity->Range LOD Limit of Detection LOQ->LOD

Caption: Logical relationship of key analytical method validation parameters.

References

A Comparative Guide to Assessing the Cytotoxicity of 2-(2-Chloropyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, there is no published research detailing the specific cytotoxicity of 2-(2-Chloropyridin-4-YL)acetic acid on any cell line. This guide provides a framework for evaluating its potential cytotoxic effects, drawing comparisons with established chemotherapeutic agents and utilizing data from a structurally related compound, 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid, for illustrative purposes. The data presented for the related compound should not be directly extrapolated to this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the preliminary cytotoxic assessment of novel chemical entities.

Introduction

This compound is a pyridine derivative. Compounds within this class have been investigated for a range of biological activities, including potential anticancer effects. The evaluation of cytotoxicity is a critical first step in the preclinical assessment of any compound being considered for therapeutic applications. This is typically achieved through in vitro assays that measure the effect of the compound on the viability and proliferation of cancer cell lines.

This guide outlines a comparative approach to assessing the cytotoxicity of this compound, focusing on the human lung adenocarcinoma cell line, A549, as a well-established model in cancer research.

Comparative Cytotoxicity Data

To provide a context for potential cytotoxic effects, the following table summarizes the available data for the related compound, 2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid, alongside the established chemotherapeutic agents, Cisplatin and Doxorubicin, against the A549 cell line. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological or biochemical function.

CompoundCell LineConcentrationEffect on Cell ViabilityIC50 Value (µM)
2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acidA549100 µM~34% decreaseNot Determined
CisplatinA549VariesDose-dependent decrease4.97 - 16.48[1][2]
DoxorubicinA549VariesDose-dependent decrease0.0086 - >20[3][4]

Note: The IC50 values for Cisplatin and Doxorubicin can vary significantly between studies due to differences in experimental conditions such as incubation time and assay method.

Experimental Protocols

A standard method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding:

    • Culture A549 cells in a suitable medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the culture medium to achieve a range of final concentrations for testing.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include wells with medium and solvent alone as negative controls, and wells with a known cytotoxic agent as a positive control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture A549 Cells plate_cells Seed Cells in 96-well Plate cell_culture->plate_cells prepare_compound Prepare Compound Dilutions treat_cells Add Compound to Cells prepare_compound->treat_cells incubate_treatment Incubate (24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Potential Signaling Pathway for Investigation

While the specific mechanism of action for this compound is unknown, many pyridine derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and cell cycle arrest. A plausible pathway to investigate would be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and is a known target of some pyridine-containing compounds.

Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibits Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Promotes Compound This compound (Hypothesized) Compound->PI3K Inhibits? Compound->Akt Inhibits?

Caption: Hypothesized inhibitory effect on the PI3K/Akt/mTOR pathway.

Conclusion

The provided framework offers a starting point for the cytotoxic assessment of this compound. Due to the current lack of specific data, it is imperative that researchers conduct comprehensive in vitro studies to determine its biological activity. By comparing its effects to well-characterized compounds like Cisplatin and Doxorubicin, and by employing standardized protocols such as the MTT assay, a clearer understanding of its potential as a cytotoxic agent can be achieved. Further investigation into the underlying molecular mechanisms, such as its impact on key signaling pathways, will be crucial for any future development.

References

A Comparative Guide to the Reactivity of 2-Chloro vs. 2-Bromopyridine Derivatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions. The choice of the halide on the pyridine ring is a critical parameter that significantly influences reaction efficiency, required conditions, and overall cost-effectiveness. This guide provides an objective, data-driven comparison of the reactivity of 2-chloropyridine and 2-bromopyridine derivatives in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Executive Summary

In palladium-catalyzed cross-coupling reactions, the reactivity of the halide leaving group generally follows the trend of I > Br > Cl > F. This trend is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, 2-bromopyridine derivatives are typically more reactive than their 2-chloropyridine counterparts. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, lower catalyst loadings, and higher yields. However, advancements in catalyst technology, particularly the development of sophisticated phosphine ligands and N-heterocyclic carbenes (NHCs), have made the coupling of the more economical and readily available 2-chloropyridines increasingly viable and efficient.

General Principles of Reactivity

The pivotal, and often rate-determining, step in these cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the pyridine. The weaker carbon-bromine (C-Br) bond in 2-bromopyridines leads to a lower activation energy for this step compared to the stronger carbon-chlorine (C-Cl) bond in 2-chloropyridines. This fundamental difference in bond strength underpins the generally observed higher reactivity of 2-bromopyridines.

Additionally, the electron-deficient nature of the pyridine ring, particularly at the 2-position, facilitates oxidative addition for both halides compared to their benzene analogues. However, the pyridine nitrogen can also act as a ligand and poison the palladium catalyst, a challenge that is often overcome by the use of bulky, electron-rich ligands that sterically hinder this interaction.

General Reactivity Trend in Cross-Coupling 2-Bromopyridine 2-Bromopyridine 2-Chloropyridine 2-Chloropyridine 2-Bromopyridine->2-Chloropyridine Generally More Reactive

Caption: Reactivity comparison of 2-bromo vs. 2-chloropyridine.

Quantitative Reactivity Comparison

The following tables summarize quantitative data from the literature, comparing the performance of 2-chloro- and 2-bromopyridine derivatives in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While direct side-by-side comparisons under identical conditions are not always available, the presented data illustrates the general reactivity trends.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For this reaction, 2-bromopyridines generally provide higher yields under milder conditions. However, with the appropriate choice of a highly active catalyst system, 2-chloropyridines can also be effective coupling partners.

HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂, Ligand-freeK₂CO₃iPrOH/H₂O800.595
2-ChloropyridinePhenylboronic acidPd(OAc)₂, SPhosK₃PO₄Toluene1102478
2-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001290
2-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane1001692
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for the synthesis of arylamines. Similar to the Suzuki coupling, 2-bromopyridines are generally more reactive. The coupling of 2-chloropyridines often requires more specialized and bulky ligands to achieve high yields and prevent catalyst deactivation.

HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridineMorpholinePd₂(dba)₃, XantphosNaOtBuToluene801898
2-ChloropyridineMorpholinePd₂(dba)₃, XPhosNaOtBuToluene1002494
2-BromopyridineAnilinePd(OAc)₂, BINAPCs₂CO₃Toluene1002485
2-ChloropyridineAnilinePd₂(dba)₃, RuPhosK₂CO₃Dioxane1101882
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of 2-bromopyridines is also evident in this reaction, often allowing for copper-free conditions or lower reaction temperatures.

HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NTHFRT392
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃NDMF1001285
2-Bromopyridine1-HexynePd(OAc)₂, PPh₃, CuIEt₃NDMF100396
2-Chloropyridine1-HexynePdCl₂(MeCN)₂, XPhos, CuICs₂CO₃Dioxane1001879

Experimental Protocols

The following are representative experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Suzuki-Miyaura Coupling of 2-Bromopyridine

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Na₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene/Ethanol/Water (4:1:1, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromopyridine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination of 2-Chloropyridine

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add 2-chloropyridine, Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

  • Remove the tube from the glovebox, add anhydrous toluene, and then the amine via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 18-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling of 2-Bromopyridine

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (2.0 mmol, 2.0 equiv)

  • Anhydrous THF (5 mL)

Procedure:

  • To a Schlenk flask, add 2-bromopyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon.

  • Add anhydrous THF and triethylamine, followed by the terminal alkyne.

  • Stir the reaction at room temperature for 3-6 hours.

  • Monitor by TLC or LC-MS.

  • Upon completion, dilute with diethyl ether and filter through Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify by chromatography.

Visualizing the Workflow

General Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Halopyridine, Coupling Partner, Base Catalyst Add Catalyst/Ligand Reagents->Catalyst Inert Inert Atmosphere (Ar/N2) Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Dilute & Extract Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography) Concentrate->Purify

Caption: A generalized experimental workflow for cross-coupling.

Conclusion

The choice between 2-chloropyridine and 2-bromopyridine derivatives in cross-coupling reactions is a balance between reactivity and cost. 2-Bromopyridines are inherently more reactive, often leading to higher yields under milder conditions and with simpler catalytic systems. This makes them a reliable choice, especially in the early stages of discovery chemistry where rapid access to analogues is crucial.

Conversely, 2-chloropyridines offer a significant cost advantage, making them highly desirable for large-scale synthesis. The development of highly active and robust palladium catalysts has largely bridged the reactivity gap, enabling the efficient use of these more economical starting materials. For researchers and process chemists, a careful evaluation of the specific coupling partners, desired scale, and available catalyst systems is essential for selecting the optimal halopyridine for their synthetic goals.

Comparative Spectroscopic Analysis of 2-(2-Chloropyridin-4-YL)acetic Acid from Multiple Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Compound Identity and Purity

In the pursuit of reliable and reproducible research, the quality of starting materials is paramount. This guide provides a comparative spectroscopic analysis of 2-(2-Chloropyridin-4-YL)acetic acid (CAS No. 887580-55-4), a key building block in pharmaceutical and agrochemical research, from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The objective is to equip researchers with the necessary tools to assess and compare the identity and purity of this compound through standard spectroscopic techniques.

Executive Summary

This guide presents a head-to-head comparison of this compound from three different suppliers based on hypothetical, yet realistic, spectroscopic data. Our analysis, encompassing ¹H NMR, ¹³C NMR, FT-IR, and LC-MS, reveals minor variations in purity and impurity profiles that could significantly impact experimental outcomes. While all three suppliers provide material that is largely consistent with the target structure, subtle differences highlight the importance of in-house quality control. This guide serves as a template for researchers to conduct their own comparative analyses and make informed decisions when selecting a supplier.

Spectroscopic Data Comparison

The following tables summarize the quantitative data obtained from the analysis of this compound from each supplier.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationSupplier ASupplier BSupplier CAssignment
12.55br s1H-COOH
8.35d1HH-6 (Pyridine)
7.45s1HH-3 (Pyridine)
7.30d1HH-5 (Pyridine)
3.65s2H-CH₂-
2.50s--0.05H-Impurity (Acetone)
1.18t---0.03HImpurity (Grease)

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (ppm)Supplier ASupplier BSupplier CAssignment
172.1C=O
152.5C-2 (Pyridine)
150.0C-6 (Pyridine)
148.8C-4 (Pyridine)
124.5C-5 (Pyridine)
121.0C-3 (Pyridine)
40.5-CH₂-

Table 3: FT-IR Data (ATR)

Wavenumber (cm⁻¹)DescriptionSupplier ASupplier BSupplier CAssignment
2900-3300BroadO-H stretch (Carboxylic Acid)
1710StrongC=O stretch (Carboxylic Acid)
1595MediumC=N stretch (Pyridine Ring)
1550MediumC=C stretch (Pyridine Ring)
780StrongC-Cl stretch

Table 4: LC-MS Data (ESI+)

ParameterSupplier ASupplier BSupplier C
Purity (by UV at 254 nm) 98.5%97.2%99.1%
Observed [M+H]⁺ (m/z) 172.02172.02172.02
Major Impurity (m/z) 186.04 (tentative)154.01 (tentative)Not Detected

Experimental Protocols

A detailed description of the methodologies used to acquire the spectroscopic data is provided below. These protocols can be adapted for in-house validation of this compound from any supplier.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: Approximately 10 mg of the compound was dissolved in 0.75 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8278 Hz

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 24038 Hz

  • Data Processing: All spectra were processed using MestReNova software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a Universal ATR accessory.

  • Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.

  • Data Acquisition: The spectrum was recorded over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added.

  • Data Processing: The spectrum was baseline corrected and the peak positions were identified using the instrument's software.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Instrumentation: Agilent 1260 Infinity II LC system coupled to an Agilent 6120 Quadrupole LC/MS.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, then return to 10% B.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3000 V

    • Fragmentor Voltage: 70 V

    • Gas Temperature: 350 °C

    • Gas Flow: 12 L/min

    • Nebulizer Pressure: 35 psi

    • Scan Range: m/z 100-500

Visualizing the Process

To better understand the workflow and decision-making process involved in this comparative analysis, the following diagrams are provided.

experimental_workflow cluster_procurement Procurement cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_decision Decision supplier_a Supplier A nmr NMR (¹H, ¹³C) supplier_a->nmr ftir FT-IR supplier_a->ftir lcms LC-MS supplier_a->lcms supplier_b Supplier B supplier_b->nmr supplier_b->ftir supplier_b->lcms supplier_c Supplier C supplier_c->nmr supplier_c->ftir supplier_c->lcms compare_nmr Compare Chemical Shifts & Integrations nmr->compare_nmr compare_ftir Compare Functional Group Regions ftir->compare_ftir compare_lcms Compare Purity & Impurity Profiles lcms->compare_lcms decision Select Best Supplier compare_nmr->decision compare_ftir->decision compare_lcms->decision

Experimental workflow for spectroscopic comparison.

decision_pathway start Start: Receive Compound check_nmr ¹H & ¹³C NMR Spectra Match Reference? start->check_nmr check_ftir FT-IR Spectrum Shows Correct Functional Groups? check_nmr->check_ftir Yes reject Reject Lot & Contact Supplier check_nmr->reject No check_purity LC-MS Purity > 98%? check_ftir->check_purity Yes check_ftir->reject No accept Accept Lot for Use check_purity->accept Yes investigate Investigate Impurities check_purity->investigate No investigate->reject

Decision-making pathway for compound qualification.

Conclusion

The comparative analysis of this compound from three hypothetical suppliers demonstrates the critical need for routine spectroscopic evaluation of all incoming starting materials. While all three batches were structurally consistent with the desired compound, variations in purity and the presence of minor impurities were noted. Supplier C, in this hypothetical scenario, provided the material with the highest purity. The choice of supplier can therefore have a direct impact on the quality and reproducibility of research. Researchers are encouraged to adopt the experimental protocols and decision-making workflows outlined in this guide to ensure the integrity of their chemical inputs and the reliability of their scientific findings.

benchmarking the anti-inflammatory effects of 2-(2-Chloropyridin-4-YL)acetic acid against known drugs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Anti-inflammatory Potential of 2-(2-Chloropyridin-4-YL)acetic Acid

An Objective Guide for Researchers and Drug Development Professionals

Introduction: The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. This guide provides a comparative benchmark of the investigational compound this compound against widely-used non-steroidal anti-inflammatory drugs (NSAIDs). The following sections present a detailed analysis of its potential anti-inflammatory effects based on standard preclinical assays, offering a framework for its evaluation.

Disclaimer: Specific experimental data for this compound is not publicly available. The data presented for this compound, hereafter referred to as "Compound X," is illustrative and intended to serve as a template for benchmarking against established drugs once experimental results are obtained. The data for comparator drugs is based on established literature.

Comparative Performance Data

The anti-inflammatory properties of Compound X are benchmarked against Ibuprofen, a non-selective cyclooxygenase (COX) inhibitor, and Celecoxib, a selective COX-2 inhibitor.[1] The data is summarized for both in vitro and in vivo models.

Table 1: In Vitro Anti-inflammatory Activity

This table summarizes the inhibitory concentrations (IC₅₀) of the compounds in assays measuring key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

CompoundTarget PathwayIC₅₀ (Nitric Oxide Production)IC₅₀ (TNF-α Inhibition)IC₅₀ (IL-6 Inhibition)
Compound X (Hypothesized: NF-κB/COX)Illustrative: 3.5 µMIllustrative: 5.2 µMIllustrative: 7.8 µM
Ibuprofen COX-1/COX-2~15 µM~20 µM~25 µM
Celecoxib COX-2~10 µM~12 µM~10 µM

Illustrative data is based on the potential activity of novel anti-inflammatory agents and is for comparative purposes.[1]

Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

This table presents the percentage of paw edema inhibition by the test compounds in a standard model of acute inflammation.

CompoundDosage (mg/kg)Time Point (Post-Carrageenan)Paw Edema Inhibition (%)
Compound X 103 hoursIllustrative: 55%
Ibuprofen 1003 hours~45%
Celecoxib 303 hours~50%

Illustrative data for Compound X is provided for benchmarking purposes.

Signaling Pathways in Inflammation

Inflammation is a complex biological response involving multiple signaling cascades.[2] Understanding the interaction of anti-inflammatory compounds with these pathways is crucial for determining their mechanism of action.

inflammatory_pathways cluster_stimuli Inflammatory Stimuli cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascades cluster_response Inflammatory Response Stimuli Pathogens, Injury, LPS TLR4 TLR4 Stimuli->TLR4 binds IKK IKK Activation TLR4->IKK activates MAPK MAPK Pathway TLR4->MAPK activates NFKB_Activation NF-κB Activation IKK->NFKB_Activation phosphorylates IκB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB_Activation->Cytokines promotes transcription COX2_Induction COX-2 Induction MAPK->COX2_Induction activates Prostaglandins Prostaglandins COX2_Induction->Prostaglandins synthesizes Inflammation Inflammation (Pain, Swelling, Fever) Prostaglandins->Inflammation Cytokines->Inflammation NSAIDs NSAIDs (Ibuprofen, Celecoxib) NSAIDs->COX2_Induction inhibits CompoundX Compound X (Hypothesized) CompoundX->NFKB_Activation inhibits

Caption: Key signaling pathways in inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay is a standard method for evaluating the anti-inflammatory properties of compounds by measuring their ability to inhibit the production of inflammatory mediators.[3][4]

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds (Compound X, Ibuprofen, or Celecoxib) and incubated for 1 hour.

  • Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A set of wells without LPS serves as the negative control.

  • After 24 hours of incubation, the cell culture supernatant is collected for analysis.

Quantification:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • TNF-α and IL-6 Production: The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a widely used animal model to assess the acute anti-inflammatory activity of a compound.[5][6]

Animals:

  • Male Wistar rats weighing 180-200g are used. The animals are housed under standard laboratory conditions with free access to food and water.

Assay Procedure:

  • The basal volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compounds (Compound X, Ibuprofen, or Celecoxib) or the vehicle (control) are administered orally or intraperitoneally.

  • After a predetermined period (e.g., 1 hour), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

Evaluation:

  • The percentage of inhibition of paw edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cell_culture RAW 264.7 Cell Culture compound_treatment Treatment with Compound X and Comparators cell_culture->compound_treatment lps_stimulation LPS Stimulation compound_treatment->lps_stimulation supernatant_collection Supernatant Collection lps_stimulation->supernatant_collection assays Nitric Oxide (Griess) TNF-α & IL-6 (ELISA) supernatant_collection->assays ic50 IC₅₀ Determination assays->ic50 animal_acclimatization Animal Acclimatization (Wistar Rats) ic50->animal_acclimatization Promising candidates baseline_measurement Baseline Paw Volume animal_acclimatization->baseline_measurement compound_administration Compound Administration baseline_measurement->compound_administration carrageenan_injection Carrageenan Injection compound_administration->carrageenan_injection edema_measurement Paw Edema Measurement carrageenan_injection->edema_measurement inhibition_calculation Calculate % Inhibition edema_measurement->inhibition_calculation

Caption: Preclinical screening workflow for anti-inflammatory agents.

Conclusion

This guide outlines a framework for benchmarking the anti-inflammatory effects of the novel compound this compound (Compound X) against established NSAIDs. The provided tables and experimental protocols offer a clear structure for data presentation and methodological transparency. The illustrative data suggests that Compound X holds potential as an anti-inflammatory agent, warranting further investigation to fully characterize its efficacy, safety, and mechanism of action. The diagrams of the inflammatory pathways and experimental workflow serve as visual aids to facilitate a deeper understanding of the scientific rationale and processes involved in the evaluation of new anti-inflammatory drug candidates.

References

A Comparative Guide to the Metabolic Stability of 2-(2-Chloropyridin-4-YL)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to assess the metabolic stability of 2-(2-Chloropyridin-4-YL)acetic acid derivatives, a crucial step in the early stages of drug discovery. Understanding the metabolic fate of these compounds is paramount for predicting their pharmacokinetic profiles, optimizing lead candidates, and ensuring their efficacy and safety. This document details the experimental protocols for in vitro metabolic stability assays and presents a comparative analysis of hypothetical derivatives to illustrate the interpretation of such studies.

Comparative Metabolic Stability Data

The metabolic stability of a compound is typically evaluated by its half-life (t½) and intrinsic clearance (CLint) in liver microsomes or hepatocytes. A shorter half-life and higher intrinsic clearance indicate lower metabolic stability. The following table presents hypothetical metabolic stability data for a series of this compound derivatives to demonstrate how structural modifications can influence their metabolic fate.

Compound IDR1-GroupR2-GroupHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
CP-001 HH2527.7
CP-002 FH4515.4
CP-003 CH₃H3519.8
CP-004 HCH₃6011.6
CP-005 HCF₃>90<7.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

The assessment of metabolic stability is primarily conducted using in vitro systems that contain the key drug-metabolizing enzymes, predominantly cytochrome P450s (CYPs). The most common assays are the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay is a widely used, cost-effective method to determine the intrinsic clearance of a compound by phase I metabolic enzymes.

Materials:

  • Test compounds and positive control compounds (e.g., testosterone, verapamil)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an internal standard (IS) for quenching the reaction and sample analysis

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of test compounds and positive controls in a suitable organic solvent (e.g., DMSO). A working solution is then made by diluting the stock solution in the incubation buffer.

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes and the test compound in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), an aliquot of the incubation mixture is transferred to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.

Data Analysis:

The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage remaining is plotted against time. The slope of the linear portion of this plot gives the elimination rate constant (k).

  • Half-life (t½): t½ = 0.693 / k

  • Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration)

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both phase I and phase II enzymes, as well as active transport mechanisms.

Materials:

  • Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compounds and positive control compounds

  • 96-well plates (collagen-coated for plated assays)

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (ACN) with an internal standard (IS)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.

  • Incubation: Add the hepatocyte suspension to a 96-well plate. Add the test compound to the wells.

  • Time Points: Incubate the plate at 37°C in a humidified incubator with 5% CO₂. At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: Scrape the wells to detach the cells and lyse them. Centrifuge the plate to pellet cell debris.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

Data Analysis:

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells.

  • Intrinsic Clearance (CLint): CLint (µL/min/10⁶ cells) = (0.693 / t½) * (incubation volume / number of hepatocytes)

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a liver microsomal stability assay.

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_cpd Prepare Test Compound Solution mix Combine Compound and Microsomes prep_cpd->mix prep_mic Prepare Microsome Suspension prep_mic->mix prep_nadph Prepare NADPH Regenerating System start_reaction Add NADPH to Initiate Reaction prep_nadph->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction time_points Sample at Multiple Time Points start_reaction->time_points quench Quench with ACN + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for a typical in vitro liver microsomal stability assay.

Hypothetical Metabolic Pathway

The metabolic pathways of this compound derivatives are likely to involve several phase I and phase II reactions. The primary sites of metabolism are often the pyridine ring and the acetic acid side chain.

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism parent This compound Derivative oxidation Hydroxylation (Pyridine Ring) parent->oxidation CYP-mediated dechlorination Dechlorination parent->dechlorination n_oxidation N-oxidation parent->n_oxidation glucuronidation Glucuronidation (Carboxylic Acid or Hydroxylated Metabolite) parent->glucuronidation UGTs oxidation->glucuronidation sulfation Sulfation (Hydroxylated Metabolite) oxidation->sulfation SULTs excretion Excretion dechlorination->excretion n_oxidation->excretion glucuronidation->excretion sulfation->excretion

Caption: Potential metabolic pathways for this compound derivatives.

Safety Operating Guide

Proper Disposal of 2-(2-Chloropyridin-4-YL)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of 2-(2-Chloropyridin-4-YL)acetic acid.

This document outlines the necessary precautions, personal protective equipment (PPE), and step-by-step procedures to manage waste containing this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified with several hazards, requiring careful handling during all procedures, including disposal. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[1][2]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Quantitative Data Summary

The following table summarizes key quantitative and physical properties of this compound.

PropertyValueReference
Molecular FormulaC₇H₆ClNO₂
Molecular Weight171.58 g/mol
Melting Point140-145 °C
FormSolid
Hazard ClassificationsAcute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound and its containers is through a licensed professional waste disposal service.[1][2] Do not dispose of this chemical into drains or the environment.[2][3]

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification: Clearly label all waste streams containing this compound. This includes pure, unused compound, contaminated labware (e.g., weighing boats, spatulas), and solutions.

  • Solid Waste:

    • Collect unused or waste this compound in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Contaminated disposable items such as gloves, weighing paper, and paper towels should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

    • Consult your institution's chemical waste management guidelines for compatibility with other waste streams.[5] Do not mix with incompatible materials.

  • Empty Containers:

    • "Empty" containers of this compound retain chemical residue and should be treated as hazardous waste.

    • Triple rinse the container with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble). Collect the rinsate as hazardous liquid waste.

    • Deface the original label on the container to prevent misuse.

    • Dispose of the triple-rinsed container in accordance with your institution's procedures for empty chemical containers.

  • Storage Pending Disposal:

    • Store all waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Keep containers tightly closed.[1][2]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide a complete and accurate description of the waste contents.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_assessment Waste Assessment cluster_segregation Waste Segregation cluster_final Final Disposal Start Material to be Disposed: This compound Assess Is the material: - Unused/Expired? - Contaminated Labware? - A Solution? Start->Assess SolidWaste Collect in SOLID Hazardous Waste Container Assess->SolidWaste Unused/Expired LiquidWaste Collect in LIQUID Hazardous Waste Container Assess->LiquidWaste Solution ContaminatedLabware Collect with SOLID Hazardous Waste Assess->ContaminatedLabware Contaminated Labware Store Store in Designated Waste Area SolidWaste->Store LiquidWaste->Store ContaminatedLabware->Store EHS Contact EHS for Professional Disposal Store->EHS

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling 2-(2-Chloropyridin-4-YL)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2-(2-Chloropyridin-4-YL)acetic acid. The following procedures are based on available data for the compound and its structural analogs to ensure a comprehensive approach to laboratory safety. Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to handle it with caution, assuming it may possess hazards similar to related chemicals. Based on analogous compounds, this compound should be treated as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before any handling of this compound. The following table summarizes the recommended PPE to minimize exposure.

Protection TypeRecommended EquipmentSpecification Examples
Eye Protection Safety glasses with side-shields or gogglesANSI Z87.1-compliant
Skin Protection Chemical-resistant glovesNitrile or Neoprene
Lab coat or chemical-resistant apronStandard laboratory-grade
Respiratory Protection NIOSH-approved respiratorN95 dust mask (if generating dust)

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential when working with this compound. The following workflow is designed to guide researchers through the safe handling process, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Review Safety Data Sheets (Compound and Analogs) prep2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Work in a Well-Ventilated Area (e.g., Chemical Fume Hood) prep2->prep3 handle1 Avoid Inhalation of Dust and Direct Contact prep3->handle1 handle2 Weigh and Handle with Care Using Non-Sparking Tools handle1->handle2 post1 Decontaminate Work Area handle2->post1 post2 Segregate and Label Waste post1->post2 post3 Dispose of Waste via Licensed Disposal Company post2->post3

Caption: Safe handling workflow for this compound.

Experimental Protocol: General Handling Procedures

  • Preparation :

    • Before beginning work, thoroughly review the SDS for any analogous compounds.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your workspace in a certified chemical fume hood to ensure adequate ventilation.[2][3]

  • Handling :

    • Avoid direct contact with the skin, eyes, and clothing.[2]

    • When weighing or transferring the solid, take care to minimize dust generation.[4]

    • Use appropriate, non-sparking tools for handling the solid material.

  • Post-Handling :

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[2]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly remove and dispose of contaminated PPE as hazardous waste.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1] This compound should be treated as hazardous waste.

  • Unused Chemical :

    • Dispose of as hazardous waste through a licensed disposal company.[1][5]

    • Do not dispose of down the drain.[1][2]

  • Contaminated Labware :

    • Rinse glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.[1]

    • Dispose of contaminated disposable labware in a designated hazardous waste container.

  • Contaminated PPE :

    • Dispose of as hazardous waste in accordance with institutional and local regulations.[1]

General Guidance for Disposal :

  • Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[1]

  • Ensure waste containers are properly labeled with the chemical name and associated hazards.

  • Store waste in a designated, well-ventilated area away from incompatible materials.[1] As a halogenated organic compound, it must be segregated from non-halogenated chemical waste.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.